molecular formula C10H14ClNO3 B1520066 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride CAS No. 671224-08-1

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Cat. No.: B1520066
CAS No.: 671224-08-1
M. Wt: 231.67 g/mol
InChI Key: NOHFSXOLQDGUIM-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHFSXOLQDGUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657757
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
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Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671224-08-1
Record name 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylen-bis-benzylamin-dihydrochlorid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS Number: 671224-08-1). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document delves into the compound's identity, physical and chemical properties, and its known applications, with a focus on providing a scientifically robust resource for laboratory and development settings. While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, this guide synthesizes available information from chemical supplier databases and analogous compounds to provide a thorough profile.

Chemical Identity and Structure

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is an organic salt consisting of the protonated form of an aromatic ketone and a chloride anion. The core structure features a phenyl ring substituted with two methoxy groups at positions 2 and 5, and an ethanone group, which is further substituted with an amino group at the alpha-carbon.

IdentifierValueSource
Chemical Name 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride[1]
CAS Number 671224-08-1[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [2]
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)CN.Cl[1]
InChI Key NOHFSXOLQDGUIM-UHFFFAOYSA-N[1]

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// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.1!"]; O1 [pos="-3.6,-0.1!"]; C8 [pos="-2.4,2.9!"]; O2 [pos="-3.6,2.9!"]; C9 [pos="2.4,0!"]; O3 [pos="2.4,-1.2!"]; C10 [pos="3.6,0.7!"]; N1 [pos="4.8,0!"]; H1 [pos="5.2,0.5!"]; Cl [pos="6.0,-0.5!"];

synthesis_workflow A 1-(2,5-dimethoxyphenyl)ethanone B 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone A->B Bromination (e.g., Br2 in Acetic Acid) C 2-Amino-1-(2,5-dimethoxyphenyl)ethanone B->C Amination (e.g., NH3 or hexamine) D 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl C->D Salt Formation (HCl in ether or isopropanol)

Figure 2: General synthesis workflow.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general synthetic methods for similar compounds. Note: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Bromination of 1-(2,5-dimethoxyphenyl)ethanone

  • Dissolve 1-(2,5-dimethoxyphenyl)ethanone in a suitable solvent such as glacial acetic acid or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash the solid with water, and dry to obtain 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.

Step 2: Amination of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

  • Dissolve the bromo-ketone from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Add an excess of an aminating agent, such as a solution of ammonia in methanol or hexamethylenetetramine (hexamine).

  • Stir the reaction at room temperature for several hours to overnight.

  • If using hexamine, the resulting salt is typically hydrolyzed with acidic ethanol.

  • Remove the solvent under reduced pressure.

  • Extract the free base into an organic solvent like dichloromethane after basifying the aqueous solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2-Amino-1-(2,5-dimethoxyphenyl)ethanone.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution until precipitation is complete.

  • Filter the resulting white to off-white solid.

  • Wash the solid with cold anhydrous solvent and dry under vacuum to yield 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Stability and Storage

As a hydrochloride salt, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is expected to be more stable and less prone to degradation than its free base form. [3]However, like many aminoketones, it may be susceptible to degradation under certain conditions.

Recommended Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Protect from light and moisture.

  • Recommended storage temperature is typically 2-8 °C for long-term stability.

Potential Degradation Pathways:

  • Oxidation: The amino group can be susceptible to oxidation, potentially leading to colored impurities.

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could lead to hydrolysis.

  • Photodegradation: Aromatic ketones can be sensitive to light, which may induce degradation.

Applications in Research and Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of various pharmaceutical active ingredients (APIs). [3]

  • Analgesics: It is a key building block in the synthesis of tramadol, a widely used centrally acting analgesic. [4][5]* Anti-inflammatory Drugs: It can also be utilized in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).

  • Neurochemical Research: Due to its phenethylamine backbone, it and its derivatives are of interest in neurochemical research for studying structure-activity relationships at various receptors. [3]

applications cluster_0 Core Compound cluster_1 Key Applications A 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl B Synthesis of Tramadol A->B Key Intermediate C Synthesis of other Analgesics A->C D Neurochemical Research A->D Scaffold for Derivatives E Development of Novel APIs A->E

Figure 3: Key applications of the title compound.

Safety and Handling

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a valuable chemical intermediate with significant applications in the pharmaceutical industry. While a complete, publicly available experimental dataset of its physicochemical properties is limited, this guide provides a comprehensive overview based on available data and scientific principles. For researchers and developers, further in-house characterization is recommended to establish a complete and robust profile for its intended application.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1.
  • chemBlink. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1].
  • InvivoChem. (n.d.). Tramadol | opioid pain medication | CAS# 27203-92-5.
  • Texter, K. B., et al. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug Testing and Analysis, 10(1), 229-236.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33741, Tramadol. Retrieved from [Link]

  • Ningbo Jingkang Pharmaceutical Co., Ltd. (n.d.). Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing.
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  • ChemSynthesis. (n.d.). 2-amino-1-phenylethanone. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-1-(2,5-DIMETHOXYPHENYL)ETHANONE HYDROCHLORIDE. Retrieved from [Link]

  • Chemdad. (n.d.). Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44182074, 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous. Retrieved from [Link]

  • Lee, D. Y., et al. (2023). Development, Physicochemical Characteristics and Pharmacokinetics of a New Sustained-Release Bilayer Tablet Formulation of Tramadol with an Immediate-Release Component for Twice-Daily Administration.
  • AA Blocks. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 2-amino-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-amino-1-phenylethanone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS No: 671224-08-1). This compound is a valuable intermediate in medicinal chemistry and pharmaceutical research, serving as a key building block for more complex, pharmacologically active molecules.[1][2] This document details a robust and well-established synthetic pathway, explains the underlying chemical principles, and presents a complete workflow for structural verification and purity assessment. The intended audience for this guide includes researchers, synthetic chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical entity.

Introduction and Significance

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a substituted cathinone and a key precursor in the synthesis of various target compounds in the pharmaceutical industry.[1][2] Its structure, featuring a primary amine adjacent to a ketone and a dimethoxy-substituted phenyl ring, offers multiple reaction sites for further chemical modification.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental conditions.[1][2] The strategic placement of the electron-donating methoxy groups on the aromatic ring influences the molecule's electronic properties and reactivity, making it a subject of interest in structure-activity relationship (SAR) studies.[2]

A reliable and scalable synthesis is paramount for its application in research and development. This guide focuses on a common and effective synthetic route commencing from 1,4-dimethoxybenzene, proceeding through an α-haloketone intermediate, and culminating in the formation of the target primary amine via the Delépine reaction.[3][4][5]

Synthetic Pathway: The Delépine Reaction Approach

The synthesis of the title compound can be efficiently achieved in a three-step sequence starting from commercially available 1,4-dimethoxybenzene. This pathway involves a Friedel-Crafts acylation to generate an α-chloroacetophenone intermediate, which is then converted to the primary amine hydrochloride using the Delépine reaction.[5] The Delépine reaction is a classic method for preparing primary amines from active alkyl halides, such as α-haloketones, by using hexamethylenetetramine (hexamine) followed by acidic hydrolysis.[3][6][7]

The overall synthetic scheme is depicted below:

Figure 1: Overall Synthetic Scheme
Step 1: Friedel-Crafts Acylation to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

The synthesis begins with the electrophilic aromatic substitution of 1,4-dimethoxybenzene with chloroacetyl chloride. This reaction is a classic Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The catalyst activates the chloroacetyl chloride, generating a highly electrophilic acylium ion which then attacks the electron-rich aromatic ring. The methoxy groups are activating and ortho-, para-directing; acylation occurs at the position ortho to one of the methoxy groups.

Step 2 & 3: The Delépine Reaction for Primary Amine Synthesis

The Delépine reaction provides a selective route to primary amines, avoiding the over-alkylation often seen in other amination methods.[6]

  • Formation of the Quaternary Ammonium Salt : The intermediate, 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, is an α-haloketone, making it highly reactive towards nucleophilic substitution.[4] It reacts with hexamethylenetetramine via an SN2 mechanism to form a stable, crystalline quaternary ammonium salt.[7] Hexamethylenetetramine serves as a convenient, non-basic ammonia equivalent.

  • Acidic Hydrolysis : The crucial final step is the hydrolysis of the hexaminium salt. Refluxing the salt in concentrated ethanolic hydrochloric acid cleaves the C-N bonds within the hexamine cage structure.[6][8] This process liberates the desired primary amine as its hydrochloride salt, along with byproducts such as formaldehyde (which forms a diethyl acetal with ethanol) and ammonium chloride.[3][7]

Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (Intermediate)
  • Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent like dichloromethane (DCM).

  • Cooling : Cool the stirred suspension to 0-5 °C using an ice bath.

  • Reagent Addition : Slowly add chloroacetyl chloride to the suspension. Following this, add a solution of 1,4-dimethoxybenzene in DCM dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching : Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup : Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain pure 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone.

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
  • Salt Formation : Dissolve the 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone intermediate and an equimolar amount of hexamethylenetetramine in a solvent such as tetrahydrofuran (THF) containing a small amount of water.[9] Stir the mixture at ambient temperature. A thick precipitate of the quaternary hexaminium salt will form.[9] Continue stirring for 2-3 hours to ensure complete reaction.[9]

  • Isolation of Salt : Filter the precipitated salt, wash it with the reaction solvent (THF), and dry it. The intermediate salt is typically used in the next step without further purification.[7]

  • Hydrolysis : Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux : Heat the mixture to reflux and maintain it for several hours. The salt will gradually dissolve as it hydrolyzes.

  • Isolation of Product : After the reaction is complete, cool the solution in an ice bath. The product, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from an ethanol/water mixture to yield a high-purity crystalline solid.

Characterization and Data Analysis

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

Characterization_Workflow Figure 2: Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Backbone IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight End Structure & Purity Confirmed NMR->End IR->End MS->End

Figure 2: Characterization Workflow
Expected Spectroscopic Data

The following table summarizes the expected data from the characterization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Technique Parameter Expected Observation Rationale
¹H NMR Chemical Shift (δ, ppm)~8.3 (br s, 3H)~7.0-7.5 (m, 3H)~4.5 (s, 2H)~3.8 (s, 3H)~3.9 (s, 3H)Protons of the ammonium group (-NH₃⁺)Aromatic protons (H-3, H-4, H-6)Methylene protons (-CH₂-)Methoxy protons (-OCH₃)Methoxy protons (-OCH₃)
¹³C NMR Chemical Shift (δ, ppm)~195~154, ~153~125, ~115, ~114~56.5, ~56.0~45Carbonyl carbon (C=O)Aromatic carbons attached to methoxy groups (C-2, C-5)Other aromatic carbons (C-1, C-3, C-4, C-6)Methoxy carbons (-OCH₃)Methylene carbon (-CH₂-)
IR Spectroscopy Wavenumber (cm⁻¹)~3000-2800 (broad)~1680~1600, ~1500~1250, ~1040N-H stretching of the primary ammonium salt (-NH₃⁺)C=O stretching of the aryl ketoneC=C stretching of the aromatic ringC-O stretching of the aryl ether (methoxy groups)
Mass Spectrometry m/z Ratio~196.09 [M+H]⁺Corresponds to the mass of the free base form of the molecule (C₁₀H₁₃NO₃) plus a proton.

Note: Predicted NMR values are based on established substituent effects and data for analogous compounds.[10][11] Experimental values may vary slightly based on solvent and concentration.

Applications in Research and Development

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a versatile chemical building block.[1] Its primary utility lies in its role as a precursor for synthesizing a wide range of more complex molecules, particularly those with potential psychoactive or other pharmacological properties.[2][12] The presence of the primary amine and ketone functional groups allows for a variety of subsequent chemical transformations, including:

  • Reductive amination

  • Acylation and sulfonylation of the amine

  • Formation of heterocycles (e.g., imidazoles, pyrazines)

  • Reduction of the ketone to a secondary alcohol

These follow-on reactions enable the development of novel drug candidates and molecular probes for exploring biological systems.[2]

Conclusion

This guide has detailed a reliable and well-documented method for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. By leveraging a classic Friedel-Crafts acylation followed by the Delépine reaction, this valuable synthetic intermediate can be produced with high purity. The comprehensive characterization workflow ensures the structural integrity of the final compound, providing researchers and drug developers with a solid foundation for its use in further synthetic endeavors. The scientific principles and practical protocols outlined herein offer a complete and authoritative resource for professionals in the field.

References

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2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 2,5-Dimethoxyphenethylamine (2C-H), the Pharmacologically Active Compound Related to 2-Amino-1-(2,5-dimethoxyphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive examination of the mechanism of action of 2,5-dimethoxyphenethylamine hydrochloride (2C-H). A critical initial clarification is made to distinguish 2C-H (CAS: 3166-74-3), a pharmacologically active phenethylamine, from the similarly named but structurally distinct synthetic intermediate, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS: 671224-08-1). The latter serves primarily as a precursor in the synthesis of various pharmaceutical agents and is not the focus of this mechanistic review.[1][2][3] This guide centers on 2C-H, the parent compound of the "2C" series of psychoactive substances, and elucidates its engagement with key neurological targets, the experimental methodologies used to characterize these interactions, and its resulting pharmacodynamic profile.

Introduction: Clarifying the Subject Compound

In the field of neuropharmacology and medicinal chemistry, precise molecular identification is paramount. The topic "2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride" presents a significant ambiguity that must be addressed before proceeding to a mechanistic discussion.

The Synthetic Intermediate: 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

This compound, identified by CAS Number 671224-08-1 , is a substituted acetophenone.[4] Its primary role in the scientific literature and chemical industry is that of a versatile building block.[2] It is a key intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs), including the analgesic tramadol and anti-inflammatory drugs like ketoprofen and diclofenac.[1] Its value lies in its chemical structure, which allows for further modifications to create more complex therapeutic molecules.[2][3] While its methoxy-substituted phenyl ring and amino group suggest potential for biological activity, there is a notable lack of in-depth pharmacological studies defining its own mechanism of action as a primary agent.[4][5]

The Pharmacologically Active Phenethylamine: 2,5-Dimethoxyphenethylamine (2C-H)

Conversely, 2,5-dimethoxyphenethylamine hydrochloride , or 2C-H (CAS Number: 3166-74-3) , is a well-characterized, pharmacologically active compound.[6][7] It is the parent structure of the 2C family of psychedelic phenethylamines.[8] Unlike the ethanone intermediate, 2C-H has been the subject of numerous pharmacological studies to determine its receptor binding profile, functional activity, and in-vivo effects.

Structural Comparison:

CompoundStructureClassPrimary Role
2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl COC1=CC(=C(C=C1)OC)C(=O)CN.ClSubstituted AcetophenoneSynthetic Intermediate[1]
2,5-Dimethoxyphenethylamine HCl (2C-H) COC1=C(CCN)C=C(OC)C=C1.Cl[6]PhenethylaminePharmacologically Active Agent

Given the user's request for an in-depth guide on the "mechanism of action," this document will focus exclusively on the pharmacologically active compound, 2,5-dimethoxyphenethylamine (2C-H) .

Chemical and Physical Properties of 2C-H Hydrochloride

PropertyValueSource
Formal Name 2,5-dimethoxy-benzeneethanamine, monohydrochloride[6]
CAS Number 3166-74-3[6]
Molecular Formula C₁₀H₁₅NO₂ • HCl[6]
Formula Weight 217.7 g/mol [6]
Appearance Crystalline solid[6]
Melting Point 138 to 139 °C[8]
Solubility Soluble in PBS (pH 7.2), Ethanol, DMSO, and DMF[6]

Core Mechanism of Action: Pharmacodynamics of 2C-H

The primary mechanism of action of 2C-H involves its interaction with several key monoamine receptors. It is characterized as a low-potency partial agonist at serotonin 5-HT₂ receptors and an agonist at the trace amine-associated receptor 1 (TAAR1).[8]

Primary Targets: Serotonin Receptors and TAAR1

2C-H displays a distinct binding profile, with its most notable interactions occurring at the serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors, as well as TAAR1.[8] Unlike many of its 4-substituted derivatives (e.g., 2C-B, 2C-I), which are potent psychedelics, 2C-H's activity is comparatively modest.[6][8]

Serotonin 5-HT₂ Receptor Interactions

2C-H acts as a partial agonist at serotonin 5-HT₂ₐ and 5-HT₂c receptors.[8] This interaction is critical to the pharmacology of the entire 2C class of compounds, as the 5-HT₂ₐ receptor is the primary target mediating the hallucinogenic effects of classic psychedelics.

  • Binding Affinity: The affinity of 2C-H for the 5-HT₂ₐ and 5-HT₂c receptors is significantly lower (higher Ki value) than its more potent, 4-substituted analogs.[8]

  • Functional Activity: As a partial agonist, 2C-H does not elicit the full biological response that a full agonist (like serotonin itself) would. At the 5-HT₂c receptor, it has been shown to activate the receptor to about 20% of the effect induced by serotonin, with a pEC₅₀ of 5.93.[6][9][10] This indicates a modest potency. Some studies have even characterized it as a 5-HT₂ₐ receptor antagonist in certain experimental systems.[11]

Interaction with Serotonin 5-HT₁ₐ Receptor

Uniquely among the 2C family, 2C-H shows a relatively high affinity for the serotonin 5-HT₁ₐ receptor.[8] This interaction may contribute to modulating its overall pharmacological effects, potentially tempering some of the classic 5-HT₂ₐ-mediated responses.

Role as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

2C-H exhibits agonist activity at the human trace amine-associated receptor 1 (TAAR1).[8] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is activated by endogenous trace amines.[12] Agonism at TAAR1 can influence dopamine and serotonin neurotransmission, and this interaction represents a distinct mechanistic pathway for 2C-H compared to classic serotonergic psychedelics.

Quantitative Pharmacological Profile

The following table summarizes the known receptor binding and functional data for 2C-H. The affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors in a binding assay, with a lower value indicating higher affinity. The potency (pEC₅₀) is the negative logarithm of the EC₅₀, which is the concentration required to produce 50% of the maximum possible effect in a functional assay.[13]

TargetAssay TypeValueUnitsSource
5-HT₁ₐ Binding Affinity (Ki)70nM[8]
5-HT₂ₐ Binding Affinity (Ki)1,600 - 3,000nM[8]
5-HT₂c Binding Affinity (Ki)1,500nM[8]
5-HT₂c Functional Potency (pEC₅₀)5.93-[6][9][10]
TAAR1 Functional ActivityAgonist-[8]
Downstream Signaling Pathways

The 5-HT₂ₐ and 5-HT₂c receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist like 2C-H, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A/2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand 2C-H (Agonist) Ligand->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Downstream Cellular Responses Ca_Release->Cell_Response PKC->Cell_Response

Canonical Gq/11 signaling cascade initiated by 2C-H at 5-HT2A/2C receptors.

Pharmacokinetics and Metabolism

A key feature distinguishing 2C-H from its more potent, 4-substituted analogs is its susceptibility to rapid metabolism. There is no record of human trials with 2C-H, as it is believed to be extensively metabolized by monoamine oxidase (MAO) enzymes before it can achieve significant concentrations in the central nervous system to produce psychoactive effects.[8] This rapid oxidative deamination is a critical factor in its low in-vivo potency.

Key Experimental Protocols for Elucidating Mechanism of Action

The characterization of a compound like 2C-H relies on a suite of standardized in-vitro and in-vivo assays. The choice of these assays is driven by the need to build a complete picture of the drug-target interaction, from initial binding to functional consequence.

General Experimental Workflow

The process of elucidating a compound's mechanism of action follows a logical progression from broad screening to specific characterization. This ensures that resources are directed efficiently toward the most promising interactions.

Experimental_Workflow Start Compound Synthesis & Purification (2C-H) Screening Initial Screening (e.g., Receptor Panel) Start->Screening Binding Radioligand Binding Assay (Determine Ki) Screening->Binding Identifies affinity Function Functional Assay (Determine EC50 & Emax) Binding->Function Confirms activity Downstream Downstream Signaling Assay (e.g., Second Messengers) Function->Downstream Elucidates pathway InVivo In Vivo Behavioral Assay (e.g., Head-Twitch Response) Function->InVivo Correlates to behavior Downstream->InVivo Conclusion Pharmacological Profile Established InVivo->Conclusion

Workflow for characterizing the mechanism of action of a novel compound.
Protocol 1: Radioligand Binding Assay (to Determine Affinity, Ki)

This protocol is foundational for determining if and how strongly a compound binds to a specific receptor target. It works on the principle of competition.

  • Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ) are prepared from transfected cell lines.

  • Reaction Mixture: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor, e.g., [³H]-ketanserin) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (2C-H) are added to the mixture. The test compound competes with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of 2C-H that inhibits 50% of the radioligand binding). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2: Gq/11-Mediated Calcium Flux Assay (to Determine Potency, EC₅₀)

This functional assay measures a direct consequence of 5-HT₂ₐ/₂c receptor activation: the release of intracellular calcium.

  • Cell Culture: A cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor is cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition: A baseline fluorescence reading is taken. Then, increasing concentrations of the test compound (2C-H) are added to the wells using an automated liquid handler.

  • Signal Detection: The change in fluorescence intensity over time is measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: The peak fluorescence response for each concentration of 2C-H is measured and normalized (e.g., as a percentage of the response to a saturating concentration of a known full agonist like serotonin).

  • Curve Fitting: The normalized data are plotted against the log concentration of 2C-H. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect relative to the full agonist).[14][15]

Summary and Future Research Directions

2,5-Dimethoxyphenethylamine (2C-H) hydrochloride is a foundational compound in the phenethylamine class, whose mechanism of action is characterized by modest partial agonism at 5-HT₂ₐ and 5-HT₂c receptors, a notable affinity for the 5-HT₁ₐ receptor, and agonism at TAAR1.[8] Its low in-vivo psychoactive potential in humans is attributed to its high susceptibility to metabolic inactivation by monoamine oxidase.[8]

While often overshadowed by its more potent 4-substituted analogs, 2C-H remains a valuable tool for structure-activity relationship (SAR) studies. Future research could focus on:

  • Elucidating the role of 5-HT₁ₐ affinity: Investigating how its unique 5-HT₁ₐ interaction modulates the classic 5-HT₂ₐ-mediated signaling cascade.

  • Exploring TAAR1-mediated effects: Further characterizing the downstream consequences of its TAAR1 agonism and its contribution to its overall pharmacological profile.

  • Developing metabolically stable analogs: Designing derivatives of 2C-H that are resistant to MAO degradation could unveil novel pharmacological properties that are currently masked by its rapid metabolism.

This guide clarifies the identity of 2C-H and provides a detailed framework for understanding its mechanism of action, grounded in established pharmacological principles and experimental methodologies.

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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, with a specific focus on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer field-proven insights. While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes a framework for its characterization based on the known behavior of related aminoketone structures and standard pharmaceutical industry practices. We will explore the theoretical underpinnings of its solubility, propose robust methodologies for its empirical determination, and delineate potential degradation pathways. This guide aims to be a critical resource for anticipating the challenges and opportunities in formulating and handling this important pharmaceutical intermediate.

Introduction

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a key chemical intermediate, notably in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a substituted phenyl ring, a ketone group, and an amine hydrochloride salt, imparts a unique set of physicochemical characteristics that are critical to its application in synthetic chemistry and drug development.[2] The hydrochloride salt form is specifically designed to enhance both the solubility and stability of the molecule, facilitating its handling and use in aqueous reaction media.[1][2]

A thorough understanding of the solubility and stability of this compound is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and safety of downstream products. This guide provides a detailed exploration of these properties, offering both theoretical context and practical experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is presented below.

PropertyValueSource
CAS Number 671224-08-1[3]
Molecular Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.67 g/mol [3]
Appearance White crystalline powder[4]
General Solubility Soluble in water, ethanol, and methanol[2]

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. The presence of the amine hydrochloride in 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride suggests good aqueous solubility.[2]

Factors Influencing Solubility
  • pH: The primary amine in the molecule will be protonated at acidic to neutral pH, enhancing its interaction with water molecules and thereby increasing solubility. At higher pH values, the free base form will predominate, which is expected to be less soluble.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility is likely to increase with temperature. However, this relationship should be determined empirically.

  • Solvent Polarity: As a polar compound, it is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents.

Experimental Determination of Solubility

A robust determination of the solubility profile is essential. The following is a generalized protocol for a shake-flask method, a standard approach for solubility measurement.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 9). Also, prepare separate vials of other solvents of interest (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile).

  • Sample Addition: Add an excess amount of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride to each vial, ensuring that a solid phase remains after equilibration.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to facilitate the separation of the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L for each condition.

Diagram: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvents Prepare Solvents (Buffers, Organic Solvents) add_compound Add Excess Compound prep_solvents->add_compound agitate Agitate at Constant Temperature (24-48 hours) add_compound->agitate phase_sep Phase Separation (Centrifugation) agitate->phase_sep sample Sample Supernatant phase_sep->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calc Solubility Data quantify->calc Calculate Solubility

Caption: Workflow for determining equilibrium solubility.

Stability Profile

The chemical stability of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a critical attribute that influences its shelf-life, storage conditions, and potential for degradation into impurities. The presence of a ketone and an amine group, along with methoxy substituents on the aromatic ring, suggests potential susceptibility to several degradation pathways.

Potential Degradation Pathways
  • Hydrolysis: The molecule does not contain ester or amide bonds that are readily hydrolyzable. However, under extreme pH and temperature conditions, ether linkages could potentially be cleaved, although this is generally unlikely under typical storage conditions.

  • Oxidation: The primary amine and the electron-rich dimethoxy-substituted phenyl ring are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light, particularly UV light.[5] These reactions can include Norrish Type I and Type II cleavages or photoreduction.[6]

Diagram: Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main_compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl acid_base Acid/Base Hydrolysis main_compound->acid_base pH oxidation Oxidative (e.g., H₂O₂) main_compound->oxidation O₂ photolysis Photolytic (UV/Vis Light) main_compound->photolysis thermal Thermal main_compound->thermal Δ hydrolysis_prod Hydrolytic Products acid_base->hydrolysis_prod oxidation_prod Oxidative Products oxidation->oxidation_prod photo_prod Photodegradation Products photolysis->photo_prod thermal_prod Thermal Degradants thermal->thermal_prod

Caption: Potential degradation pathways under stress conditions.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride in appropriate solvents (e.g., water, methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature for a defined period. Neutralize the solution before analysis.

    • Oxidation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose the solid compound and its solution to UV and visible light in a photostability chamber, following ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting impurities.

  • Mass Spectrometry: Use LC-MS to identify the mass of the degradation products, which can help in elucidating their structures.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required for the accurate quantification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride and its degradation products.

Generalized HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

References

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An In-depth Technical Guide to 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS No. 671224-08-1), a pivotal chemical intermediate in the pharmaceutical industry. This document delves into the historical context of its discovery, rooted in the extensive structure-activity relationship studies of the 1970s, and traces its evolution to a key building block in modern medicinal chemistry. A detailed, step-by-step synthesis protocol, derived from established patent literature, is presented, offering researchers a validated methodology. The guide further explores the compound's significant role as a precursor in the synthesis of several notable therapeutic agents, including midodrine, tramadol, tapentadol, and meperidine. Physicochemical properties are tabulated for easy reference, and key synthetic pathways are visualized to provide a clear understanding of the chemical transformations involved. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this important compound.

Introduction: A Versatile Intermediate in Medicinal Chemistry

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is an organic compound of significant interest in pharmaceutical and biochemical research.[1] Its structure, featuring an ethanone group attached to an amino group and a phenyl ring substituted with two methoxy groups at the 2- and 5-positions, makes it a versatile precursor for a variety of pharmacologically active molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in laboratory and industrial settings.[1][2] The electron-donating methoxy groups on the aromatic ring are known to modulate the biological activities of related compounds, making this molecule a valuable tool for probing structure-activity relationships in drug design.[1]

While structurally related to the 2C family of phenethylamines, notably as a potential precursor to 2,5-dimethoxyphenethylamine (2C-H), the primary significance of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride in the scientific and patent literature lies in its role as a key intermediate in the synthesis of a range of approved pharmaceuticals.[3][4] This guide will focus on the discovery, synthesis, and applications of this ethanone compound in its own right.

Discovery and Historical Context

The emergence of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is linked to the intensive investigation of substituted phenethylamine derivatives and related aromatic compounds during the 1970s.[5] This era of medicinal chemistry was characterized by systematic explorations of how different substituents on an aromatic ring influence a molecule's biological activity.[5] The 2,5-dimethoxy substitution pattern, in particular, was found to confer unique chemical and biological properties.[5]

The compound gained prominence through patent literature that began to appear in the 1970s, documenting early synthetic routes.[5] These initial methodologies were often established through the investigation of halogenated derivatives and their corresponding amino analogues.[5] Over the subsequent decades, particularly in the 1980s and 1990s, significant refinements to these synthetic methods were documented in patents, with a focus on improving yield, purity, and scalability for industrial production.[5] This historical trajectory showcases the evolution of the compound from a subject of academic curiosity to an industrially significant pharmaceutical intermediate.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is provided in the table below.

PropertyValueSource
CAS Number 671224-08-1[6][7][8]
Molecular Formula C₁₀H₁₄ClNO₃[3][8][9]
Molecular Weight 231.67 g/mol [9]
Appearance White to yellow solid
Solubility Soluble in water, ethanol, and methanol[3]
Storage Temperature +4°C

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride can be achieved through various established routes.[6] A common and well-documented method involves the amination of an α-haloacetophenone precursor. The following protocol is based on a method described in the patent literature, which utilizes a Delépine-type reaction with hexamethylenetetramine (hexamine).[10]

Synthetic Pathway Overview

The overall synthetic scheme involves the bromination of 2',5'-dimethoxyacetophenone to yield 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, followed by amination with hexamine and subsequent hydrolysis to afford the desired product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination (Delépine Reaction) cluster_2 Step 3: Hydrolysis 2_5_dimethoxyacetophenone 2',5'-Dimethoxyacetophenone 2_bromo_intermediate 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone 2_5_dimethoxyacetophenone->2_bromo_intermediate Acetic Acid Br2 Br₂ quaternary_salt Quaternary Ammonium Salt Intermediate 2_bromo_intermediate->quaternary_salt THF/Water hexamine Hexamine final_product 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl quaternary_salt->final_product Acid Hydrolysis HCl_hydrolysis HCl (aq)

Caption: Synthetic pathway for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl.

Detailed Experimental Protocol

This protocol is adapted from the process described in US Patent 7,094,928 B2.[10]

Step 1: Preparation of 1-(2,5-dimethoxyphenyl)-2-bromoethanone (Not detailed in the cited patent, but a standard procedure)

The starting material, 1-(2,5-dimethoxyphenyl)-2-bromoethanone, can be synthesized by the bromination of 2',5'-dimethoxyacetophenone in a suitable solvent such as acetic acid.

Step 2: Quaternization with Hexamine

  • To a four-neck round bottom flask, add 500 g (1.93 mol) of 1-(2,5-dimethoxyphenyl)-2-bromoethanone.

  • Add 7500 ml of tetrahydrofuran (THF) to dissolve the solid.

  • Switch on the agitator; the solid should dissolve immediately.

  • Add 75 ml of water to the flask under agitation.

  • Add 270 g (1.93 mol) of hexamine through a powder funnel. A thick precipitate should be observed immediately after the addition.

  • Continue agitation for 2 hours at ambient temperature.

Step 3: Hydrolysis to the Amine Hydrochloride

  • After the 2-hour reaction time, add a mixture of 1500 ml of concentrated hydrochloric acid and 1500 ml of acetone to the reaction mass.

  • Stir the mixture for 1 hour at ambient temperature.

  • Filter the resulting solid and wash it with acetone.

  • Dry the solid under vacuum to yield 1-(2',5'-dimethoxyphenyl)ethanone amine hydrochloride. The reported yield for this process is 85%.[10]

Applications in Pharmaceutical Synthesis

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a crucial building block for several commercially available drugs. Its chemical structure allows for further modifications to produce more complex and therapeutically active molecules.

Synthesis of Midodrine

This compound is a key precursor in the synthesis of midodrine hydrochloride, a medication used to treat symptomatic orthostatic hypotension.[5] The synthesis involves the reduction of the ketone functionality of the ethanone to an alcohol, followed by further chemical transformations.

G start 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl reduction Reduction of Ketone start->reduction e.g., NaBH₄ acylation_etc Acylation & Further Steps reduction->acylation_etc midodrine Midodrine Hydrochloride acylation_etc->midodrine

Caption: Role as an intermediate in the synthesis of Midodrine.

Synthesis of Tramadol, Tapentadol, and Meperidine

The compound also serves as a key intermediate in the synthesis of several analgesic drugs.[3] For instance, in the synthesis of tramadol, it is used to produce the intermediate 2-(dimethylamino)-1-(2,5-dimethoxyphenyl)ethanone, which is then converted to tramadol through a series of subsequent reactions.[3] Its utility extends to the synthesis of other analgesics like tapentadol and meperidine.[3]

Conclusion

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride represents a significant molecule in the landscape of pharmaceutical chemistry. Its discovery, rooted in the systematic exploration of structure-activity relationships, has paved the way for its application as a versatile and crucial intermediate. The well-established synthetic protocols, such as the one detailed in this guide, allow for its efficient production. Its role as a key building block in the synthesis of important drugs for treating conditions ranging from orthostatic hypotension to moderate and severe pain underscores its enduring importance. This guide provides a foundational technical overview for researchers and professionals engaged in drug discovery and development, highlighting the compound's history, synthesis, and significant contributions to medicinal chemistry.

References

  • High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. (URL not available)
  • The Importance of 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride in the Pharmaceutical Industry. (URL not available)
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Ethanone 2-aMino-1-(2 5-diMethoxyphenyl)- hydrochloride. Liskon Biological. ([Link])

  • CAS#:671224-08-1 | 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. Chemsrc. ([Link])

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). PubChem. ([Link])

  • 2-Amino-1-(2,5-dimethoxyphenyl)-butanes.
  • 2C-H. Wikipedia. ([Link])

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A Comprehensive Technical Guide to the Structure-Activity Relationships of Dimethoxyphenyl Ethanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethoxyphenyl ethanone, a derivative of the simplest aromatic ketone acetophenone, represents a core structural motif found in numerous natural products and pharmacologically active molecules.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from disparate studies to offer a cohesive understanding for researchers in drug discovery and medicinal chemistry. We will dissect the influence of methoxy group isomerism, the impact of additional substitutions on the phenyl ring, and modifications to the ethanone side chain. Key biological activities, including cytotoxic, antimicrobial, and neurological effects, are examined in detail. This guide explains the causality behind experimental design, provides validated protocols for synthesis and biological evaluation, and uses visual diagrams to clarify complex relationships, serving as a foundational resource for the rational design of novel therapeutics based on the dimethoxyphenyl ethanone scaffold.

Introduction: The Acetophenone Scaffold in Drug Discovery

The acetophenone framework, consisting of a benzene ring attached to a ketone group, is a versatile and highly reactive building block in medicinal chemistry.[2][3] Its structural simplicity and amenability to chemical modification make it an ideal starting point for the synthesis of complex drug architectures.[3] Naturally occurring acetophenones exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[1][4]

Within this broad class, dimethoxyphenyl ethanone isomers are of particular interest. The presence of two methoxy groups on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and steric profile. These modifications profoundly influence how the molecule interacts with biological targets, leading to a diverse array of activities. This guide focuses on elucidating the relationship between the specific substitution patterns of these methoxy groups and the resulting biological function.

The Core Scaffold: Isomeric and Electronic Landscape

The biological activity of dimethoxyphenyl ethanone compounds is critically dependent on the positional isomerism of the two methoxy groups on the phenyl ring. Methoxy groups are electron-donating, activating the ring and influencing its reactivity and binding affinity. The most commonly studied isomers in a pharmacological context are the 2,5-, 3,4-, and 2,4- substituted variants.

  • 2,5-Dimethoxy Pattern: This arrangement is frequently associated with activity at serotonin receptors. The methoxy groups at positions 2 and 5 create a specific electronic and steric environment that favors binding to the 5-HT receptor family.[5][6]

  • 3,4-Dimethoxy Pattern (Acetoveratrone): This isomer is a common fragment in natural products and serves as a precursor for compounds with anti-ulcer and neurological activities.[7][8] The adjacent methoxy groups create a catechol-like electronic signature, which is significant for interactions with various biological systems.[8]

  • Other Patterns (e.g., 2,4-, 2,6-, 3,5-): While less common, these isomers provide unique steric and electronic profiles that can be exploited to achieve target selectivity and fine-tune activity. For instance, the presence of hydroxyl groups in addition to methoxy groups, as seen in 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone, has been shown to impart potent cytotoxic effects.[9]

The interplay between the position of these groups dictates the molecule's overall polarity, its ability to form hydrogen bonds, and its three-dimensional shape, all of which are fundamental to its structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis by Biological Activity

Cytotoxic and Anticancer Activity

The dimethoxyphenyl ethanone scaffold has emerged as a promising template for the development of novel cytotoxic agents. The SAR in this area is heavily influenced by the presence of additional hydroxyl groups, which can significantly enhance potency.

A key example is the compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , which has demonstrated significant cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells.[10] Similarly, 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone (DDME) is noted for its cytotoxic properties, suggesting that a poly-substituted ring with both hydroxyl and methoxy groups is a favorable pattern for anticancer activity.[9]

The mechanism of action for some of these compounds involves the inhibition of critical cellular enzymes. For instance, novel semi-synthetic dimethoxyaryl-sesquiterpene derivatives have been shown to exert their cytotoxic effects against MCF-7 cells through the inhibition of topoisomerase I and II, essential enzymes for DNA replication and repair.[11]

Table 1: Cytotoxic Activity of Selected Dimethoxyphenyl Ethanone Derivatives

Compound/DerivativeCell LineIC₅₀ Value (µg/mL)Time (h)Reference
1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)HT-2917.2 ± 2.2948[10]
DMHEMCF-725.0 ± 2.6572[10]
DMHEA54931.8 ± 1.6972[10]
Dimethoxyaryl-sesquiterpene Derivative 14c MCF-7~10.7 (9.0 µM)48[11]

Note: IC₅₀ is the half maximal inhibitory concentration.

The data clearly indicate that substitutions beyond the core dimethoxy pattern are crucial for potent cytotoxic activity. The presence of phenolic hydroxyls appears to be a recurring theme in the most active compounds.

Antimicrobial and Antifungal Activity

Acetophenone derivatives, as a class, are well-documented for their antibacterial and antifungal properties.[4][12] The SAR for antimicrobial activity is often linked to the molecule's overall lipophilicity and its ability to disrupt microbial cell membranes.[13]

While specific comparative studies across all dimethoxyphenyl ethanone isomers are limited, general principles can be applied. The addition of methoxy groups increases the lipophilicity of the acetophenone core, which can enhance its ability to penetrate the hydrophobic cell walls of bacteria and fungi.[13]

Key findings from broader acetophenone studies indicate that:

  • Hydrophobicity is Key: More hydrophobic compounds tend to exhibit greater activity. This suggests that dimethoxy substitution should, in principle, confer or enhance antimicrobial potential compared to unsubstituted acetophenone.[13]

  • Electronic Effects Matter: The presence of both electron-donating (like methoxy) and electron-withdrawing groups can influence activity, and the optimal electronic profile depends on the specific microbial target.[12]

  • Target Cell Surface: The effectiveness of a compound is also dependent on the hydrophobicity of the target organism's cell surface.[12]

For antifungal activity, certain aminothioxanthones, which are structurally related bioisosteres, have shown that specific substitution patterns are required for broad-spectrum effects against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[14] This suggests that for dimethoxyphenyl ethanones, the specific isomer and any additional functional groups will be critical for achieving potent and broad-spectrum antifungal action.

Neurological and Receptor Modulation Activity

The dimethoxyphenyl ethanone scaffold is integral to many compounds that interact with the central nervous system, particularly serotonergic systems. The 2,5-dimethoxy substitution pattern is a classic feature of many 5-HT₂ receptor agonists.[5][6]

The SAR for this class of compounds is well-defined:

  • 2,5-Dimethoxy Core: This substitution is critical for high affinity at 5-HT₂ₐ receptors.

  • Lipophilicity at the 4-Position: Adding a lipophilic substituent at the 4-position of the 2,5-dimethoxyphenyl ring generally increases agonist potency at 5-HT₂ receptors.[5][15]

  • Side-Chain Modifications: Incorporating the ethanone side-chain into a more rigid structure, such as a piperidine ring, can lead to highly potent and selective 5-HT₂ₐR agonists.[6]

Conversely, the 3,4-dimethoxy pattern is found in compounds explored for their effects on other neurotransmitter systems and for treating conditions like gastric ulcers.[7][8] For example, derivatives of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone are studied for their potential to modulate dopamine and serotonin pathways.[8] This highlights how a simple shift in the methoxy group position from 2,5- to 3,4- can dramatically alter the therapeutic target.

Mechanistic Insights and Visualizations

The diverse activities of dimethoxyphenyl ethanones stem from their ability to interact with a range of biological targets. The underlying mechanisms are dictated by the specific SAR principles discussed.

  • For Cytotoxicity: Activity is often driven by the inhibition of essential enzymes like topoisomerases or by inducing apoptosis through complex signaling cascades. The presence of hydroxyl groups can facilitate hydrogen bonding with active sites or participate in redox cycling to generate reactive oxygen species.

  • For Antimicrobial Action: The primary mechanism is often non-specific membrane disruption, driven by the lipophilic nature of the molecule, which compromises cell integrity.

  • For Neurological Activity: The mechanism is highly specific, involving precise binding interactions with receptor pockets, such as the orthosteric binding site of the 5-HT₂ₐ receptor. The specific arrangement of the dimethoxy groups and other substituents is essential for achieving the correct orientation and electronic complementarity for high-affinity binding.

Below are diagrams illustrating key logical relationships and workflows in the study of these compounds.

SAR_Logic cluster_Core Core Scaffold cluster_Mods Structural Modifications cluster_Activity Biological Activity Scaffold Dimethoxyphenyl Ethanone Isomerism Methoxy Isomerism (2,5- vs 3,4- vs 2,4-) Scaffold->Isomerism is modified by Ring_Sub Ring Substitutions (e.g., -OH, -Br) Scaffold->Ring_Sub is modified by Side_Chain Side-Chain Modification (e.g., N-alkylation) Scaffold->Side_Chain is modified by Antimicrobial Antimicrobial / Antifungal Scaffold->Antimicrobial provides basal lipophilicity for Neurological Neurological / Receptor Binding Isomerism->Neurological strongly dictates (e.g., 2,5- for 5-HT2A) Cytotoxic Cytotoxic / Anticancer Ring_Sub->Cytotoxic enhances (e.g., -OH groups) Side_Chain->Neurological modulates selectivity

Caption: Core SAR logic for dimethoxyphenyl ethanone compounds.

Workflow Start Select Dimethoxy Isomer Synthesis Chemical Synthesis (e.g., Friedel-Crafts) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MIC, IC50 Assay) Purification->Screening Hit_Identified Active Compound ('Hit') Identified Screening->Hit_Identified SAR_Study SAR Expansion (Synthesize Analogs) Screening->SAR_Study No Activity (Redesign) Hit_Identified->SAR_Study Yes Mechanism Mechanism of Action Studies Hit_Identified->Mechanism SAR_Study->Synthesis Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Experimental workflow for SAR-driven drug discovery.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to synthesize and evaluate these compounds must be robust and well-validated.

Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanone

This protocol describes a standard Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis.

Objective: To synthesize 1-(3,4-dimethoxyphenyl)ethanone from 1,2-dimethoxybenzene (veratrole).

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). Place the flask in an ice bath.

  • Catalyst Suspension: To the flask, add anhydrous DCM followed by the portion-wise addition of anhydrous aluminum chloride. Causality: AlCl₃ is a Lewis acid catalyst required to generate the electrophilic acylium ion from acetyl chloride. It is highly reactive with water, necessitating anhydrous conditions.

  • Reactant Addition: Dissolve 1,2-dimethoxybenzene in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirring AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • Acylating Agent Addition: Add acetyl chloride dropwise to the reaction mixture, again maintaining a low temperature. Causality: The reaction is exothermic; slow addition prevents uncontrolled temperature increases which can lead to side reactions.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and releases HCl gas, requiring caution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Causality: The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-(3,4-dimethoxyphenyl)ethanone.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to assess antibacterial activity, a standard for antimicrobial susceptibility testing.[13]

Objective: To determine the lowest concentration of a dimethoxyphenyl ethanone compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound, dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ampicillin).

  • Vehicle control (solvent, e.g., DMSO).

  • Spectrophotometer or plate reader.

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Controls: Prepare wells for the positive control (serial dilution of a known antibiotic) and the vehicle control (serial dilution of the solvent to ensure it has no intrinsic activity at the concentrations used).

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be ~110 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader. Self-Validation: The experiment is valid only if the growth control shows turbidity, the sterility control shows no growth, and the positive control antibiotic gives an MIC value within its expected range.

Conclusion and Future Directions

The structure-activity relationships of dimethoxyphenyl ethanone compounds are a rich and productive field for drug discovery. The isomeric position of the two methoxy groups is a primary determinant of the biological target, with the 2,5- and 3,4-patterns directing activity towards neurological and other systemic targets, respectively. For cytotoxic applications, the addition of hydroxyl groups to the ring is a critical strategy for enhancing potency. Across all activities, lipophilicity and specific steric and electronic factors play a crucial role.

Future research should focus on:

  • Systematic Isomer Synthesis: A comprehensive synthesis and screening of all six dimethoxy isomers against a broad panel of biological targets would provide a much-needed complete SAR map.

  • Exploring Novel Ring Substitutions: Moving beyond hydroxyl groups to include halogens, nitro groups, and other functionalities could unlock novel activities and improve selectivity.

  • In-Depth Mechanistic Studies: For the most potent compounds, elucidating the precise molecular mechanism of action will be essential for their advancement as therapeutic leads.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to rationally design the next generation of therapeutics derived from this versatile chemical scaffold.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS 671224-08-1), a compound of significant interest in medicinal chemistry and pharmacology. While primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents, its structural features, particularly the 2,5-dimethoxyphenethylamine backbone with a β-keto modification, suggest a distinct and complex pharmacological profile. This document synthesizes the available information on structurally related compounds to build a predictive framework for its potential interactions with key neurological targets. We will explore the hypothesized engagement with monoamine transporters and serotonin receptors, supported by established structure-activity relationships (SAR) within the phenethylamine and cathinone classes. Furthermore, this guide provides detailed, field-proven experimental protocols for the in-vitro characterization of this compound, enabling researchers to systematically investigate its biological functions. The insights presented herein are intended to guide future research and drug development efforts involving this and related molecules.

Introduction: Unveiling the Potential of a Structurally Unique Molecule

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is an organic compound that has garnered attention primarily as a versatile building block in the synthesis of pharmacologically active molecules.[1][2][3] Its utility as a precursor in the production of analgesics such as tramadol underscores its importance in the pharmaceutical industry.[4] However, to view this compound solely as an intermediate would be to overlook the potential for inherent biological activity suggested by its distinct chemical architecture.

The core of the molecule is a 2,5-dimethoxyphenethylamine scaffold, a motif renowned for conferring psychoactive properties, most notably through interaction with the serotonergic system.[5] The presence of a ketone group at the beta (β) position of the ethylamine side chain classifies it as a cathinone derivative. This structural modification is known to significantly influence the pharmacological profile of phenethylamines, often shifting activity from direct receptor agonism towards monoamine transporter inhibition or release.[6][7]

This guide will, therefore, delve into the potential biological activities of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride by:

  • Analyzing Structure-Activity Relationships (SAR): Drawing parallels with the well-characterized 2C-x series of psychedelic phenethylamines and the diverse class of synthetic cathinones.

  • Formulating a Mechanistic Hypothesis: Proposing likely molecular targets and signaling pathways based on its structural features.

  • Providing a Roadmap for Experimental Validation: Outlining detailed in-vitro protocols to systematically test the formulated hypotheses.

It is crucial to note that, to date, there is a scarcity of publicly available, direct experimental data on the biological activities of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. Consequently, this guide is intended to be a predictive and enabling resource, providing a robust scientific foundation for future investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application in a research setting.

PropertyValueSource
CAS Number 671224-08-1[8]
Molecular Formula C₁₀H₁₄ClNO₃[8]
Molecular Weight 231.67 g/mol [9]
IUPAC Name 2-amino-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride[9]
Appearance White crystalline powder[4]
Solubility Soluble in water, ethanol, and methanol[4]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it amenable to a wide range of in-vitro experimental conditions.[3]

Predicted Biological Activities: A Synthesis of Structure-Activity Relationships

The pharmacological profile of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride can be predicted by dissecting its structure into two key components: the 2,5-dimethoxyphenethylamine core and the β-keto modification.

The 2,5-Dimethoxyphenethylamine Core: A Gateway to the Serotonergic System

The 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of the "2C" family of psychedelic phenethylamines. The parent compound of this series, 2,5-dimethoxyphenethylamine (2C-H), demonstrates affinity for several serotonin receptors, albeit with lower potency than its 4-substituted analogs.[5]

  • 5-HT₂ Receptors: 2C-H is a partial agonist at 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋ receptors. The 5-HT₂ₐ receptor is the primary target for classic hallucinogens.

  • 5-HT₁ₐ Receptor: 2C-H also exhibits affinity for the 5-HT₁ₐ receptor.

  • Trace Amine-Associated Receptor 1 (TAAR1): This receptor is another known target for phenethylamines and is involved in modulating monoaminergic neurotransmission.

The presence of the 2,5-dimethoxy motif in the topic compound strongly suggests a potential for interaction with these serotonergic targets.

The β-Keto Modification: A Shift Towards Monoamine Transporter Inhibition

The introduction of a ketone group at the β-position transforms the phenethylamine into a cathinone. Synthetic cathinones are a broad class of compounds that primarily act as monoamine transporter inhibitors or releasers.[6][7] They typically exhibit a higher affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) than for serotonin receptors.[7]

The β-keto group generally reduces the potency at 5-HT₂ₐ receptors compared to the corresponding non-keto phenethylamine. For instance, bk-2C-B (the β-keto analog of 2C-B) is a very low-potency partial agonist at the 5-HT₂ₐ receptor.[5] Some cathinone derivatives have even been shown to act as antagonists at 5-HT₂ₐ receptors.[10]

Integrated Hypothesis of Biological Activity

Based on the amalgamation of these structural features, we can formulate a primary hypothesis for the biological activity of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride:

It is hypothesized that 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride primarily functions as a monoamine transporter inhibitor, with potential selectivity for DAT, NET, and/or SERT. It may also act as a monoamine releaser. Concurrently, it is expected to have a significantly lower affinity and efficacy at 5-HT₂ₐ receptors compared to its non-keto analog, 2C-H, and may even exhibit antagonist properties at this receptor.

This pharmacological profile would place the compound in the category of stimulants or entactogens, rather than classic hallucinogens.

Proposed Signaling Pathways and Mechanisms of Action

The following diagram illustrates the potential interactions of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride with presynaptic and postsynaptic neuronal components based on the formulated hypothesis.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle packaging DA Dopamine DA->MAO metabolism DA->VMAT2 uptake NE Norepinephrine NE->MAO metabolism NE->VMAT2 uptake SERT_pre Serotonin SERT_pre->MAO metabolism SERT_pre->VMAT2 uptake DA_cleft DA Vesicle->DA_cleft release NE_cleft NE Vesicle->NE_cleft release SERT_cleft 5-HT Vesicle->SERT_cleft release DAT DAT NET NET SERT SERT DA_cleft->DAT reuptake DA_R Dopamine Receptors DA_cleft->DA_R binding NE_cleft->NET reuptake NE_R Adrenergic Receptors NE_cleft->NE_R binding SERT_cleft->SERT reuptake HT2A_R 5-HT2A Receptor SERT_cleft->HT2A_R binding Compound 2-Amino-1-(2,5-dimethoxyphenyl) ethanone hydrochloride Compound->DAT inhibition? Compound->NET inhibition? Compound->SERT inhibition? Compound->HT2A_R low affinity/ antagonism? Postsynaptic\nSignaling Postsynaptic Signaling DA_R->Postsynaptic\nSignaling NE_R->Postsynaptic\nSignaling HT2A_R->Postsynaptic\nSignaling G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (expressing target protein) buffer Prepare Assay Buffer prep->buffer plate Plate Reagents: - Membranes - Radioligand - Test Compound buffer->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (separate bound/free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀/Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for SERT [1][11]

  • Materials:

    • Cell membranes expressing human serotonin transporter (hSERT).

    • Radioligand: [³H]citalopram or another suitable SERT-selective radioligand.

    • Test Compound: 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

    • Non-specific control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

    • 96-well microplate.

    • Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine).

    • Cell harvester.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Assay buffer.

      • Non-specific Binding: Non-specific control.

      • Test Compound: Each dilution of the test compound.

    • Add the radioligand to all wells at a concentration near its K₋ value.

    • Add the hSERT membrane preparation to all wells.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Transfer the filter mats to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/K₋)), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

This protocol can be adapted for DAT and NET using appropriate cell lines, radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and non-specific controls. Similarly, for 5-HT₂ₐ receptors, membranes expressing this receptor and a suitable radioligand (e.g., [³H]ketanserin) would be used.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the transport of a neurotransmitter into a cell.

Detailed Protocol: Fluorescence-Based Neurotransmitter Uptake Assay [2][8]

  • Materials:

    • HEK-293 cells stably expressing hSERT, hDAT, or hNET.

    • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate).

    • Test Compound: 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Plate the transporter-expressing cells in the microplate and allow them to form a confluent monolayer.

    • Remove the culture medium and add the test compound diluted in assay buffer to the wells.

    • Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

    • Add the fluorescent substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of uptake (slope of the fluorescence versus time curve).

    • Plot the percentage of inhibition of uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Monoamine Release Assay

This assay determines if a compound induces the reverse transport (efflux) of monoamines from pre-loaded cells.

Detailed Protocol: In-Vitro Monoamine Release Assay [3]

  • Materials:

    • HEK-293 cells stably expressing hSERT, hDAT, or hNET.

    • Radiolabeled monoamine: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.

    • Test Compound: 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

    • Positive control (known releaser, e.g., d-amphetamine for DAT/NET, fenfluramine for SERT).

    • Assay Buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the cells with the appropriate radiolabeled monoamine to allow for uptake.

    • Wash the cells to remove extracellular radiolabel.

    • Add the test compound or positive control at various concentrations.

    • Incubate for a defined period (e.g., 30 minutes).

    • Collect the supernatant (containing released radiolabel) and lyse the cells to determine the remaining intracellular radiolabel.

    • Measure the radioactivity in both the supernatant and the cell lysate.

  • Data Analysis:

    • Calculate the percentage of monoamine release for each concentration of the test compound.

    • Plot the percentage of release against the log concentration of the test compound.

    • Determine the EC₅₀ value (concentration that induces 50% of the maximal release).

Conclusion and Future Directions

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride stands at an interesting crossroads of medicinal chemistry. Its structural heritage from the psychedelic phenethylamines is tempered by the β-keto modification that aligns it more closely with the cathinone class of monoamine transporter inhibitors. The predictive analysis presented in this guide, based on robust structure-activity relationships, strongly suggests that its primary biological activity will be the modulation of dopamine, norepinephrine, and/or serotonin transport, with a diminished role as a direct serotonin receptor agonist.

The experimental protocols detailed herein provide a clear and validated path for the definitive characterization of this compound's pharmacological profile. The results of these studies will be invaluable in determining its potential as a research tool or as a lead compound for the development of novel therapeutics targeting monoaminergic systems. Future in-vivo studies would be a logical next step to investigate its behavioral effects, pharmacokinetics, and safety profile, should the in-vitro data warrant such exploration.

References

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160.
  • Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., Glennon, R. A., & De Felice, L. J. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 357(2), 274–285.
  • Canal, C. E., Ol-Tran, T. H., Thomas, D. R., & Fantegrossi, W. E. (2017). The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence. Pharmacology, Biochemistry and Behavior, 162, 1-8.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • AA Blocks. (n.d.). 671224-08-1 | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride. [Link]

  • Power, J. D., Kavanagh, P., O'Brien, J., & Brandt, S. D. (2015). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug testing and analysis, 7(6), 526–535.
  • Wikipedia. (2023, October 27). βk-2C-B. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride in the Pharmaceutical Industry. [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). [Link]

Sources

CAS number 671224-08-1 chemical information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride (CAS 671224-08-1)

Introduction

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, registered under CAS number 671224-08-1, is a significant organic compound within the realm of pharmaceutical chemistry.[1][2] It serves as a crucial intermediate in the synthesis of various therapeutically relevant molecules, most notably cardiovascular medications.[1] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, analytical methodologies, and applications, tailored for researchers and professionals in drug development. Its structural features, particularly the 2,5-dimethoxy substitution pattern on the phenyl ring combined with an aminoketone functionality, confer distinctive chemical and biological properties that make it a valuable building block in medicinal chemistry.[1][3]

Chemical and Physical Properties

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, facilitating its handling and use in various laboratory and manufacturing settings.[2][3] A summary of its key chemical identifiers and properties is provided below.

PropertyValueSource
CAS Number 671224-08-1[1][4][5][6]
IUPAC Name 2-amino-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride[1]
Synonyms 2-Amino-2',5'-dimethoxyacetophenone Hydrochloride, Midodrine Impurity 11[7]
Molecular Formula C10H14ClNO3[1][4][8]
Molecular Weight 231.67 g/mol [1][4]
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)CN.Cl[1]
InChI Key NOHFSXOLQDGUIM-UHFFFAOYSA-N[1][6]
Physical Form White to yellow solid
Solubility Soluble in water
Storage Store at +4°C, away from light[7]

Pharmacology and Mechanism of Action

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is classified as a sympathomimetic agent.[1] Its primary pharmacological activity stems from its function as a selective agonist for alpha-adrenergic receptors, which are integral to the regulation of physiological processes such as blood pressure and heart rate.[1]

Adrenergic Receptor Stimulation

The compound binds to and stimulates alpha-adrenergic receptors, initiating a cascade of downstream cellular events.[1] This interaction is the foundation of its pharmacological effects and its utility as a precursor to other active pharmaceutical ingredients (APIs). The metabolite of its downstream product, midodrine, is responsible for vasoconstrictive effects, highlighting the importance of this chemical scaffold.[1]

Alpha-Adrenergic Signaling Pathway Figure 1: Simplified Alpha-Adrenergic Signaling cluster_membrane Cell Membrane Receptor Alpha-Adrenergic Receptor G_Protein Gq Protein Activation Receptor->G_Protein Agonist CAS 671224-08-1 (or its active metabolite) Agonist->Receptor Binds to PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release IP3 mediated PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation DAG mediated Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC_Activation->Response

Caption: Figure 1: Simplified Alpha-Adrenergic Signaling.

Synthesis and Manufacturing

The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is well-documented, with several established routes.[3] A common and efficient method involves the bromination of a ketone precursor followed by amination. This process is crucial for producing the compound at high purity for pharmaceutical applications.[1]

Synthetic Workflow

The general workflow starts from 1-(2,5-dimethoxyphenyl)ethanone and proceeds through a bromo-intermediate. The choice of reagents and solvents is critical for maximizing yield and minimizing byproducts. For instance, using a THF-water solvent system in the amination step can accelerate reaction kinetics.[1]

Synthesis Workflow Figure 2: General Synthesis Workflow Start 1-(2,5-dimethoxyphenyl)ethanone Step1 Step 1: Bromination Reagent: Bromine Temp: 40-60°C Start->Step1 Intermediate 1-(2,5-dimethoxyphenyl)- 2-bromoethanone Step1->Intermediate Step2 Step 2: Amination Reagent: Hexamethylenetetramine Solvent: THF/Water Intermediate->Step2 FreeBase 2-Amino-1-(2,5-dimethoxyphenyl) ethanone (Free Base) Step2->FreeBase Step3 Step 3: Salt Formation Reagent: HCl Solvent: Acetone/Water FreeBase->Step3 Product Final Product (CAS 671224-08-1) Step3->Product

Caption: Figure 2: General Synthesis Workflow.

Detailed Synthesis Protocol: Bromination and Amination

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Bromination of 1-(2,5-dimethoxyphenyl)ethanone

  • Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and dropping funnel with 1-(2,5-dimethoxyphenyl)ethanone.

  • Reaction: Under controlled temperature conditions, typically between 40–60°C, add bromine dropwise to the reaction mixture.[1] The temperature is maintained to ensure selective bromination at the alpha-carbon while minimizing side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude 1-(2,5-dimethoxyphenyl)-2-bromoethanone intermediate.

Step 2: Amination of the Bromo-intermediate

  • Reagents: Dissolve the bromo-intermediate in a tetrahydrofuran (THF)-water solvent system. Prepare a solution of hexamethylenetetramine (hexamine).[1]

  • Reaction: Add the hexamine solution to the intermediate at ambient temperature. The reaction is typically rapid, often completing within 30 minutes.[1] This step proceeds via a nucleophilic substitution (SN2) mechanism.[1]

  • Hydrolysis: Acidic hydrolysis is then performed to yield the primary amine.

  • Isolation: The resulting free base, 2-amino-1-(2,5-dimethoxyphenyl)ethanone, is isolated.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the isolated free base in a suitable solvent mixture, such as acetone-water.

  • Acidification: Carefully add concentrated hydrochloric acid to the solution to adjust the pH to approximately 5. This controlled pH is crucial to ensure clean precipitation and high purity.[1]

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Filtration and Drying: Isolate the final product by filtration, wash with a cold solvent to remove impurities, and dry under vacuum to obtain 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride as a solid.[1]

Analytical Characterization

Rigorous quality control is essential to ensure the purity and identity of CAS 671224-08-1 for its use in pharmaceutical manufacturing.[3] A suite of analytical techniques is employed for its characterization.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity and quantifying the compound. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[1]

Exemplary HPLC Protocol for Purity Analysis
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a standard volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Analysis: Record the chromatogram. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

The primary significance of CAS 671224-08-1 lies in its role as a key starting material and advanced intermediate in pharmaceutical synthesis.[1][3]

  • Precursor to Midodrine: Its most notable application is in the synthesis of Midodrine Hydrochloride, a medication used to treat symptomatic orthostatic hypotension (a form of low blood pressure).[1] The aminoketone serves as a critical building block that is further modified to produce the final active drug.

  • Building Block for Novel Therapeutics: The versatile aminoketone framework allows medicinal chemists to synthesize a variety of derivatives.[1] Modifications to this scaffold can lead to new compounds with altered pharmacological properties, targeting different receptors or possessing improved pharmacokinetic profiles.[1][2]

  • Structure-Activity Relationship (SAR) Studies: Researchers utilize this compound as a model to investigate how structural modifications, such as changes to the substitution pattern on the phenyl ring, affect biological activity.[1] These studies are fundamental to rational drug design.

  • Neuropharmacology Research: Due to its sympathomimetic properties and structural relation to other psychoactive compounds, it is also of interest in neuropharmacological research to explore cognitive functions and the effects of drugs on behavior.[1][2]

Safety and Handling

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed, including the use of gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For long-term storage, it is recommended to keep the compound in a cool, dry place, protected from light.[8]

Conclusion

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS 671224-08-1) is a cornerstone intermediate in pharmaceutical chemistry. Its well-defined synthesis, distinct pharmacological profile as an alpha-adrenergic receptor agonist precursor, and versatility as a molecular building block make it an invaluable tool for drug development professionals.[1] A thorough understanding of its properties and methodologies is essential for its effective application in the synthesis of cardiovascular drugs and the exploration of new therapeutic agents.[1][2]

References

  • High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • CAS#:671224-08-1 | 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride | Chemsrc. [Link]

  • N-Nitroso-3-Chloro-N-Methyl Propane-1-amine | CAS No: NA. [Link]

  • N-Nitroso EDTA | CAS No: 862542-34-5. [Link]

  • Midodrine Impurity 11 CAS#: 671224-08-1; ChemWhat Code: 1483469. [Link]

  • 2-氨基-1-(2,5-二甲氧基苯基)乙醇 - CAS号查询. [Link]

  • Neurological Intermediates (16) - MySkinRecipes. [Link]

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) - PubChem. [Link]

  • Midodrine D6 | 1188331-46-5 - SynZeal. [Link]

  • CAS 5467-71-0 | 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride - Suppliers list. [Link]

  • N-Nitroso Methylethanolamine (NNMEA) | CAS No: 26921-68-6. [Link]

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molecular formula and weight of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a substituted acetophenone derivative that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its structure, featuring a dimethoxylated phenyl ring and an alpha-amino ketone moiety, makes it a versatile building block for the synthesis of a variety of biologically active molecules.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]

This guide aims to serve as a detailed resource for researchers and professionals engaged in the synthesis, characterization, and application of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource(s)
CAS Registry Number 671224-08-1[2][3][4]
Molecular Formula C₁₀H₁₄ClNO₃[5][6]
Molecular Weight 231.68 g/mol [3]
Appearance White to yellow solid[3]
Solubility Soluble in water[2]
Purity Typically ≥95%[3]
Storage Store at +4°C[3]

Synthesis Protocol

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride can be achieved through various synthetic routes. A well-documented method involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, followed by acidic hydrolysis. This process is detailed in U.S. Patent US7094928B2 and is presented here as a reliable experimental protocol.

Rationale for the Synthetic Approach

This synthetic route is favored for its efficiency and the use of readily available starting materials. The key transformation is the Delepine reaction, where a haloalkane is converted to a primary amine using hexamethylenetetramine (hexamine). This method avoids the over-alkylation often encountered with other amination techniques. The final product is isolated as the hydrochloride salt, which often improves its crystallinity and ease of handling.

Experimental Procedure

Step 1: Quarternization of 1-(2,5-dimethoxyphenyl)-2-bromoethanone

  • To a four-neck round bottom flask, add 500 g (1.93 mol) of 1-(2,5-dimethoxyphenyl)-2-bromoethanone.

  • Add 7500 mL of tetrahydrofuran (THF) to dissolve the solid.

  • Initiate agitation to ensure complete dissolution.

  • Add 75 mL of water to the flask under continuous agitation.

  • Add 270 g (1.93 mol) of hexamine through a powder funnel. A thick precipitate will form immediately.

  • Continue agitation for 2 hours at ambient temperature.

Step 2: Isolation of the Intermediate (The patent does not explicitly detail the workup for this step, but a standard procedure would be as follows)

  • Filter the reaction mixture to collect the precipitated solid.

  • Wash the solid with cold THF to remove any unreacted starting materials.

  • Dry the solid under vacuum.

Step 3: Hydrolysis to 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride (The patent proceeds with this intermediate to the next step. For isolation of the title compound, an acidic hydrolysis is required.)

  • Suspend the dried solid from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting solid under vacuum to yield 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Quarternization cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product A 1-(2,5-dimethoxyphenyl)- 2-bromoethanone R1 Reaction at ambient temperature A->R1 B Hexamine B->R1 C THF/Water C->R1 I1 Quaternary ammonium salt R1->I1 R2 Acidic Hydrolysis (HCl/Ethanol) I1->R2 P 2-Amino-1-(2,5-dimethoxyphenyl) ethanone hydrochloride R2->P

Caption: Synthesis workflow for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Analytical Characterization

While specific experimental spectra for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride are not widely published, this section provides guidance on the expected analytical data based on its chemical structure and data from analogous compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, the methoxy protons, and the amine protons. The aromatic protons should appear as multiplets in the downfield region. The methylene protons will likely be a singlet in the midfield region. The two methoxy groups will each present as a sharp singlet, and the amine protons will likely be a broad singlet that may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methoxy carbons. The carbonyl carbon will be the most downfield signal.

A comparative analysis of a structurally related compound, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, can provide further insight into the expected chemical shifts.[7]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band for the carbonyl (C=O) stretch.

  • N-H stretching vibrations for the primary amine.

  • C-H stretching for the aromatic and aliphatic protons.

  • C-O stretching for the methoxy groups.

  • Aromatic C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base of the compound (C₁₀H₁₃NO₃), with a mass of 195.09 g/mol .

Applications in Drug Development

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a crucial intermediate in the synthesis of several pharmaceutical compounds.[1] Its structural features allow for further chemical modifications to produce a range of therapeutic agents. It is notably used in the production of drugs with analgesic and anti-inflammatory properties.

Applications cluster_drugs Therapeutic Agents A 2-Amino-1-(2,5-dimethoxyphenyl) ethanone hydrochloride B Analgesics A->B Serves as a key intermediate for C Anti-inflammatory Drugs A->C Serves as a key intermediate for

Caption: Applications of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

  • Hazard Statements: H302: Harmful if swallowed.[1]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P330: Rinse mouth.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a valuable and versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and its applications, with a focus on providing practical information for researchers and drug development professionals. While the lack of publicly available experimental spectral data is a limitation, the provided information on expected analytical characteristics should aid in the verification of this compound in a laboratory setting. Adherence to the outlined safety protocols is essential for its safe handling and use.

References

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 1, 2026, from [Link]

  • Midodrine Impurity 11 CAS#: 671224-08-1. (n.d.). ChemWhat. Retrieved January 1, 2026, from [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
  • 2-AMINO-1-(2,5-DIMETHOXYPHENYL)ETHANONE HYDROCHLORIDE. (n.d.). PrecisionFDA. Retrieved January 1, 2026, from [Link]

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]

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Methodological & Application

Application Notes: The Synthetic Versatility of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS No: 671224-08-1). This versatile aminoketone serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules, most notably substituted phenethylamines and therapeutic agents. We will explore the fundamental reactivity of this compound, provide detailed, field-tested protocols for its key transformations, and explain the mechanistic rationale behind the experimental choices to ensure reproducible and high-yield outcomes.

Introduction: A Key Building Block in Medicinal Chemistry

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is an organic compound of significant interest in pharmaceutical and neurochemical research.[1] Structurally, it features an acetophenone core with two electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring and an amino group on the alpha-carbon.[1] The hydrochloride salt form enhances its stability and solubility in aqueous and protic solvents, making it a convenient precursor for laboratory synthesis.[1]

The strategic placement of the methoxy groups and the reactive aminoketone functionality makes this compound a valuable starting material for synthesizing molecules that interact with various biological targets, particularly neurological receptors.[1][2] Its primary utility lies in its role as a precursor to the 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold, a motif renowned for conferring potent agonist activity at serotonin 5-HT2A receptors.[3][4]

Physicochemical Properties
PropertyValueSource
CAS Number 671224-08-1[5][6]
Molecular Formula C₁₀H₁₄ClNO₃[5][7]
Molecular Weight 231.67 g/mol [5]
Appearance White crystalline powder[8]
Solubility Soluble in water, ethanol, and methanol[8][9]

Core Synthetic Applications

The primary synthetic value of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride stems from the reactivity of its ketone and amine functionalities. It serves as a key intermediate in the production of various pharmaceuticals, including analgesics, anti-inflammatories, and cardiovascular medications.[2][8]

Key Therapeutic Targets & Intermediates:

  • Substituted Phenethylamines (2C-series): The most prominent application is the synthesis of 2,5-dimethoxyphenethylamines (e.g., 2C-H), which are foundational structures for a class of compounds studied for their effects on the central nervous system.[10][11]

  • Analgesics: It is a key intermediate in the synthesis of tramadol and tapentadol.[8]

  • Cardiovascular Agents: The compound is a precursor in the synthesis of midodrine, a medication used to treat orthostatic hypotension.[2]

The following diagram illustrates the central role of this precursor in accessing diverse molecular scaffolds.

G cluster_0 Key Transformations cluster_1 Resulting Scaffolds / Drugs main 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl reduction Ketone Reduction main->reduction NaBH4 or LiAlH4 reductive_amination Reductive Amination main->reductive_amination H2/Pd-C, LAH, etc. acylation N-Acylation main->acylation Acyl Halides amino_alcohol Amino Alcohols (e.g., Midodrine precursor) reduction->amino_alcohol phenethylamine Phenethylamines (e.g., 2C-H, Tramadol precursor) reductive_amination->phenethylamine amide N-acyl Derivatives acylation->amide

Caption: Synthetic pathways originating from the title compound.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the synthesis of key derivatives. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions.

Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) via Ketone Reduction

This protocol details the complete reduction of the carbonyl group to a methylene group, yielding the foundational phenethylamine, 2C-H. This transformation is central to accessing the wider class of 2C-series compounds. The direct reduction of an α-aminoketone can be challenging; a common and effective method involves a two-step process: reduction of the ketone to an alcohol, followed by further manipulation, or more directly using a powerful reducing agent like Lithium Aluminum Hydride (LAH).

Principle: The carbonyl group of the aminoketone is reduced to a methylene group. While various methods exist, reduction with LAH is a well-established route for this transformation. LAH is a potent, non-selective reducing agent capable of reducing ketones, esters, and amides. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon.

Workflow Diagram:

G start Dissolve 2-Amino-1-(2,5-dimethoxy phenyl)ethanone HCl in THF reflux Add to LAH slurry & Reflux start->reflux quench Quench Reaction (e.g., with H2O/NaOH) reflux->quench filter Filter solids (e.g., Aluminum salts) quench->filter extract Extract with Organic Solvent filter->extract finish Dry, Concentrate, & Purify (Distillation/Crystallization) extract->finish

Caption: Workflow for the LAH reduction to 2C-H.

Materials and Reagents:

ReagentCAS NumberQuantityNotes
2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl671224-08-110 mmolStarting material
Lithium Aluminum Hydride (LAH)16853-85-3~30 mmolPotent reducing agent. EXTREME CAUTION
Anhydrous Tetrahydrofuran (THF)109-99-9~150 mLDry solvent is critical
Sodium Hydroxide (NaOH) solution, 15%1310-73-2As neededFor quenching
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9As neededDrying agent
Diethyl Ether or DichloromethaneVarious~100 mLExtraction solvent
Hydrochloric Acid (HCl)7647-01-0As neededFor salt formation

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • LAH Slurry: Carefully add Lithium Aluminum Hydride (~30 mmol) to anhydrous THF (~75 mL) in the reaction flask. Stir to create a uniform slurry.

  • Substrate Addition: Dissolve 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (10 mmol) in a separate portion of anhydrous THF (~75 mL). Add this solution dropwise to the stirring LAH slurry. The addition is exothermic and may require an ice bath to control the rate.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Quenching (Critical Step): Cool the reaction flask to 0°C in an ice bath. EXTREMELY CAUTIOUSLY and slowly add dropwise, in order: X mL of water, followed by X mL of 15% NaOH solution, and then 3X mL of water (where X is the mass of LAH used in grams). This procedure (Fieser workup) is designed to precipitate the aluminum salts in a granular, filterable form.

  • Filtration: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or diethyl ether.

  • Extraction: Combine the filtrate and washes. If an aqueous layer is present, separate it and extract it 2-3 times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude freebase (2C-H) can be purified by vacuum distillation. To obtain the hydrochloride salt, dissolve the freebase in anhydrous ether or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the pure 2C-H hydrochloride.[13]

Causality & Insights:

  • Inert Atmosphere: LAH reacts violently with water and moisture. An inert atmosphere is mandatory for safety and to prevent decomposition of the reagent.

  • Solvent Choice: Anhydrous THF is the preferred solvent due to its ability to dissolve the starting material and its stability with LAH at reflux temperatures.

  • Quenching Protocol: The specific sequence of water/NaOH/water addition is crucial for forming manageable inorganic salts that can be easily filtered off, simplifying the workup significantly compared to acidic quenching which can generate large volumes of hydrogen gas.

Protocol 2: Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol via Ketone Reduction

This protocol describes the selective reduction of the ketone to a secondary alcohol, yielding an important amino alcohol intermediate. This transformation is a key step in the synthesis of certain pharmaceuticals, such as midodrine.[2]

Principle: Sodium borohydride (NaBH₄) is a milder reducing agent than LAH and is ideal for the selective reduction of ketones and aldehydes in the presence of other functional groups. The reaction is typically performed in a protic solvent like methanol or ethanol. The solvent participates in the reaction by protonating the intermediate alkoxide.

Materials and Reagents:

ReagentCAS NumberQuantityNotes
2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl671224-08-110 mmolStarting material
Sodium Borohydride (NaBH₄)16940-66-2~15 mmolReducing agent
Methanol or EthanolVarious~100 mLSolvent
Water (deionized)7732-18-5~100 mLFor workup
Dichloromethane (DCM)75-09-2~150 mLExtraction solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (10 mmol) in methanol (~100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: While stirring, add sodium borohydride (~15 mmol) portion-wise over 15-20 minutes. The addition should be controlled to manage gas evolution (hydrogen).

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC.

  • Workup: Carefully add water (~100 mL) to quench any remaining NaBH₄. Remove the bulk of the methanol via rotary evaporation.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract three times with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality & Insights:

  • Reagent Choice: NaBH₄ is chosen for its selectivity. It will readily reduce the ketone without affecting other potential functional groups, providing a cleaner reaction profile compared to LAH for this specific transformation.[14]

  • Temperature Control: Adding the NaBH₄ at 0°C helps to control the initial exothermic reaction and minimize potential side reactions.

  • Solvent: Methanol or ethanol are excellent solvents for both the substrate and NaBH₄, and they also serve as the proton source to neutralize the alkoxide intermediate formed during the reduction.

Conclusion

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity allows for reliable and high-yield access to valuable pharmacophores, including the 2,5-dimethoxyphenethylamine skeleton and related amino alcohols. The protocols detailed herein provide a robust framework for utilizing this versatile building block in the development of novel therapeutics and research compounds. Adherence to proper laboratory technique and safety protocols is paramount, especially when working with highly reactive reagents like lithium aluminum hydride.

References

  • The Importance of 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride in the Pharmaceutical Industry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Link

  • High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Link

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1]. (n.d.). chemBlink. Link

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride | 671224-08-1. (n.d.). Benchchem. Link

  • Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride | 671224-08-1. (n.d.). ChemicalBook. Link

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). (n.d.). PubChem. Link

  • Successful 2C-B Syntheses. (n.d.). The Hive Archive. Link

  • Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride. (n.d.). Guidechem. Link

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006). Google Patents. Link

  • 671224-08-1 | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride. (n.d.). AA Blocks. Link

  • Efficient Synthesis of 2-CH and Mescaline. (n.d.). Scribd. Link

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1. (n.d.). Sigma-Aldrich. Link

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis. (n.d.). ChemicalBook. Link

  • Synthesis of mescaline using Al/Hg reduction. (2005). The Hive Archive. Link

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. Link

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. Link

  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses. Link

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). PubMed. Link

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). ResearchGate. Link

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Link

  • How can I synthesize 2-amino-5-methoxyphenol? (2014). ResearchGate. Link

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analytical methods for detecting 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Detection and Quantification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Introduction: Navigating the Analytical Challenges of Novel Psychoactive Substances

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, with CAS Registry Number 671224-08-1, is a synthetic compound structurally related to the phenethylamine and synthetic cathinone classes of molecules.[1][2] Its chemical backbone, featuring a β-keto phenethylamine structure, positions it as a potential precursor or metabolite of psychoactive substances, making it a compound of significant interest in forensic science, toxicology, and drug development research.[3][4] As with many novel psychoactive substances (NPS), the detection and reliable identification of this compound present unique analytical hurdles. The constant evolution of chemical structures designed to circumvent legislation requires robust, validated, and adaptable analytical methodologies.[5][6]

The forensic community faces an ongoing challenge to develop and disseminate reliable analytical methods for the ever-increasing number of NPS.[5] This guide serves as a comprehensive resource for researchers, forensic chemists, and drug development professionals, providing detailed protocols for the detection and quantification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. We will explore the application of gold-standard chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and confirmatory spectroscopic methods. The focus is not merely on procedural steps but on the underlying scientific principles and the rationale for methodological choices, ensuring that the described protocols are both accurate and self-validating.

Part 1: Chromatographic Separation and Mass Spectrometric Identification

The unequivocal identification of synthetic compounds in complex mixtures or seized materials relies heavily on chromatographic separation coupled with mass spectrometric detection. The choice between gas and liquid chromatography is dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Forensic Standard

GC-MS is a cornerstone technique in forensic laboratories for the analysis of seized drugs.[7] Its high chromatographic resolution and the generation of reproducible electron ionization (EI) mass spectra, which can be compared against established libraries, make it a powerful tool for identification.

The Rationale for Derivatization: 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride contains a primary amine and a ketone functional group. Primary amines can exhibit poor peak shape and potential thermal degradation in a GC system. To overcome these limitations, derivatization is a critical pre-analytical step. Acylation, using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), converts the polar primary amine into a less polar, more volatile, and thermally stable trifluoroacetyl (TFA) derivative. This enhances chromatographic performance and yields characteristic mass fragments that aid in identification.

Protocol 1: GC-MS Analysis with TFA Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample or standard.
  • Dissolve in 1 mL of a suitable solvent such as methanol or ethyl acetate.
  • Transfer 100 µL of the solution to a clean autosampler vial.
  • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. Instrumentation and Parameters: The following table outlines a typical set of GC-MS parameters. These should be optimized and validated by the end-user's laboratory.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard, robust platform for forensic analysis.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of NPS.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Inlet Temp. 250°CEnsures rapid volatilization without thermal degradation of the derivative.
Carrier Gas Helium at 1.3 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial 50°C, ramp at 30°C/min to 290°C, hold for 2 minA rapid temperature ramp allows for efficient elution and a reasonable run time.[8]
MS System Agilent 5977B or equivalentProvides reliable mass analysis and spectral data.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns and library matching.
MS Source Temp. 230°CStandard operating temperature.
MS Quad Temp. 150°CStandard operating temperature.
Scan Range 40-550 amuCovers the expected mass range of the derivatized analyte and its fragments.

3. Expected Results: The analysis will yield a total ion chromatogram (TIC) with a distinct peak for the TFA derivative of the target compound. The EI mass spectrum is expected to show a molecular ion (if stable enough) and characteristic fragment ions resulting from the cleavage of the side chain and fragmentation of the dimethoxyphenyl ring structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Sample or Standard Dissolve Dissolve in Methanol Sample->Dissolve Aliquot Take 100 µL Aliquot Dissolve->Aliquot Derivatize Add MBTFA & Heat (70°C) Aliquot->Derivatize Inject Inject 1 µL into GC-MS Derivatize->Inject Separate Separation on DB-5MS Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-550 amu) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify via Library Match & Fragmentation Spectrum->Identify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Sample or Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Ionize ESI (+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Chromatogram Generate MRM Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: LC-MS/MS workflow for the analysis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl.

Part 2: Confirmatory Spectroscopic Analysis

While chromatographic methods are excellent for separation and sensitive detection, spectroscopic techniques provide orthogonal data that can be used for the unambiguous structural confirmation of bulk materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is an excellent method for the preliminary identification of seized substances.

[7]Protocol 3: FTIR Analysis

  • Instrumentation: A benchtop FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Data: The resulting spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ketone)1680 - 1700
C=C Stretch (Aromatic)1450 - 1600
C-O-C Stretch (Ether)1200 - 1275 (Aryl ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for absolute structure elucidation. ¹[7]H NMR provides detailed information about the chemical environment of all hydrogen atoms in the molecule, allowing for unambiguous confirmation of its identity and purity.

Protocol 4: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Data: The spectrum will show distinct signals for each type of proton. Based on the structure, one would expect to see:

    • Signals in the aromatic region (approx. 6.8-7.5 ppm) for the three protons on the phenyl ring.

    • Two singlets for the two methoxy (-OCH₃) groups (approx. 3.7-3.9 ppm).

    • A singlet for the methylene (-CH₂-) group adjacent to the ketone (approx. 4.0-4.5 ppm).

    • A broad signal for the amine (-NH₂) protons, which may exchange with solvent.

Method Validation and Trustworthiness

To ensure the reliability and legal defensibility of results, any analytical method must be thoroughly validated. K[9]ey validation parameters include:

  • Selectivity/Specificity: The ability to differentiate the analyte from other compounds.

  • Linearity: The response of the method should be proportional to the concentration of the analyte over a defined range.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Accuracy & Precision: How close the measured value is to the true value and the reproducibility of the measurement.

  • Robustness: The method's resistance to small, deliberate variations in parameters.

By following the detailed protocols and performing a comprehensive validation, laboratories can establish a trustworthy system for the routine analysis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

References

  • Krotulski AJ, Mata DC, Smith CR, et al. Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
  • Krotulski AJ, et al. Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
  • New psychoactive substances: catalysing a shift in forensic science practice?. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • Novel Psychoactive Substances. Thermo Fisher Scientific - ID.
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  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice.
  • A Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic.
  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Taylor & Francis Online.
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  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime.
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1]. chemBlink.
  • DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Journal of Hygienic Engineering and Design.
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  • 671224-08-1 | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride. AA Blocks.
  • High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. Ningbo Inno Pharmchem Co.,Ltd..
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). PubChem.
  • 2-Amino-2',5'-dimethoxyacetophenone Hydrochloride. Sigma-Aldrich.
  • Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. PubChem.
  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Forensic Chemistry.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Forensic Chemistry.
  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

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experimental protocol for the synthesis of its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: An Efficient and Versatile One-Pot Protocol for the Synthesis of 2-Substituted Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiulcer, anticancer, and antimicrobial properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of 2-substituted benzimidazole derivatives through an efficient one-pot condensation reaction. We delve into the underlying chemical principles, offer step-by-step experimental procedures, and present a framework for the synthesis and characterization of diverse derivatives. This guide is designed to be a self-validating system, ensuring researchers can confidently produce and verify high-purity benzimidazole compounds for downstream applications in drug discovery and development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[] Clinically significant drugs such as esomeprazole (antiulcer), nocodazole (antineoplastic), and albendazole (anthelmintic) feature the benzimidazole core, underscoring its therapeutic importance.[6][7]

The development of simple, efficient, and environmentally benign synthetic methodologies is crucial for exploring the full potential of this scaffold.[7] Traditional methods often require harsh acidic conditions or multi-step procedures, leading to drawbacks like prolonged reaction times and the use of hazardous chemicals. This guide focuses on a modern, one-pot synthesis that condenses o-phenylenediamines with various aldehydes, offering a streamlined, accessible, and high-yield approach to generating a library of novel benzimidazole derivatives.[6][8]

Core Synthetic Methodology: Oxidative Condensation

The primary method detailed herein involves the reaction of an o-phenylenediamine with an aldehyde. This reaction proceeds through two key stages:

  • Condensation: The initial step is the formation of a Schiff base intermediate through the reaction of one of the amino groups of the o-phenylenediamine with the carbonyl group of the aldehyde.

  • Cyclization and Oxidation: The intermediate undergoes an intramolecular cyclization, followed by an oxidation step, to form the stable aromatic benzimidazole ring.

Various catalysts can facilitate this transformation, ranging from simple ammonium salts to metal complexes.[9][10][11] The protocol described below utilizes ammonium chloride (NH₄Cl), an inexpensive, readily available, and effective catalyst for this transformation.[9][12]

Caption: General reaction for the synthesis of 2-substituted benzimidazoles.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of 2-phenyl-1H-benzo[d]imidazole, a representative parent compound. The protocol is designed to be robust and can be adapted for various substituted aldehydes.

Materials and Reagents
  • o-Phenylenediamine (OPDA)

  • Benzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH) or Chloroform (CHCl₃)

  • Ethyl Acetate

  • n-Hexane

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Step-by-Step Synthesis of 2-Phenyl-1H-benzo[d]imidazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol) and ammonium chloride (2.14 g, 40 mmol).[12]

  • Solvent Addition: Add 30 mL of ethanol to the flask. Stir the mixture at room temperature for 5 minutes to ensure proper mixing.

  • Aldehyde Addition: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) dropwise over a period of 2-3 minutes.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature. The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (e.g., 3:7 v/v) mobile phase.[12] The reaction is typically complete within 2-4 hours.[12]

  • Product Isolation (Work-up):

    • Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water.[9]

    • Stir the aqueous mixture for 15-20 minutes. A solid precipitate of the crude product will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with an additional 50 mL of cold water to remove any residual ammonium chloride and other water-soluble impurities.

  • Purification:

    • Dry the crude product in an oven at 60-70 °C.

    • For higher purity, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight.

Rationale Behind Experimental Choices
  • o-Phenylenediamine: Serves as the foundational building block, providing the benzene ring and the two nitrogen atoms for the imidazole ring.

  • Aldehyde: The choice of aldehyde dictates the substituent at the 2-position of the benzimidazole core, allowing for immense structural diversity.

  • Ammonium Chloride (Catalyst): Acts as a mild Lewis acid and a proton source, facilitating the dehydration step in the Schiff base formation and promoting the subsequent cyclization. Its use represents an environmentally benign and cost-effective choice.[12]

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively low environmental impact. Chloroform has also been shown to be an effective solvent for this reaction.[12]

  • Work-up: Precipitation in ice-cold water is a simple and effective method for isolating the crude product, as benzimidazole derivatives are typically insoluble in water.

Experimental Workflow cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_workup Isolation & Purification cluster_analysis Characterization reagents 1. Combine o-Phenylenediamine & NH4Cl in Ethanol add_aldehyde 2. Add Aldehyde Dropwise reagents->add_aldehyde react 3. Stir at Room Temp (2-4 hours) add_aldehyde->react tlc 4. Monitor Reaction by TLC react->tlc precipitate 5. Pour into Ice Water to Precipitate Product tlc->precipitate filtrate 6. Filter & Wash with Cold Water precipitate->filtrate recrystallize 7. Recrystallize from Ethanol/Water filtrate->recrystallize dry 8. Dry Final Product recrystallize->dry analysis 9. Verify Structure & Purity (MP, NMR, IR, MS) dry->analysis

Caption: A typical workflow for the synthesis and validation of benzimidazoles.

Synthesis of Derivatives & Data Presentation

The versatility of this protocol is demonstrated by its applicability to a wide range of aromatic aldehydes. The electronic nature of the substituent on the aldehyde (electron-donating or electron-withdrawing) can influence reaction times and yields, but generally, the procedure remains highly effective.[6]

Compound Structure Aldehyde Used Expected Yield Melting Point (°C)
1. 2-Phenyl-1H-benzo[d]imidazole Benzaldehyde85-94%[12]292-296[13]
2. 2-(4-Nitrophenyl)-1H-benzo[d]imidazole 4-Nitrobenzaldehyde~90%310-313
3. 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole 4-Methoxybenzaldehyde~92%228-230

Product Validation and Characterization

Confirming the identity and purity of the synthesized compounds is a critical step. A combination of physical and spectroscopic methods provides a self-validating system for the final product.

  • Melting Point (MP): A sharp melting point range close to the literature value is a strong indicator of purity.

  • Infrared (IR) Spectroscopy: Key vibrational stretches confirm the presence of specific functional groups. For benzimidazoles, expect to see:

    • N-H Stretch: A broad peak in the 3200-3400 cm⁻¹ region.[14]

    • C=N Stretch: A characteristic peak around 1580-1650 cm⁻¹.[4][14]

    • Aromatic C=C Stretch: Peaks in the 1450-1550 cm⁻¹ range.[14]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is an indispensable tool for structural elucidation.[15]

    • N-H Proton: A broad singlet appearing significantly downfield, often between δ 12.0-13.0 ppm (in DMSO-d₆), due to hydrogen bonding and the aromatic environment.[15]

    • Aromatic Protons: Protons on the benzimidazole core and the 2-position substituent will resonate in the aromatic region (δ 7.0-8.5 ppm).[15] The specific splitting patterns and chemical shifts confirm the substitution pattern.

    • Substituent Protons: Protons from the R-group (e.g., the -OCH₃ group in compound 3 would appear as a sharp singlet around δ 3.8-3.9 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The molecular ion peak (M+) or protonated molecular peak ([M+H]+) should match the calculated mass of the target molecule.

Conclusion

This application note details a simple, efficient, and robust one-pot protocol for synthesizing 2-substituted benzimidazole derivatives. By leveraging a common and inexpensive catalyst, this method avoids harsh conditions and provides high yields, making it highly suitable for academic research and industrial drug discovery. The comprehensive characterization workflow ensures the trustworthiness and integrity of the synthesized compounds, empowering researchers to build diverse chemical libraries for screening and development.

References

Application Notes and Protocols for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride in Medicinal Chemistry

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS No. 671224-08-1) is a pivotal intermediate in the landscape of pharmaceutical synthesis. Its structure, featuring a reactive α-amino ketone moiety and a dimethoxy-substituted phenyl ring, makes it a versatile building block for a range of pharmacologically active molecules. The electron-donating methoxy groups on the aromatic ring can influence the lipophilicity and electronic properties of the final active pharmaceutical ingredient (API), potentially affecting its interaction with biological targets and overall pharmacokinetic profile.[1] The hydrochloride salt form of this intermediate enhances its stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.[1]

This guide provides an in-depth exploration of the synthesis, purification, characterization, and application of this crucial intermediate, with a particular focus on its role in the synthesis of the antihypotensive drug, Midodrine. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to provide both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.

Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride via the Delépine Reaction

The synthesis of the title compound is efficiently achieved through the Delépine reaction, a classic and reliable method for the preparation of primary amines from alkyl halides.[2][3] This reaction proceeds in two main stages: the formation of a quaternary ammonium salt by reacting an alkyl halide with hexamethylenetetramine (hexamine), followed by the acidic hydrolysis of this salt to yield the primary amine.

Reaction Mechanism: A Closer Look at the Delépine Reaction

The Delépine reaction is a robust method that leverages the unique properties of hexamine to selectively produce primary amines, avoiding the over-alkylation often seen with other amination methods.[4]

  • Quaternary Salt Formation: The reaction initiates with a bimolecular nucleophilic substitution (SN2) attack of one of the nitrogen atoms of hexamine on the electrophilic carbon of the starting material, 1-(2,5-dimethoxyphenyl)-2-bromoethanone. This forms a stable quaternary ammonium salt.[2][4]

  • Acidic Hydrolysis: The subsequent hydrolysis of the quaternary salt in an acidic ethanolic solution leads to the breakdown of the hexamine cage. This process liberates the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde (which may form an acetal with ethanol).[3]

Delepine_Reaction start 1-(2,5-dimethoxyphenyl)-2-bromoethanone intermediate Quaternary Ammonium Salt start->intermediate Sₙ2 Attack hexamine Hexamethylenetetramine (Hexamine) hexamine->intermediate product 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride intermediate->product Acidic Hydrolysis hcl_etoh HCl / Ethanol Reflux

Figure 1: Simplified workflow of the Delépine reaction for the synthesis of the target intermediate.
Detailed Synthesis Protocol

This protocol is adapted from established patent literature, providing a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • 1-(2,5-dimethoxyphenyl)-2-bromoethanone

  • Hexamethylenetetramine (Hexamine)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Powder funnel

  • Heating mantle with temperature control

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

Part A: Formation of the Quaternary Ammonium Salt

  • In a four-neck round-bottom flask equipped with a mechanical stirrer, add 1.0 equivalent of 1-(2,5-dimethoxyphenyl)-2-bromoethanone.

  • Add a sufficient volume of THF to completely dissolve the solid (approximately 15 mL of THF per gram of the bromoethanone).

  • Begin stirring and add a small amount of water (approximately 1.5% of the THF volume).

  • Through a powder funnel, add 1.0 equivalent of hexamine to the stirring solution. A thick precipitate should form almost immediately.

  • Continue stirring at ambient temperature for 2 hours to ensure the reaction goes to completion.

  • Filter the resulting white precipitate under vacuum using a Büchner funnel and wash the cake with fresh THF.

Part B: Hydrolysis to the Amine Hydrochloride

  • Transfer the filtered solid from Part A to a large round-bottom flask.

  • Add methanol (approximately 20 mL per gram of the solid) and begin stirring.

  • Carefully add concentrated HCl (approximately 2 mL per gram of the solid) to the suspension.

  • Heat the mixture to reflux and maintain at reflux for 1 hour.

  • After the reflux period, cool the mixture and evaporate the solvent to dryness using a rotary evaporator.

  • To the resulting solid, add acetone and stir for 10-15 minutes to break up any clumps.

  • Filter the solid, wash with fresh acetone, and dry under vacuum to yield 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. An expected yield is approximately 85% for this step.

Purification Protocol: Recrystallization

For applications requiring high purity, such as in the synthesis of APIs, the crude product should be recrystallized. The choice of solvent is critical for effective purification. For α-amino ketone hydrochlorides, a polar protic solvent or a mixture including one is often effective.

Recommended Solvent System: A mixture of ethanol and diethyl ether.

Procedure:

  • Dissolve the crude 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has cooled, slowly add diethyl ether until the solution becomes turbid.

  • Allow the solution to stand undisturbed to promote the formation of well-defined crystals. If necessary, cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/diethyl ether (1:1), and dry under vacuum.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediate is a critical step. The following analytical techniques are recommended for a comprehensive characterization.

Spectroscopic Data

While experimental data for this specific compound is not widely published in peer-reviewed literature, data for structurally similar compounds can provide a reliable reference for characterization.

Table 1: Predicted ¹H and ¹³C NMR Data

Analysis Assignment Predicted Chemical Shift (δ, ppm)
¹H NMR Aromatic Protons6.9 - 7.2
Methylene (-CH₂-)~4.5
Methoxy (-OCH₃)~3.8
Amino (-NH₃⁺)Broad signal, variable
¹³C NMR Carbonyl (C=O)~195
Aromatic Carbons113 - 154
Methoxy Carbons~56
Methylene Carbon~45

Note: Predicted data is based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.[1][5]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification of the intermediate.

Table 2: Suggested HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method is a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.[6][7]

Application in Pharmaceutical Synthesis: The Path to Midodrine

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a precursor to 2-amino-1-(2,5-dimethoxyphenyl)ethanol, a key intermediate in the synthesis of Midodrine.[8] The synthesis of Midodrine from the ethanone intermediate involves a reduction of the ketone followed by acylation.

Midodrine_Synthesis cluster_0 start 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl reduction Reduction (e.g., NaBH₄) intermediate 2-Amino-1-(2,5-dimethoxyphenyl)ethanol reduction->intermediate acylation Acylation with N-protected Glycine (e.g., using CDI) protected_midodrine N-protected Midodrine acylation->protected_midodrine deprotection Deprotection (e.g., HCl) midodrine Midodrine HCl deprotection->midodrine

Figure 2: Key transformations in the synthesis of Midodrine from the ethanone intermediate.
Synthetic Workflow to Midodrine
  • Reduction of the Ketone: The ketone functionality of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is selectively reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride in an alcoholic solvent. This yields 2-amino-1-(2,5-dimethoxyphenyl)ethanol.

  • Acylation with Protected Glycine: The resulting amino alcohol is then acylated with an N-protected glycine derivative. A common and efficient method involves using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.[9]

  • Deprotection: The final step involves the removal of the N-protecting group under acidic conditions, typically with HCl, to yield Midodrine hydrochloride.[9]

This synthetic route highlights the strategic importance of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride as a foundational element in the construction of complex and therapeutically valuable molecules.

References

  • SIELC Technologies. (n.d.). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

  • StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • Chemagis Ltd. (2006). Process for the preparation of midodrine, pharmaceutically acceptable salts thereof and intermediates. U.S.
  • Totally Microwave. (2013). Delépine reaction, not a reaction used everyday. Retrieved from [Link]

  • Chemagis Ltd. (2002). Process for the preparation of Midodrine. U.S.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Tianjin University. (2016). Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Chemagis Ltd. (2002). A process for the preparation of midodrine.
  • Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

  • ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Tramadol and Related Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical synthesis of the centrally acting analgesic, tramadol. It extends to the synthesis of its primary active metabolite, O-desmethyltramadol, and another structurally related analgesic, tapentadol. The narrative emphasizes the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.

Introduction: The Chemical Architecture of Pain Relief

Tramadol, chemically known as (1RS, 2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is a widely prescribed synthetic opioid analgesic for moderate to severe pain. Its unique mechanism of action involves weak agonism at the μ-opioid receptor and inhibition of serotonin and norepinephrine reuptake. This dual-action profile contributes to its efficacy and differentiates it from traditional opioids. The therapeutic product is a racemic mixture of the (1R,2R)-(+)- and (1S,2S)-(−)-enantiomers, which act synergistically to produce the desired analgesic effect.

The synthesis of tramadol and its analogs is a cornerstone of medicinal chemistry, showcasing fundamental organic reactions such as the Mannich reaction and Grignard addition. Understanding these synthetic pathways is crucial for process optimization, analog development, and the production of active pharmaceutical ingredients (APIs). This guide will detail the most common and industrially relevant synthetic routes.

The Synthesis of Tramadol: A Two-Step Strategic Approach

The most established and commercially viable synthesis of tramadol proceeds through a two-step sequence starting from cyclohexanone. This approach is convergent, robust, and allows for large-scale production.

Step 1: The Mannich Reaction - Building the Amino Ketone Intermediate

The first critical step is the formation of the key intermediate, 2-[(dimethylamino)methyl]cyclohexanone. This is achieved via the Mannich reaction, a classic aminomethylation of an acidic proton located alpha to a carbonyl group.

Causality and Experimental Choices:

  • Reactants: Cyclohexanone provides the core carbocyclic ring and the α-proton. Paraformaldehyde serves as the source of formaldehyde. Dimethylamine hydrochloride is the amine component, which forms the dimethylaminomethyl substituent.

  • Reaction Conditions: The reaction is typically conducted under acidic conditions, which facilitates the formation of the electrophilic Eschenmoser's salt-like intermediate from formaldehyde and dimethylamine. This intermediate then reacts with the enol form of cyclohexanone.

  • Product Isolation: The product is typically isolated as its hydrochloride salt, which is a stable, crystalline solid, facilitating purification by recrystallization from a suitable solvent like acetone.

Tramadol Synthesis Workflow cluster_start Starting Materials cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Grignard Reaction cluster_final Final Product Cyclohexanone Cyclohexanone Mannich_Rxn Mannich Reaction (Acidic Conditions) Cyclohexanone->Mannich_Rxn Formaldehyde Paraformaldehyde Formaldehyde->Mannich_Rxn Dimethylamine Dimethylamine HCl Dimethylamine->Mannich_Rxn Bromoanisole 3-Bromoanisole Grignard_Reagent_Prep Grignard Reagent Formation (in THF) Bromoanisole->Grignard_Reagent_Prep Magnesium Magnesium Magnesium->Grignard_Reagent_Prep Mannich_Base 2-[(dimethylamino)methyl]cyclohexanone (Mannich Base) Mannich_Rxn->Mannich_Base Grignard_Rxn Grignard Addition Mannich_Base->Grignard_Rxn Grignard_Reagent 3-Methoxyphenyl magnesium bromide Grignard_Reagent_Prep->Grignard_Reagent Grignard_Reagent->Grignard_Rxn Crude_Tramadol Crude Tramadol Base (Mixture of Isomers) Grignard_Rxn->Crude_Tramadol Purification Purification (Recrystallization of HCl salt) Crude_Tramadol->Purification Tramadol_HCl (±)-Tramadol HCl Purification->Tramadol_HCl

Caption: Overall synthetic workflow for Tramadol HCl.

Step 2: The Grignard Reaction - Forming the Core Structure

The second step involves the nucleophilic addition of a Grignard reagent to the ketone of the Mannich base. This reaction forms the tertiary alcohol and installs the 3-methoxyphenyl group, completing the carbon skeleton of tramadol.

Causality and Experimental Choices:

  • Grignard Reagent: 3-methoxyphenylmagnesium bromide is prepared by reacting 3-bromoanisole with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[1] Strict anhydrous conditions are paramount, as Grignard reagents are highly basic and will be quenched by any protic source (like water).

  • Stereoselectivity: The addition of the Grignard reagent to the aminoketone is diastereoselective. The major product is the desired (±)-cis isomer (referred to as the trans isomer in older literature for historical reasons), where the hydroxyl group and the aminomethyl group are on the same side of the cyclohexane ring. The ratio of cis to trans isomers is influenced by reaction conditions.

  • Solvent Effects: The choice of solvent can impact the diastereomeric ratio. Using a mixture of 1,4-dioxane and THF has been shown to increase the proportion of the desired cis-isomer compared to THF alone. This is likely due to the coordinating ability of dioxane, which can influence the transition state of the addition reaction.

  • Workup and Purification: The reaction is quenched with an aqueous acid solution (e.g., HCl), which protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent. Tramadol is then isolated as its hydrochloride salt. The desired cis-isomer can be selectively crystallized and separated from the minor trans-isomer, often from a solvent like 1,4-dioxane or isopropanol.[1]

Table 1: Effect of Solvent on Diastereomeric Ratio in Tramadol Synthesis

Solvent System Ratio of desired isomer (cis) to undesired isomer (trans)
Tetrahydrofuran (THF) / Ether ~80:20
2-methyl-2-methoxypropane / THF (5:1) 72:28
1,4-dioxane / THF (5:1) 85:15

| Petrol ether / THF | 86:14 |

Data synthesized from literature reports.

Synthesis of Tramadol Analogs and Metabolites

O-desmethyltramadol (M1 Metabolite)

O-desmethyltramadol (O-DSMT) is the primary active metabolite of tramadol, formed in the liver by the CYP2D6 enzyme. O-DSMT is a significantly more potent μ-opioid receptor agonist than tramadol itself and is responsible for a large part of tramadol's analgesic effect. Its direct synthesis is of great interest for pharmaceutical research.

Synthetic Strategy: O-Demethylation A common and industrially scalable method for preparing O-DSMT is the selective demethylation of the methoxy group on tramadol.

Causality and Experimental Choices:

  • Reagents: A strong base like potassium hydroxide (KOH) in a high-boiling solvent such as monoethylene glycol is used. Phase-transfer catalysts (e.g., polyethylene glycol) can be employed to enhance the reaction rate. This method provides a high-yield, eco-friendly alternative to harsher demethylating agents like boron tribromide (BBr3) or diisobutylaluminium hydride.

  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxide ion, facilitated by the high temperature and polar solvent, attacks the methyl carbon of the methoxy group.

  • Purification: After the reaction, the product is isolated by adjusting the pH of the aqueous phase to precipitate O-DSMT, which can then be extracted and further purified, often by conversion to its hydrochloride salt.

ODSMT_Synthesis Tramadol (±)-Tramadol Reagents KOH, Ethylene Glycol High Temperature (Phase Transfer Catalyst optional) Tramadol->Reagents ODSMT (±)-O-desmethyltramadol (O-DSMT) Reagents->ODSMT O-Demethylation

Caption: Synthesis of O-desmethyltramadol from Tramadol.

Synthesis of Other Key Analgesics: Tapentadol

Tapentadol is another centrally acting analgesic with a dual mechanism of action similar to tramadol but with a stronger μ-opioid receptor affinity. Its synthesis shares common principles with tramadol, often involving a Mannich reaction followed by the introduction of an ethyl group.

Synthetic Strategy: A common route starts with 3-methoxypropiophenone.

  • Mannich Reaction: 3-methoxypropiophenone undergoes a Mannich reaction with formaldehyde and dimethylamine to form the β-amino ketone intermediate, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

  • Grignard Reaction: This intermediate is then treated with an ethyl Grignard reagent (e.g., ethylmagnesium bromide), which adds to the ketone, forming a tertiary alcohol.

  • Hydrogenolysis & Demethylation: Subsequent chemical transformations, including reductive deoxygenation (hydrogenolysis) of the tertiary alcohol and O-demethylation of the methoxy group, yield tapentadol.

Tapentadol_Synthesis Start 3-Methoxypropiophenone Step1 Mannich Reaction (w/ Formaldehyde, Dimethylamine) Start->Step1 Intermediate1 β-Amino Ketone Step1->Intermediate1 Step2 Grignard Addition (Ethylmagnesium bromide) Intermediate1->Step2 Intermediate2 Tertiary Alcohol Step2->Intermediate2 Step3 Reductive Deoxygenation & O-Demethylation Intermediate2->Step3 Tapentadol Tapentadol Step3->Tapentadol

Sources

Application Notes and Protocols for the Development of Neurological Receptor Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Neurological Receptor Analogs in Advancing Neuroscience

Neurological receptors are the gatekeepers of synaptic transmission and neuronal signaling, playing a fundamental role in everything from basic physiological processes to the complex tapestry of cognition and behavior. The development of analogs for these receptors—molecules designed to mimic or modulate the action of endogenous ligands—is a cornerstone of modern neuroscience and drug discovery. These analogs serve as powerful tools to dissect the intricate functions of neural circuits and are the foundation for novel therapeutics aimed at a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and epilepsy.[1][2]

This guide provides a comprehensive overview of the principles and methodologies involved in the rational design, synthesis, and characterization of neurological receptor analogs. It is intended for researchers, scientists, and drug development professionals seeking to navigate the multifaceted landscape of modern pharmacology. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them.

I. Rational Design of Neurological Receptor Analogs: From Target to Molecule

The journey of developing a novel neurological receptor analog begins with a deep understanding of the target receptor's structure and function. The primary goal is to design molecules with high affinity and selectivity for the desired receptor subtype, thereby maximizing therapeutic efficacy while minimizing off-target effects.[3][4][5]

A. Structure-Based and Ligand-Based Design Strategies

The advent of high-resolution crystal structures for many G protein-coupled receptors (GPCRs) and ligand-gated ion channels has revolutionized the field, enabling powerful structure-based design approaches.[6][7]

  • Structure-Based Virtual Screening (SBVS): This computational technique involves docking large libraries of virtual compounds into the three-dimensional structure of the target receptor's binding pocket.[6] This allows for the identification of novel chemical scaffolds with a high probability of binding to the receptor.

  • Ligand-Based Design: In the absence of a high-resolution receptor structure, ligand-based methods are invaluable. These approaches leverage the chemical information from known active ligands to build pharmacophore models that define the essential features required for binding and activity.[8]

A powerful strategy often involves an integrated approach, combining insights from both structure-based and ligand-based methods to refine the design of novel analogs.[8]

B. Designing for Selectivity: The Key to Minimizing Side Effects

A significant challenge in neurological drug discovery is achieving receptor subtype selectivity. Many receptor families consist of multiple subtypes with distinct physiological roles and tissue distribution. A lack of selectivity can lead to undesirable side effects.[4] For instance, in the development of beta-blockers, achieving selectivity for β1-adrenergic receptors in the heart over β2 receptors in the lungs was a critical advancement for treating cardiac conditions without causing respiratory distress.[3]

Key Design Considerations for Selectivity:

  • Exploiting Subtle Structural Differences: Even minor variations in the amino acid composition of the binding pocket between receptor subtypes can be exploited to design selective ligands.

  • Allosteric Modulation: Targeting allosteric sites—binding sites distinct from the primary (orthosteric) ligand binding site—can offer a powerful strategy for achieving subtype selectivity and modulating receptor function in novel ways.[9]

  • Dualsteric Ligands: These innovative molecules are designed to simultaneously interact with both the orthosteric and an allosteric site, combining high affinity with enhanced subtype selectivity.[9]

II. Chemical Synthesis of Neurological Receptor Analogs

Once a promising analog has been designed, the next crucial step is its chemical synthesis. The synthetic route should be efficient, scalable, and allow for the generation of a library of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.[10][11] The synthesis of complex molecules often involves multi-step reaction sequences, and modern synthetic chemistry offers a vast toolbox of reactions to achieve the desired molecular architecture.[12][13]

III. In Vitro Characterization: Quantifying Receptor Binding and Function

A critical phase in the development pipeline is the in vitro characterization of the synthesized analogs. This involves a battery of assays to determine the compound's affinity for the target receptor, its functional activity (agonist, antagonist, or inverse agonist), and its selectivity against other receptors.[14][15][16]

A. Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for its receptor.[17][18] These assays are typically performed on membrane preparations from cells or tissues expressing the target receptor.[18]

There are two main types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[19]

  • Competition Assays: These are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[17]

Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific neurological receptor using a filtration-based radioligand competition assay.

Materials:

  • Receptor-containing membrane preparation (e.g., from transfected cells or brain tissue)

  • Radioligand specific for the target receptor

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Thaw the membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.[20]

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration typically near its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer

      • Test compound or vehicle (for total binding)

      • A high concentration of a known unlabeled ligand (for non-specific binding)

      • Radioligand

      • Membrane preparation

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[20]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[19]

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[20]

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.[20]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

B. Functional Assays: Assessing the Biological Response

Once the binding affinity of an analog is established, it is crucial to determine its functional effect on the receptor. Functional assays measure the biological response elicited by the compound upon binding to the receptor.

For many neurological receptors, particularly GPCRs that couple to Gq proteins, activation leads to an increase in intracellular calcium concentration ([Ca2+]i). Calcium imaging is a widely used technique to monitor these changes in real-time using fluorescent calcium indicators.[21][22]

Protocol: Fura-2 AM Calcium Imaging Assay

This protocol describes a method for measuring changes in intracellular calcium levels in response to a test compound using the ratiometric fluorescent dye Fura-2 AM.

Materials:

  • Cultured cells expressing the target receptor

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Test compound

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Preparation:

    • Plate the cells on glass coverslips or in a multi-well plate suitable for imaging and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar Fura-2 AM in the aqueous buffer.

    • Incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes) to allow the Fura-2 AM to enter the cells and be cleaved by intracellular esterases to its active, calcium-sensitive form.

  • Washing:

    • Wash the cells with fresh HBSS to remove any extracellular dye.

  • Imaging:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Acquire a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add the test compound to the cells and continue to record the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.[23] The ratio is proportional to the intracellular calcium concentration and is less susceptible to artifacts such as changes in dye concentration or cell thickness.

    • Plot the F340/F380 ratio over time to visualize the calcium response to the test compound.

Electrophysiological techniques are indispensable for studying the function of ion channels and the effects of receptor analogs on neuronal excitability.[24][25] Patch-clamp electrophysiology allows for the direct measurement of ion currents through single channels or across the entire cell membrane.[26][27] This technique provides unparalleled temporal and voltage resolution, making it ideal for characterizing the mechanism of action of receptor analogs.[28]

IV. In Vivo Characterization: Assessing Efficacy and Safety in Preclinical Models

Following successful in vitro characterization, promising lead compounds are advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties in living organisms.[29][30] These studies are typically conducted in animal models of neurological disorders.[31][32][33]

Common In Vivo Assessments:

  • Behavioral Models: These are used to assess the effects of the compound on symptoms relevant to the targeted neurological disorder, such as memory deficits in Alzheimer's disease models or motor dysfunction in Parkinson's disease models.

  • Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for establishing appropriate dosing regimens.

  • In Vivo Target Engagement: Techniques like positron emission tomography (PET) can be used to confirm that the compound is reaching and binding to its target receptor in the brain.[34]

V. Lead Optimization and CNS Drug Discovery Considerations

The data gathered from in vitro and in vivo studies are used to guide the lead optimization process. This iterative cycle of design, synthesis, and testing aims to improve the compound's overall profile, including its potency, selectivity, metabolic stability, and ability to cross the blood-brain barrier (BBB).[35][36]

Key Physicochemical Properties for CNS Drugs: A successful CNS drug must be able to penetrate the BBB to reach its target in the brain. Analysis of known CNS drugs has revealed several key physicochemical properties that are generally favorable for BBB penetration.[37][38][39]

PropertyGuideline for CNS Drugs
Molecular Weight (MW) < 450 Da
LogP (Lipophilicity) 1.5 - 3.5
Topological Polar Surface Area (TPSA) < 90 Ų
Hydrogen Bond Donors ≤ 3
Hydrogen Bond Acceptors ≤ 7

Table 1: General physicochemical property guidelines for CNS drug candidates.

Visualizations

Signaling Pathway of a Gq-Coupled GPCR

Gq_Signaling_Pathway Ligand Ligand (Analog) GPCR Gq-Coupled Receptor Ligand->GPCR Binding & Activation G_protein Gαqβγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activation Downstream Downstream Cellular Effects PKC->Downstream

Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

Workflow for Neurological Receptor Analog Development

Drug_Development_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Target_ID Target Identification & Validation Rational_Design Rational Design (Structure/Ligand-Based) Target_ID->Rational_Design Synthesis Chemical Synthesis & Library Generation Rational_Design->Synthesis Binding_Assay Radioligand Binding (Affinity & Selectivity) Synthesis->Binding_Assay Functional_Assay Functional Assays (Calcium Imaging, Electrophysiology) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetics (ADME) Functional_Assay->PK_Studies Lead_Opt Lead Optimization (Iterative SAR) Functional_Assay->Lead_Opt Efficacy_Models Preclinical Efficacy Models PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Efficacy_Models->Safety_Tox Lead_Opt->Synthesis Refine Design

Caption: Iterative workflow for the development of neurological receptor analogs.

VI. Conclusion

The development of neurological receptor analogs is a highly interdisciplinary endeavor that requires a seamless integration of computational chemistry, organic synthesis, pharmacology, and neuroscience. By employing a rational and systematic approach, researchers can design and characterize novel molecular probes and therapeutic candidates with improved efficacy and safety profiles. This guide has provided a framework of the key principles and protocols that underpin this exciting and impactful field of research. The continued advancement of our understanding of neurological receptor biology, coupled with innovations in drug discovery technologies, holds immense promise for the future of treating brain disorders.

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Sources

Application Notes & Protocols: Laboratory Handling and Safety for Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide, or DMSO, is a seemingly unassuming, colorless liquid that holds a prominent place in the modern research laboratory.[1][2] As a polar aprotic solvent, it possesses an exceptional ability to dissolve a vast array of both polar and nonpolar compounds, making it indispensable in fields ranging from cell biology to drug discovery.[1][3] Its utility is particularly noted in cryopreservation, where it acts as a vital cryoprotectant for cell cultures, and as a powerful solvent for chemical reactions and high-throughput screening compound libraries.[1][4]

However, the very property that makes DMSO so versatile—its remarkable ability to permeate biological membranes—is also the crux of its primary handling hazard.[5][6] DMSO readily penetrates the skin and can act as a carrier, transporting any dissolved substances along with it directly into the bloodstream.[1][5][6] This "Trojan horse" effect means that a seemingly innocuous skin contact incident could lead to systemic exposure to a dissolved, toxic compound. Therefore, a comprehensive understanding of its properties and strict adherence to safety protocols are not merely best practices; they are fundamental requirements for safeguarding researcher health and ensuring experimental integrity.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures related to DMSO.

Section 2: Hazard Identification and Risk Assessment

While DMSO itself has relatively low toxicity, its primary risk lies in its role as a vehicle for other, more hazardous substances.[1][5] A thorough risk assessment must always consider not only DMSO but also any chemical it is mixed with.[7]

Health Hazards
  • Primary Hazard: Dermal Absorption and Carrier Effect : The most significant risk associated with DMSO is its capacity to enhance skin penetration of other chemicals.[5][[“]][9] It achieves this by disrupting the lipid structure of the stratum corneum, the skin's primary barrier.[[“]][9][10] This means that toxic solutes dissolved in DMSO can be rapidly absorbed through the skin, leading to systemic toxicity.[5][6]

  • Direct Contact : Direct contact with DMSO may cause skin irritation, redness, and a burning sensation.[11] A characteristic garlic-like taste or odor in the mouth and on the breath can occur shortly after skin contact, as DMSO is metabolized in the body.[1]

  • Eye Contact : DMSO is a serious eye irritant, capable of causing redness, pain, and watering.[11][12]

  • Inhalation : Inhaling high concentrations of DMSO vapor may lead to respiratory tract irritation, headache, dizziness, and sedation.[11]

Physical Hazards
  • Combustibility : DMSO is classified as a combustible liquid (OSHA/NFPA Class IIIA).[13] While it does not ignite easily at room temperature, it has a flash point of 87°C (188.6°F) and can form flammable vapor/air mixtures when heated.[13]

  • Hygroscopic Nature : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[14][15] This can affect its purity and experimental performance over time if not stored correctly.[15]

Physical and Chemical Properties
PropertyValueSource
Chemical Formula (CH₃)₂SO[1]
CAS Number 67-68-5[13]
Molar Mass 78.13 g/mol [1]
Appearance Colorless liquid[1][2]
Melting Point 19 °C (66 °F)[1]
Boiling Point 189 °C (372 °F)[16]
Flash Point 87 °C (188.6 °F)[13][17]
Autoignition Temp. 301 °C (573.8 °F)[13][17]
Density ~1.1 g/cm³[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls
  • Ventilation : Always handle DMSO and its solutions in a well-ventilated area. For procedures involving heating, aerosolization, or large volumes, a certified chemical fume hood is mandatory to prevent inhalation of vapors.[5]

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and unobstructed in any laboratory where DMSO is used.[17]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient when working with DMSO.[6] Due to its rapid skin penetration, the selection of correct PPE is your most critical defense.

  • Hand Protection : This is the most critical piece of PPE. Standard nitrile gloves are not recommended as they degrade quickly and offer poor protection against DMSO.[5][6]

    • Recommended Gloves : Chemical-resistant gloves such as butyl rubber or fluoroelastomer (Viton™) are the preferred choices.[5][6] Neoprene may also be suitable for some applications.[5]

    • Double Gloving : When handling DMSO solutions containing highly toxic materials, wearing two pairs of compatible gloves is a prudent measure.

    • Inspection : Always inspect gloves for tears, pinholes, or signs of degradation before use.[6]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[6][14] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Body Protection : A fully buttoned, long-sleeved lab coat is required.[6][14] For larger volume transfers, a chemically resistant apron should be worn over the lab coat.

PPE_Selection_Workflow start Start: Prepare to Handle DMSO task_assessment Assess Task Volume & Hazard (Pure DMSO vs. Toxic Mixture) start->task_assessment small_volume Small Volume / Low Hazard (<10 mL, non-toxic solutes) task_assessment->small_volume Small / Low large_volume Large Volume / High Hazard (>10 mL or toxic solutes) task_assessment->large_volume Large / High ppe_base Required Base PPE: - Safety Goggles - Lab Coat small_volume->ppe_base large_volume->ppe_base face_shield Add Face Shield large_volume->face_shield apron Add Chemically Resistant Apron large_volume->apron gloves_standard Hand Protection: - Single pair of Butyl Rubber  or Fluoroelastomer Gloves ppe_base:s->gloves_standard:n For Small Volume Task gloves_enhanced Enhanced Hand Protection: - Double-glove with Butyl Rubber  or Fluoroelastomer ppe_base:s->gloves_enhanced:n For Large Volume Task fume_hood_check Work in Fume Hood? gloves_standard->fume_hood_check gloves_enhanced->fume_hood_check face_shield->fume_hood_check apron->fume_hood_check proceed Proceed with Task fume_hood_check->proceed Yes / No (Follow SOP)

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a strict workflow minimizes the risk of exposure and contamination.

Preparation and Aliquoting
  • Designate Area : Designate a specific area for handling DMSO, preferably within a chemical fume hood.

  • Assemble Materials : Before opening the primary DMSO container, ensure all necessary equipment (pipettes, secondary containers, waste container) and PPE are ready.

  • Don PPE : Put on all required PPE as determined by your risk assessment (see Diagram 1).

  • Dispense : Open the container and carefully dispense the required amount. DMSO is hygroscopic, so minimize the time the container is open to the atmosphere.[14][15] Keep the container tightly closed when not in use.[14][16]

  • Clean Up : Immediately wipe up any minor drips or splashes on the work surface with an inert absorbent material.

Preparing Solutions with Hazardous Compounds
  • Review All SDS : Before creating a solution, you MUST review the Safety Data Sheet (SDS) for every component in the mixture. The hazards of the final solution are dictated by its most dangerous component.[7]

  • Use a Fume Hood : All operations involving the dissolution of toxic or volatile substances in DMSO must be performed in a chemical fume hood.[5]

  • Add Solute to Solvent : Slowly add the hazardous compound to the DMSO. Do not add DMSO to the compound, especially if the solute is highly reactive or has a strong exothermic reaction upon dissolution.

  • Label Clearly : The resulting solution must be clearly labeled with all components and appropriate hazard warnings.

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the purity of DMSO and preventing hazardous reactions.

  • Storage Conditions : Store DMSO in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.[13][14][15] Containers should be kept tightly sealed to prevent moisture absorption and contamination.[14][15][16]

  • Recommended Containers : DMSO is compatible with high-density polyethylene (HDPE), polypropylene, and Teflon FEP.[18][19] It is generally incompatible with polycarbonate, polysulfone, and PVC.[18]

  • Incompatible Materials : Keep DMSO away from:

    • Strong oxidizing agents (e.g., perchlorates)[13][20]

    • Strong acids and bases[13]

    • Alkali metals[13]

Section 6: Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure Procedures
  • Skin Contact : Immediately remove contaminated clothing.[7][14] Wipe away any excess liquid gently but quickly, then wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[17][14] Seek medical attention, especially if a toxic substance was dissolved in the DMSO.[14]

  • Eye Contact : Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[17][14] Seek immediate medical attention.[17][14]

  • Inhalation : Move the affected person to fresh air.[11][14] If breathing is difficult, administer oxygen and seek medical attention.[16]

  • Ingestion : Do NOT induce vomiting.[17][16] Rinse the mouth with water and seek immediate medical attention.

Spill Response

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Hazard (Is a toxic solute involved?) spill->assess small_spill Small Spill (<100 mL) Personnel can handle assess->small_spill Small & Low Hazard large_spill Large Spill (>100 mL) or any spill with toxic solute assess->large_spill Large or High Hazard don_ppe Don Appropriate PPE (Butyl gloves, goggles, lab coat) small_spill->don_ppe evacuate Evacuate Immediate Area Alert Others & Supervisor large_spill->evacuate call_ehs Contact EH&S / Emergency Services evacuate->call_ehs contain Contain Spill with Inert Absorbent Material (Vermiculite, sand, spill pads) don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste via EH&S Protocols decontaminate->dispose

  • Small Spills (<100 mL of pure DMSO) :

    • Alert personnel in the immediate area.[14]

    • Don appropriate PPE, including butyl rubber gloves, goggles, and a lab coat.[14]

    • Remove all ignition sources from the area.[11][20]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[12][14][21]

    • Once absorbed, collect the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[17][21]

    • Clean the spill area with soap and water.[14][22]

  • Large Spills (>100 mL) or Spills of Any Size Containing Hazardous Solutes :

    • Evacuate the immediate area and alert all nearby personnel and your supervisor.[11][14]

    • If safe to do so, remove ignition sources and increase ventilation.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[14]

    • Do not attempt to clean up a large or highly toxic spill without specialized training and equipment.

Section 7: Waste Disposal

All DMSO-contaminated waste must be treated as hazardous chemical waste.

  • Segregation : Do not pour any DMSO or DMSO-containing solutions down the drain.[14]

  • Collection : Collect all liquid DMSO waste in a dedicated, properly labeled hazardous waste container.[14][21] The container must be compatible with DMSO and list all chemical constituents.[21]

  • Solid Waste : All contaminated solids (gloves, absorbent pads, paper towels, pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[14]

  • Disposal : Arrange for waste pickup and disposal through your institution's licensed EH&S vendor.[14][21]

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical manufacturing, "related compounds" are substances structurally similar to the active pharmaceutical ingredient (API). These can be process-related impurities arising from synthesis (e.g., starting materials, by-products, intermediates) or degradation products formed during storage.[1][2] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[3][4] Therefore, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these related substances.[1][3][5]

The ICH Q3A(R2) guideline provides a framework for the identification, reporting, and qualification of these impurities.[1][6] It establishes thresholds based on the maximum daily dose of the drug, dictating when an impurity must be identified (its structure determined) and qualified (its biological safety established).[1][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for this task, offering the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[2][4][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating robust GC-MS methods for the analysis of volatile and semi-volatile related compounds.

The "Why": Foundational Principles of GC-MS

Understanding the causality behind the technique is paramount to developing robust methods. GC-MS is not a black box; it's a synergistic combination of two powerful techniques.

  • Gas Chromatography (GC): The separation engine. The fundamental principle is partitioning. A sample is vaporized and swept by a carrier gas (mobile phase) through a long, thin capillary column coated with a stationary phase.[4] Compounds in the mixture separate based on their relative affinities for the stationary phase and their volatility (boiling point).[9][10] A compound that interacts weakly with the stationary phase and is highly volatile will travel through the column quickly, while a less volatile compound with a strong affinity for the stationary phase will be retained longer. This differential migration achieves the separation.

  • Mass Spectrometry (MS): The identification and quantification engine. As separated compounds elute from the GC column, they enter the mass spectrometer's ion source.[11] For the analysis of related compounds, Electron Ionization (EI) is the most common and robust method.[12][13][14]

    • Electron Ionization (EI): In the EI source, a beam of high-energy electrons (typically 70 eV) bombards the eluting molecules.[14][15] This is a "hard" ionization technique, meaning it imparts significant energy, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[12][14][16] The high energy also causes predictable and reproducible fragmentation of the molecular ion into smaller, charged fragment ions.[13][16] This fragmentation pattern is a unique chemical "fingerprint" for a specific compound.[14] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum provides both the molecular weight of the compound (from the molecular ion, if stable enough to be observed) and structural information from its fragmentation pattern.[13][16]

The power of GC-MS lies in this combination: GC provides the chromatographic separation (retention time), while MS provides the mass spectral data (the fingerprint). A compound is confidently identified by matching both its retention time and its mass spectrum against a known reference standard.

Method Development: A Structured Approach

A successful GC-MS method is one that is selective, sensitive, and robust. Method development should be a systematic process, not trial and error.

Column Selection: The Heart of the Separation

The choice of the capillary column is the most critical decision in method development.[9][17] The goal is to select a stationary phase that provides the best resolution between the API and all known and potential related compounds.

  • The Polarity Principle: The guiding rule is "like dissolves like." A non-polar column is best for separating non-polar analytes.[10][17]

    • Starting Point: For general-purpose screening of semi-volatile impurities, a low-polarity phase like a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) is the industry workhorse.[18] Its versatility and low-bleed characteristics make it an excellent starting point for method development.

    • Polar Analytes: For more polar analytes (e.g., those containing -OH or -NH groups), a mid-to-high polarity column, such as one containing polyethylene glycol (PEG), often called a "WAX" column, may be necessary to achieve adequate retention and peak shape.[17][19]

  • Column Dimensions:

    • Length (15-60 m): A 30 m column is a standard starting point. Longer columns provide higher resolution but result in longer analysis times.[10][17]

    • Internal Diameter (ID) (0.18-0.53 mm): A 0.25 mm ID offers a good balance between efficiency and sample loading capacity.[17]

    • Film Thickness (0.1-5.0 µm): A standard film thickness of 0.25 µm is suitable for most applications. Thicker films are used to increase retention for highly volatile compounds.[20]

Inlet and Injection Parameters

The goal of the injection is to introduce a narrow band of the sample onto the column.

  • Inlet Temperature: Must be high enough to ensure rapid and complete vaporization of all analytes without causing thermal degradation. A typical starting point is 250-280 °C.

  • Injection Mode:

    • Split Injection: Used for concentrated samples (>0.1 mg/mL). A portion of the injected sample is vented, allowing only a small, representative amount to enter the column. This prevents column overloading and produces sharp peaks.

    • Splitless Injection: Used for trace analysis (<0.01 mg/mL). The split vent is closed during injection, transferring the entire vaporized sample onto the column, maximizing sensitivity.[21]

Oven Temperature Program

The temperature program is optimized to achieve the best separation in the shortest possible time.

  • Initial Temperature: Set slightly below the boiling point of the solvent. This allows for solvent focusing, creating a sharp injection band.

  • Ramp Rate: A typical starting ramp rate is 10-20 °C/min. Slower ramps increase resolution but also increase run time. Multiple ramps can be used to improve separation in specific regions of the chromatogram.

  • Final Temperature: Must be high enough to elute all compounds of interest. A final hold ensures that any high-boiling compounds are removed from the column before the next injection.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI) is standard.

  • Electron Energy: 70 eV is the universal standard, ensuring reproducible fragmentation and allowing for library matching.[14][15]

  • Source Temperature: Typically 230 °C. A hot source stays cleaner longer but can sometimes cause thermal degradation of labile compounds.

  • Mass Range: Set to scan from a low m/z (e.g., 35-50 amu) to a value slightly above the molecular weight of the API. This ensures all relevant fragments are captured.

  • Acquisition Mode:

    • Full Scan: The MS scans across the entire mass range repeatedly. This is used for method development and identification of unknown impurities, as it provides the full mass spectrum.

    • Selected Ion Monitoring (SIM): The MS is set to monitor only a few specific, characteristic ions for each target analyte. This dramatically increases sensitivity and selectivity, making it ideal for quantifying trace-level impurities once they have been identified.[22]

Sample Preparation: Ensuring Compatibility with GC-MS

Proper sample preparation is crucial for reliable results and for protecting the instrument.[11][23] The primary goal is to dissolve the sample in a volatile organic solvent that is compatible with the GC system.[11]

  • Solvent Selection: Choose a high-purity, volatile solvent in which the API and its related compounds are soluble. Common choices include Dichloromethane (DCM), Methanol, Acetone, and Hexane.[23] Avoid non-volatile solvents like water or DMSO.[11]

  • Techniques:

    • Direct Dilution: The simplest method. The solid sample is dissolved in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL for initial screening).[23]

    • Extraction: For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be needed to isolate the analytes of interest from interfering substances.[11][23]

    • Headspace Analysis: For highly volatile impurities (like residual solvents), headspace GC-MS is the preferred technique. The sample is heated in a sealed vial, and the vapor (headspace) above the sample is injected, minimizing matrix effects.[22][24]

    • Derivatization: For polar compounds that are not volatile enough for GC analysis (e.g., those with active hydrogens like -OH, -NH2, -COOH), a chemical derivatization step (e.g., silylation) can be used to replace the active hydrogens with a non-polar group, increasing volatility and improving peak shape.[23]

Protocol: GC-MS Analysis of Related Compounds

This protocol provides a general framework. Specific parameters must be optimized for the particular API and its impurities.

Materials and Reagents
  • API Reference Standard

  • Related Compound Reference Standards (if available)

  • High-purity solvent (e.g., HPLC-grade Dichloromethane)

  • 2 mL GC vials with septa caps

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of the API reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Preparation (e.g., 10 µg/mL): Perform a serial dilution of the stock standard to achieve a concentration relevant to the expected impurity levels.

  • Sample Preparation (1000 µg/mL): Accurately weigh 10 mg of the test sample and prepare it in the same manner as the stock standard.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into a GC vial before analysis to remove particulates that could clog the inlet.[23]

Instrumental Method

The following table provides a typical starting point for method development.

Parameter Setting Rationale
GC System
Inlet ModeSplit/SplitlessSelect based on concentration.
Inlet Temp280 °CEnsures rapid vaporization.
Injection Vol.1 µLStandard volume.
Split Ratio50:1 (if split)Adjust based on response.
Carrier GasHeliumInert, provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Typical for 0.25 mm ID columns.
Column
Type5% Phenyl / 95% DMPSGood general-purpose column.
Dimensions30 m x 0.25 mm ID, 0.25 µmStandard dimensions.
Oven Program
Initial Temp60 °C, hold 2 minAllows for solvent focusing.
Ramp 115 °C/min to 300 °CSeparates analytes by boiling point.
Final HoldHold at 300 °C for 5 minEnsures all components elute.
MS System
Ion SourceElectron Ionization (EI)Standard for robust fragmentation.
Source Temp230 °CBalances cleanliness and stability.
Quad Temp150 °CStandard setting.
Electron Energy70 eVStandard for library matching.
AcquisitionFull ScanFor identification.
Mass Range40 - 550 amuAdjust based on analyte MW.
Data Analysis
  • Identification: Identify the API peak in the sample chromatogram by comparing its retention time and mass spectrum to the reference standard.

  • Impurity Identification: Identify known impurities by comparing their retention times and mass spectra to their respective standards. For unknown impurities, interpret the mass spectrum and perform a library search (e.g., NIST library) to propose a structure.

  • Quantification: Calculate the level of each impurity, typically as a percentage relative to the API peak area, assuming a response factor of 1.0 for initial screening. For accurate quantification, a calibration curve should be generated using a reference standard for that specific impurity.

Method Validation: Ensuring Fitness for Purpose

Once a method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[25][26][27] Validation demonstrates that the method is reliable, reproducible, and accurate.

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity analysis (MS); resolution >1.5 between adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.R² (Coefficient of Determination) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from LOQ to 120% of the specification limit for an impurity.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples at different concentrations.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD (Relative Standard Deviation) ≤ 15% for repeatability and intermediate precision.
LOD Limit of Detection: The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
LOQ Limit of Quantitation: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; precision (RSD) ≤ 20%.[28]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, ramp rate, etc., are slightly varied.

Visualization of Workflows

Overall GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis & Reporting Sample Sample Receipt SmpPrep Sample Prep Sample->SmpPrep StdPrep Standard Prep Sequence Sequence Setup StdPrep->Sequence SmpPrep->Sequence GCMS GC-MS Run Sequence->GCMS DataProc Data Processing GCMS->DataProc Review Review & Qualify DataProc->Review Report Final Report Review->Report

Caption: High-level workflow for GC-MS related compound analysis.

ICH Q2(R1) Method Validation Logic

Validation_Logic center Method Validation (ICH Q2(R1)) Specificity Specificity (Selectivity) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Limits LOD & LOQ center->Limits Robustness Robustness center->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Low Sensitivity Leak in the system; incorrect injection; contaminated ion source.Perform a leak check, especially at the septum and column fittings.[29] Verify syringe is drawing and injecting sample. Tune the MS and clean the ion source if necessary.[30]
Peak Tailing Active sites in the inlet liner or column; column contamination.Use a new, deactivated (silanized) inlet liner.[29] Break off the first 0.5 m of the column front. If tailing persists, the column may need replacement.[21]
Peak Fronting Column overload; inappropriate solvent.Dilute the sample.[31] Ensure the solvent is appropriate for the analytes and phase.
Baseline Drift/Noise Column bleed; contaminated carrier gas; detector contamination.Condition the column by baking at its maximum temperature.[30][31] Ensure high-purity gases and functioning traps. Clean the MS source.[30]
Shifting Retention Times Leak in the system; inconsistent oven temperature; carrier gas flow unstable.Perform a leak check.[21] Verify oven temperature calibration. Check gas regulators and controller performance.[21]

Conclusion

The GC-MS analysis of related compounds is a non-negotiable aspect of pharmaceutical quality control. By combining the high-efficiency separation of capillary GC with the definitive identification power of MS, analysts can confidently identify, quantify, and control impurities to ensure drug safety and meet stringent regulatory requirements. A successful analysis hinges on a systematic approach to method development, beginning with logical column and parameter selection, followed by meticulous validation according to ICH guidelines. This structured methodology, grounded in the fundamental principles of the technique, provides a robust framework for generating reliable and defensible data in the highly regulated pharmaceutical environment.

References

Application Notes and Protocols: Synthesis of Primary Amines from α-Bromo Ketones using Hexamethylenetetramine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of primary α-amino ketones from α-bromo ketones utilizing the Delépine reaction. This method offers a reliable and straightforward two-step process for this important transformation, which is crucial in the synthesis of various pharmaceutical intermediates and other fine chemicals. These notes are intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles, potential side reactions, and optimization strategies.

Introduction: The Strategic Importance of α-Amino Ketones

The α-amino ketone moiety is a privileged structural motif present in a vast array of biologically active molecules and serves as a critical building block in medicinal chemistry.[1] Its presence is fundamental to the structure of synthetic cathinones and their derivatives, which are of significant interest in pharmacological research.[2] The Delépine reaction, named after Stéphane Marcel Delépine, provides a classic yet highly effective method for the synthesis of primary amines from reactive alkyl halides, including α-bromo ketones.[3][4] This reaction proceeds via two distinct stages: the formation of a quaternary ammonium salt (a hexaminium salt) by reacting the α-bromo ketone with hexamethylenetetramine (HMTA), followed by the acidic hydrolysis of this salt to yield the desired primary amine hydrochloride.[5][6]

The primary advantages of the Delépine reaction are its operational simplicity, the use of readily available and inexpensive reagents, and the selective formation of primary amines without over-alkylation, a common issue in other amination methods.[3] Hexamethylenetetramine, being a sterically hindered tertiary amine, reacts with the alkyl halide to form a quaternary salt, thus preventing further alkylation.[6]

This guide will provide a detailed, step-by-step protocol for the synthesis of 2-aminoacetophenone hydrochloride from α-bromoacetophenone as a representative example. Furthermore, it will delve into the mechanistic rationale behind the procedural choices, discuss potential pitfalls, and offer insights into the reaction's broader applicability.

Reaction Mechanism and Rationale

The Delépine reaction is a two-stage process, each with its own set of optimal conditions and mechanistic considerations. A thorough understanding of these stages is paramount for successful and reproducible synthesis.

Stage 1: Formation of the Hexaminium Salt

The first stage involves a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of hexamethylenetetramine acts as the nucleophile, attacking the electrophilic α-carbon of the bromo ketone and displacing the bromide ion.[5]

Key Experimental Choices and Their Rationale:

  • Solvent: The choice of solvent is critical for the success of this step. Non-polar or weakly polar aprotic solvents such as diethyl ether or chloroform are typically employed.[5][7] The rationale behind this choice is twofold:

    • The reactants (α-bromo ketone and hexamethylenetetramine) are generally soluble in these solvents.

    • The resulting hexaminium salt is typically insoluble and precipitates out of the reaction mixture as it forms.[5] This precipitation acts as a driving force for the reaction, shifting the equilibrium towards the product side according to Le Châtelier's principle, and allows for easy isolation of the intermediate salt by simple filtration.

  • Stoichiometry: A 1:1 molar ratio of the α-bromo ketone to hexamethylenetetramine is generally sufficient for complete conversion.[7][8] Using a large excess of hexamethylenetetramine is unnecessary due to the favorable precipitation of the product.

  • Temperature: The reaction is typically carried out at room temperature.[7] The high reactivity of α-bromo ketones towards nucleophilic attack by amines means that heating is often not required and may lead to side reactions.

Stage 2: Acidic Hydrolysis of the Hexaminium Salt

The second stage involves the hydrolysis of the isolated hexaminium salt under acidic conditions to liberate the primary amine. This is a complex process involving the breakdown of the hexamethylenetetramine cage.

Key Experimental Choices and Their Rationale:

  • Hydrolysis Conditions: The hydrolysis is typically carried out by refluxing the hexaminium salt in a mixture of concentrated hydrochloric acid and ethanol.[3][7][9] The acidic environment is crucial for the decomposition of the hexamethylenetetramine moiety into formaldehyde and ammonium ions, thereby releasing the primary amine as its hydrochloride salt.[5][6] The presence of ethanol as a co-solvent aids in the solubility of the hexaminium salt and facilitates a more homogeneous reaction mixture.

  • Minimizing the Sommelet Reaction: A potential side reaction during the hydrolysis step is the Sommelet reaction, which leads to the formation of an aldehyde instead of the primary amine.[3][10] The Sommelet reaction is favored under milder, near-neutral, or aqueous hydrolysis conditions.[10] The use of concentrated ethanolic hydrochloric acid and reflux temperatures strongly favors the Delépine pathway, ensuring the desired primary amine is the major product. The strongly acidic conditions protonate the nitrogen atoms of the hexamethylenetetramine core, facilitating its breakdown via a pathway that leads to the amine rather than the aldehyde.

Visualizing the Process

Reaction Workflow

G cluster_0 Stage 1: Hexaminium Salt Formation cluster_1 Stage 2: Acidic Hydrolysis A α-Bromo Ketone D Reaction at Room Temperature A->D B Hexamethylenetetramine B->D C Solvent (e.g., Diethyl Ether) C->D E Precipitation of Hexaminium Salt D->E F Filtration and Washing E->F G Isolated Hexaminium Salt F->G H Hexaminium Salt G->H J Reflux H->J I Ethanolic HCl I->J K Formation of Primary Amine Hydrochloride J->K L Work-up and Purification K->L M Primary α-Amino Ketone Hydrochloride L->M

Caption: Experimental workflow for the Delépine reaction.

Reaction Mechanism

Caption: Overall mechanism of the Delépine reaction.

Detailed Experimental Protocol: Synthesis of 2-Aminoacetophenone Hydrochloride

This protocol provides a detailed procedure for the synthesis of 2-aminoacetophenone hydrochloride from α-bromoacetophenone.

Materials and Equipment:

  • α-Bromoacetophenone (phenacyl bromide)

  • Hexamethylenetetramine

  • Diethyl ether (anhydrous)

  • Ethanol (absolute)

  • Concentrated hydrochloric acid (37%)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

Stage 1: Formation of N-Phenacyl-hexaminium Bromide

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-bromoacetophenone (19.9 g, 0.1 mol) in 130 mL of anhydrous diethyl ether.

  • To this stirred solution, add hexamethylenetetramine (14.0 g, 0.1 mol) in one portion at room temperature.[7]

  • Stir the resulting mixture at room temperature for 12 hours. A white precipitate of the hexaminium salt will form during this time.[7]

  • After 12 hours, collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of 20 mL of diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to afford the N-phenacyl-hexaminium bromide. The salt can be used in the next step without further purification.

Stage 2: Hydrolysis to 2-Aminoacetophenone Hydrochloride

  • Transfer the dried hexaminium salt to a 500 mL two-necked round-bottom flask fitted with a reflux condenser.

  • Add 220 mL of absolute ethanol to the flask.

  • Carefully add 60 mL of concentrated hydrochloric acid to the suspension.[7]

  • Heat the mixture to reflux with vigorous stirring for 3 hours.[7] During this time, the suspended solid will dissolve, and subsequently, a new precipitate of ammonium chloride and the product may form.

  • After the reflux period, cool the reaction mixture to room temperature and then in an ice bath for 1 hour to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with 20 mL of cold ethanol.

  • Dry the solid under vacuum to yield 2-aminoacetophenone hydrochloride as a white to pale yellow crystalline solid.[11]

Purification (Optional):

The crude 2-aminoacetophenone hydrochloride is often of sufficient purity for many applications. If further purification is required, recrystallization from a mixture of ethanol and water can be performed.

Quantitative Data and Characterization

ParameterValueReference
Reactants
α-Bromoacetophenone1.0 equiv[7][8]
Hexamethylenetetramine1.0 equiv[7][8]
Reaction Conditions
Salt Formation TemperatureRoom Temperature[7]
Salt Formation Time12 hours[7]
Hydrolysis ConditionReflux[7]
Hydrolysis Time3 hours[7]
Product: 2-Aminoacetophenone HCl
Molecular FormulaC₈H₁₀ClNO[11]
Molecular Weight171.62 g/mol [11]
Typical Yield70-85%
Melting Point183 °C (decomposes)[11]
AppearanceWhite to pale yellow solid

Safety and Sustainability Considerations

  • α-Bromo ketones are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

  • The Delépine reaction has some inherent sustainability drawbacks, such as the use of chlorinated solvents like chloroform in some procedures and the generation of formaldehyde as a byproduct.[3] Whenever possible, less hazardous solvents like diethyl ether or ethyl acetate should be preferred for the salt formation. The formaldehyde generated during hydrolysis will be in an aqueous acidic solution and should be disposed of as hazardous waste according to institutional guidelines.

Conclusion

The Delépine reaction provides a robust and reliable method for the synthesis of primary α-amino ketones from their corresponding α-bromo precursors. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, particularly during the hydrolysis step, researchers can achieve high yields of the desired product while minimizing the formation of byproducts. The protocol detailed herein for the synthesis of 2-aminoacetophenone hydrochloride serves as a valuable template that can be adapted for a wide range of α-bromo ketone substrates, making it a cornerstone reaction in the toolkit of synthetic and medicinal chemists.

References

  • Organic Chemistry Portal. Delépine Reaction. [Link]

  • Wikipedia. Delépine reaction. [Link]

  • Fu, H., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 22. [Link]

  • Delepine, M. (1895). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Bull. Soc. Chim. Fr., 13, 352-361.
  • ResearchGate. Delépine amine synthesis. [Link]

  • MDPI. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]

  • Google Patents.
  • YouTube. mechanism of amide hydrolysis. [Link]

  • Scribd. Delepine Amine Synthesis. [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • Organic Chemistry Portal. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]

  • The Hive. Sommelet vs. Delepine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, ultimately improving yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: Navigating the Synthesis Pathway

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a critical process for the development of various pharmaceutical intermediates.[1][2] The most common and scalable route involves a two-step process starting from 2',5'-dimethoxyacetophenone: an α-oximation (nitrosation) followed by the reduction of the resulting α-oximino ketone to the desired α-amino ketone, which is then isolated as its hydrochloride salt. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

This guide will dissect each stage of the synthesis, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: α-Oximation of 2',5'-Dimethoxyacetophenone

The first critical step is the formation of 2-hydroxyimino-1-(2,5-dimethoxyphenyl)ethanone. This is typically achieved by reacting 2',5'-dimethoxyacetophenone with an alkyl nitrite in the presence of an acid catalyst.

Question 1: My α-oximation reaction is sluggish, and the conversion of 2',5'-dimethoxyacetophenone is low. What are the likely causes and how can I improve it?

Answer:

Low conversion in the α-oximation step can be attributed to several factors related to the reaction conditions and reagents.

  • Insufficient Acid Catalyst: The nitrosation of a ketone with an alkyl nitrite is an acid-catalyzed reaction. The acid protonates the alkyl nitrite, facilitating the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).[3][4] If the acidic environment is not optimal, the formation of NO⁺ will be slow, leading to a sluggish reaction.

    • Solution: Ensure that a suitable acid catalyst, such as hydrochloric acid, is used in an appropriate concentration. The reaction is typically carried out in a solvent like isopropanol with a steady stream of HCl gas or by using a solution of HCl in a compatible solvent.

  • Suboptimal Alkyl Nitrite: The choice of alkyl nitrite can influence the reaction rate. Tert-butyl nitrite is often more reactive than isopentyl nitrite or isopropyl nitrite.[3]

    • Solution: Consider using a more reactive alkyl nitrite like tert-butyl nitrite. Ensure the alkyl nitrite is of high purity and has not decomposed.

  • Reaction Temperature: While the reaction is often initiated at low temperatures to control exothermicity, maintaining a slightly elevated temperature after the initial addition can drive the reaction to completion.

    • Solution: After the initial addition of reagents at a controlled low temperature (e.g., 0-5 °C), allow the reaction mixture to slowly warm to room temperature and stir for an extended period. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Question 2: I am observing the formation of significant byproducts during the α-oximation, leading to a complex mixture and a low yield of the desired 2-hydroxyimino-1-(2,5-dimethoxyphenyl)ethanone. What are these byproducts and how can I minimize their formation?

Answer:

Side reactions in α-oximation can significantly reduce the yield and complicate purification. The primary culprits are often related to the reactivity of the starting material and the reaction conditions.

  • Self-condensation of the Ketone: Under acidic conditions, acetophenones can undergo self-condensation reactions.

    • Solution: Maintain a controlled temperature throughout the reaction. Adding the ketone solution slowly to the mixture of alkyl nitrite and acid can help to keep the concentration of the free ketone low at any given time, thus minimizing self-condensation.

  • Decomposition of Nitrous Acid: Nitrous acid, formed in situ, is unstable and can decompose, leading to the formation of various nitrogen oxides.[4] This not only reduces the concentration of the active nitrosating agent but can also lead to undesired side reactions.

    • Solution: Generate the nitrous acid in situ and ensure it reacts quickly. Maintaining a consistent and appropriate level of acidity is crucial.

  • Over-Nitrosation: While less common for the α-position of a ketone, harsh reaction conditions could potentially lead to other reactions on the aromatic ring, especially given the presence of two activating methoxy groups.

    • Solution: Adhere to optimized reaction times and temperatures. Use a stoichiometric amount of the nitrosating agent.

Part 2: Reduction of 2-hydroxyimino-1-(2,5-dimethoxyphenyl)ethanone

The reduction of the α-oximino ketone to the corresponding α-amino ketone is the final and often most challenging step. Catalytic hydrogenation is a common method.

Question 3: The catalytic hydrogenation of my α-oximino ketone is incomplete, or I am observing the formation of the corresponding amino alcohol. How can I improve the selectivity and yield of the desired α-amino ketone?

Answer:

Achieving selective reduction of the oxime group to an amine without over-reducing the adjacent ketone to an alcohol is the primary challenge in this step.

  • Catalyst Selection and Activity: The choice of catalyst is paramount. Palladium-on-carbon (Pd/C) is a commonly used catalyst for the hydrogenation of oximes.[5] The activity of the catalyst can be affected by its quality, age, and the presence of catalyst poisons.

    • Solution: Use a high-quality, fresh Pd/C catalyst. A 5% or 10% loading is typical. Ensure the reaction is free from potential catalyst poisons like sulfur compounds.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent all play a crucial role in the selectivity of the reduction.

    • Solution:

      • Hydrogen Pressure: Moderate hydrogen pressure is generally preferred. High pressures can sometimes favor over-reduction to the amino alcohol.

      • Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of over-reduction.

      • Solvent: The choice of solvent can influence the reaction. Acidic conditions are often employed to prevent catalyst poisoning by the product amine and to facilitate the hydrogenation. A common solvent system is ethanol with the addition of hydrochloric acid.

  • Incomplete Reaction: An incomplete reaction can result from catalyst deactivation or insufficient reaction time.

    • Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, it may be necessary to add more catalyst. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

Question 4: My final product, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, is difficult to purify and has a low melting point, suggesting the presence of impurities. What are the likely impurities and how can I improve the purification process?

Answer:

Purification challenges often stem from the presence of closely related byproducts from the reduction step.

  • Common Impurities:

    • Unreacted α-oximino ketone: If the reduction is incomplete.

    • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol: The over-reduction byproduct.

    • Polymeric byproducts: Can form under harsh reaction conditions.

  • Purification Strategy: Crystallization is the most common method for purifying the hydrochloride salt of the α-amino ketone.[1]

    • Solution:

      • Solvent Selection: A suitable solvent system for crystallization is crucial. A mixture of a polar solvent in which the salt is soluble at elevated temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble at room temperature (like diethyl ether or ethyl acetate) is often effective.

      • pH Adjustment: Ensure the solution is sufficiently acidic to maintain the product as the hydrochloride salt, which is typically more crystalline than the free base.

      • Recrystallization: If the initial crystallization does not yield a product of sufficient purity, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material, 2',5'-dimethoxyacetophenone, purity for this synthesis?

A1: The purity of the starting material is critical for a successful synthesis. It is recommended to use 2',5'-dimethoxyacetophenone with a purity of at least 98%. Impurities can interfere with the α-oximation step and lead to the formation of byproducts that are difficult to remove later on.

Q2: Can I use other reducing agents besides catalytic hydrogenation for the reduction of the α-oximino ketone?

A2: Yes, other reducing agents can be used. For instance, stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classic method for the reduction of oximes to amines.[6] However, the work-up procedure to remove the tin salts can be cumbersome. Sodium borohydride in the presence of a transition metal salt has also been reported for similar reductions. The choice of reducing agent will depend on the scale of the reaction, available equipment, and desired purity profile.

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both the α-oximation and the reduction steps. Use a suitable solvent system that provides good separation between the starting material, intermediate, and product. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • HCl gas: If using gaseous hydrogen chloride, it is highly corrosive and toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Alkyl nitrites: These are volatile and flammable. Avoid inhalation and contact with skin.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure there are no ignition sources in the vicinity. The Pd/C catalyst can be pyrophoric when dry and exposed to air. Handle it as a wet paste.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, and work in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxyimino-1-(2,5-dimethoxyphenyl)ethanone
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 2',5'-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as isopropanol.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add an alkyl nitrite (e.g., tert-butyl nitrite, 1.1 equivalents) to the stirred solution.

  • While maintaining the temperature between 0-10 °C, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by pouring the mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-hydroxyimino-1-(2,5-dimethoxyphenyl)ethanone. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride via Catalytic Hydrogenation
  • To a hydrogenation vessel, add 2-hydroxyimino-1-(2,5-dimethoxyphenyl)ethanone (1 equivalent) and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Add concentrated hydrochloric acid (1.1 equivalents) to the mixture.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for TLC or HPLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Data Presentation

ParameterCondition ACondition BCondition C
Nitrosating Agent Isopentyl NitriteTert-butyl NitriteSodium Nitrite/HCl
Yield of Oxime ModerateHighModerate to High
Reduction Method Catalytic Hydrogenation (Pd/C, H₂, HCl)SnCl₂/HClNaBH₄/NiCl₂
Overall Yield ~60-70%~75-85%~50-65%
Purity (post-crystallization) >98%>99%>97%

Table 1: Comparison of different reaction conditions and their impact on the yield and purity of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Visualization

Synthesis_Workflow cluster_0 Part 1: α-Oximation cluster_1 Part 2: Reduction cluster_2 Part 3: Salt Formation & Purification start 2',5'-Dimethoxyacetophenone oximation α-Oximation (Alkyl Nitrite, HCl) start->oximation intermediate 2-hydroxyimino-1-(2,5-dimethoxyphenyl)ethanone oximation->intermediate reduction Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction product_base 2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Free Base) reduction->product_base salt_formation HCl Addition product_base->salt_formation purification Crystallization salt_formation->purification final_product 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl purification->final_product

Caption: A typical workflow for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

References

Sources

Technical Support Center: Purification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 1, 2026

Introduction

Welcome to the technical support guide for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS No: 671224-08-1). This compound is a valuable intermediate in pharmaceutical research and synthetic chemistry, often used as a building block for more complex molecules.[1][2] As a hydrochloride salt, it possesses enhanced stability and aqueous solubility, which are advantageous for many applications.[2] However, these same properties can present unique challenges during its purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides practical, field-tested solutions to common problems encountered during the purification of this compound, structured in a troubleshooting and FAQ format. Our goal is to help you achieve high purity and yield by explaining the causality behind each experimental step.

General Purification and Troubleshooting Workflow

The purification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride typically follows a logical sequence. The diagram below outlines a general workflow and a decision-making process for troubleshooting common issues.

cluster_workflow General Purification Workflow cluster_troubleshooting Troubleshooting Decision Tree start_node start_node process_node process_node decision_node decision_node action_node action_node analysis_node analysis_node end_node end_node A Crude Product B Initial Solvent Wash (e.g., Ethyl Acetate) A->B C Primary Purification (Recrystallization) B->C D Drying Under Vacuum C->D E Final Purity Analysis (HPLC, NMR) D->E F Purity Acceptable? E->F G Product Oils Out? F->G No L Pure Product F->L Yes H Low Yield? G->H No J Use Solvent/ Anti-Solvent System G->J Yes I Column Chromatography H->I No, persistent impurities K Change Recrystallization Solvent (e.g., to IPA) H->K Yes

Caption: General purification workflow and troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride?

A1: Impurities are typically route-dependent. Common synthetic pathways start from 2,5-dimethoxyacetophenone or involve the reaction of an α-bromo ketone intermediate with hexamine (the Delépine reaction).[1][3][4] Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as 1-(2,5-dimethoxyphenyl)-2-bromoethanone.

  • Reagents and Byproducts: Remnants from the amination step.

  • Residual Solvents: Solvents used during the synthesis, such as tetrahydrofuran (THF), acetone, or methanol, may be present.[3]

  • Mixed Halide Salts: If the synthesis involves bromide intermediates and hydrochloric acid for hydrolysis, a mixture of hydrochloride and hydrobromide salts can form.[4]

  • Degradation Products: The compound can degrade under harsh conditions (e.g., high heat during GC analysis), potentially forming 1-(4-bromo-2,5-dimethoxyphenyl)ethanone or pyrazine dimers in analogous compounds.[4]

Q2: What is the best general method for purifying this compound?

A2: Recrystallization is the most effective and commonly cited method for purifying this compound on a laboratory scale.[1][3] It is generally soluble in water and lower alcohols like methanol, making these potential solvents for crystallization.[1][3] For more challenging separations, column chromatography can be employed.[1]

Q3: How should I properly store the purified product?

A3: The hydrochloride salt can be hygroscopic. Store the material in a tightly sealed container in a cool, dry place to minimize moisture absorption.[5] For long-term storage, keeping it at +4°C in a desiccator or under an inert atmosphere is recommended.

Q4: The solid product has a yellow tint. Does this indicate impurity?

A4: The physical form is often described as a white to yellow solid. A pale yellow color is not necessarily indicative of significant impurity. However, a dark brown or tarry appearance suggests the presence of polymeric byproducts or degradation, which should be addressed through purification methods like treatment with activated charcoal.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem 1: During recrystallization, the product separates as a thick oil or sludge instead of forming crystals ("oiling out").

  • Underlying Cause: This common issue with amine salts occurs when the dissolved compound separates from the solution at a temperature above its melting point (or the melting point of the eutectic mixture with the solvent).[7] High concentrations of impurities can also disrupt crystal lattice formation, promoting oiling out.

  • Solutions & Scientific Rationale:

    • Reduce the Solution Temperature: Before allowing the solution to cool, ensure it is fully dissolved at a temperature below the solvent's boiling point. Then, cool the solution very slowly without agitation to encourage the formation of nucleation sites.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a hot, polar solvent in which it is highly soluble (e.g., methanol or isopropanol). Then, slowly add a less polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) until the solution becomes persistently cloudy.[6][7] Add a few drops of the hot solvent to redissolve the precipitate and then allow it to cool slowly. This technique effectively reduces the compound's solubility, promoting crystallization over oiling.

    • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation points for crystal growth.

Problem 2: The recovery/yield from recrystallization is very low.

  • Underlying Cause: The compound is likely too soluble in the chosen solvent, even at low temperatures. Many hydrochloride salts are highly soluble in methanol and even ethanol, leading to significant product loss in the mother liquor.[6]

  • Solutions & Scientific Rationale:

    • Change the Solvent: Switch to a solvent with a better solubility profile—one that dissolves the compound when hot but has low solubility when cold. For hydrochloride salts, 2-propanol (IPA) is often a superior choice compared to methanol or ethanol.[6] A patent for a related synthesis specifically uses methanol for recrystallization, but IPA is a widely recommended alternative in practice.[3][6]

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more of your product in solution upon cooling.

    • Maximize Precipitation Time and Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath (0°C) or a refrigerator (4°C) for several hours, or even overnight, to maximize the precipitation of the solid.

Solvent SystemPurposeRationale
Methanol RecrystallizationGood solvent when hot, but high solubility can lead to lower yields.[3]
Isopropanol (IPA) RecrystallizationOften provides a better yield for HCl salts compared to methanol or ethanol due to lower solubility when cold.[6]
Ethyl Acetate/Hexane WashingThe hydrochloride salt is poorly soluble in these non-polar solvents, allowing for the removal of organic impurities.[6]
IPA/Diethyl Ether RecrystallizationAn effective solvent/anti-solvent system to induce crystallization and improve yield.[6]
DCM/Methanol ChromatographyA common mobile phase for purifying amine salts on silica gel.

Problem 3: The final product is still not pure enough according to HPLC or NMR analysis.

  • Underlying Cause: The impurities have solubility characteristics very similar to the desired compound, making them difficult to remove by simple recrystallization.

  • Solutions & Scientific Rationale:

    • Perform an Initial Solvent Wash: Before recrystallization, wash the crude solid. Suspend the crude material in a solvent like ethyl acetate or acetone, stir vigorously for 15-30 minutes, and then filter. The polar hydrochloride salt should remain as a solid while less polar impurities are washed away.[6] This simple step can significantly improve the efficacy of the subsequent recrystallization.

    • Use Activated Charcoal for Color Removal: If the product is dark and you suspect colored impurities, dissolve it in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal, and swirl for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.[6]

    • Resort to Column Chromatography: If co-crystallizing impurities persist, column chromatography is necessary. Use silica gel and a mobile phase such as dichloromethane with a gradient of methanol. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can sometimes prevent peak tailing and improve separation.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)

  • Place 1.0 g of the crude 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and approximately 10 mL of 2-propanol (IPA).

  • Heat the mixture on a hot plate with stirring. Add more IPA in small portions (1-2 mL at a time) until the solid completely dissolves. Note the total volume of solvent used.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as it cools.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold IPA (2-3 mL).

  • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Solvent Wash

  • Place 1.0 g of the crude solid into a 50 mL flask.

  • Add 15 mL of ethyl acetate.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Filter the solid using a Büchner funnel.

  • Wash the solid on the filter with an additional 5-10 mL of fresh ethyl acetate.

  • Dry the solid under vacuum. This material can now be used directly or be further purified by recrystallization as described in Protocol 1.

References

  • High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006). Google Patents.
  • 671224-08-1 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. (n.d.). AKSci.
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1]. (n.d.). chemBlink.
  • 2-Amino-2',5'-dimethoxyacetophenone Hydrochloride | 671224-08-1. (n.d.). Sigma-Aldrich.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • Problem with hydrochloride salt formation/isolation. (2018). Reddit.
  • Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). (2014). PubMed.

Sources

Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of acetylsalicylic acid (Aspirin), a cornerstone of modern pharmacology, is a fundamental esterification reaction taught in academic laboratories and scaled in industrial settings.[1] The reaction involves the acetylation of salicylic acid using acetic anhydride, typically with an acid catalyst.[1][2][3] While the primary reaction is straightforward, several competing side reactions and potential byproducts can compromise the yield and purity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these challenges, ensuring a high-quality synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of acetylsalicylic acid.

Question 1: My final product has a distinct smell of vinegar. What went wrong?

Answer: A vinegar-like odor is a classic indicator of the presence of acetic acid.[1][2][4] This can arise from two primary sources:

  • Incomplete Reaction and Hydrolysis of Acetic Anhydride: Acetic anhydride is used in excess to drive the esterification of salicylic acid.[5][6] Any unreacted acetic anhydride is quenched with water at the end of the reaction. This quenching process is a rapid hydrolysis that converts one molecule of acetic anhydride into two molecules of acetic acid.[5]

  • Hydrolysis of the Aspirin Product: The ester bond in acetylsalicylic acid is susceptible to hydrolysis, which breaks the molecule down into salicylic acid and acetic acid.[5][7][8] This degradation is accelerated by the presence of moisture, especially under acidic or basic conditions and at elevated temperatures.[5][9] If your product is not dried thoroughly or is stored in a humid environment, it will slowly decompose, releasing acetic acid.[1][2]

Corrective Actions:

  • Washing: Ensure the crude product is thoroughly washed with ice-cold water during suction filtration. This will help remove the bulk of the acetic acid, which is highly water-soluble.

  • Drying: Dry the purified crystals completely. This can be done in a desiccator or a low-temperature vacuum oven. Avoid high heat, as it can promote degradation.

  • Recrystallization: A carefully performed recrystallization is the most effective way to remove trapped acetic acid and other impurities.[10][11]

Question 2: My yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can be traced to several factors throughout the experimental workflow.

  • Mechanical Losses: Physical loss of product during transfers between flasks, on the filter paper, or during the washing steps is common. Ensure you scrape all vessels carefully and minimize transfer steps.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating, incorrect reaction time, or a deactivated catalyst. Ensure the reaction is heated to the recommended temperature (typically 70-80°C) for the specified duration.[12]

  • Hydrolysis of Acetic Anhydride: If the reactants or glassware are not dry, moisture can hydrolyze the acetic anhydride, reducing the amount available to react with the salicylic acid and thus lowering the yield of aspirin.

  • Excessive Washing: While washing is necessary, using too much solvent (especially if it's not ice-cold) can dissolve a significant portion of your product.

  • Recrystallization Issues: Using too much recrystallization solvent will result in a lower recovery of crystals upon cooling, as more of the product will remain dissolved in the mother liquor.[11] Always use the minimum amount of hot solvent required to dissolve the crude product.[11]

Question 3: My purified product still tests positive with ferric chloride solution. Why?

Answer: The ferric chloride test is a sensitive colorimetric assay for the presence of phenols.[13][14][15] Salicylic acid has a phenolic hydroxyl group, while pure acetylsalicylic acid does not. A positive test (indicated by a purple, blue, or green color) signals the presence of unreacted salicylic acid in your final product.[13][14][16]

Causality and Solutions:

  • Incomplete Acetylation: The most direct cause is that not all the salicylic acid was converted to aspirin during the reaction.

  • Hydrolysis During Workup: The aspirin product may have hydrolyzed back to salicylic acid during purification. This is particularly a risk if you use hot water for recrystallization, as heating aspirin in water can cause partial decomposition.[17]

Troubleshooting Protocol:

  • Re-Purification: The product must be recrystallized again. An ethanol/water solvent pair is often effective.[10] Dissolve the impure solid in a minimum amount of warm ethanol, and then add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

  • Optimize Reaction Conditions: For future syntheses, ensure the catalyst is active and the reaction is given sufficient time and temperature to proceed to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in aspirin synthesis, and how is it formed?

A1: The most common byproduct is acetic acid .[3][18] It is co-generated in a 1:1 molar ratio with acetylsalicylic acid during the main esterification reaction when salicylic acid reacts with acetic anhydride.[1][2]

Q2: Can salicylic acid react with itself?

A2: Yes. Salicylic acid contains both a carboxylic acid group and a phenolic hydroxyl group.[19] Under certain conditions, one molecule can act as the acid and another as the alcohol, leading to self-esterification. This forms an ester dimer known as salsalate and can extend to form polymeric impurities.[20] This side reaction is generally favored at higher temperatures, which is why the synthesis of aspirin is typically carried out under relatively mild heating.

Q3: Why is acetic anhydride used instead of acetic acid for the esterification?

A3: While reacting salicylic acid with acetic acid can produce aspirin, the reaction is a reversible equilibrium.[2] The water produced as a byproduct can hydrolyze the aspirin ester, pushing the equilibrium back towards the reactants and resulting in a poor yield. Acetic anhydride is a much more reactive acetylating agent.[6] Its reaction with the hydroxyl group is more thermodynamically favorable and avoids the production of water, leading to a much higher conversion to the desired product.[3]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthesis pathway alongside the key side reactions that can impact product purity and yield.

Aspirin_Synthesis_Pathways cluster_main Main Synthesis Reaction cluster_side Common Side Reactions Salicylic_Acid Salicylic Acid Aspirin Acetylsalicylic Acid (Desired Product) Salicylic_Acid->Aspirin + Acetic Anhydride (H⁺ catalyst) Salsalate Salsalate / Polymers (Side Product) Salicylic_Acid->Salsalate Self-Esterification (High Temp) Acetic_Anhydride Acetic Anhydride Acetic_Acid Acetic Acid (Byproduct) Acetic_Anhydride->Acetic_Acid Hydrolysis Water Water (H₂O) (Contaminant) Acetic_Anhydride->Water Aspirin->Salicylic_Acid Hydrolysis (degradation) Water->Aspirin Degrades

Caption: Main synthesis and side reaction pathways in aspirin production.

Data Summary and Quality Control

Effective synthesis requires robust analytical checks to ensure product purity.

ImpuritySourceDetection MethodMitigation Strategy
Salicylic Acid Incomplete reaction; Product hydrolysis[5]Ferric Chloride Test: Positive result (purple color)[15]Optimize reaction conditions; Careful recrystallization[12][17]
Acetic Acid Reaction byproduct; Hydrolysis of anhydride[2][18]Odor: Vinegar-like smell[1]Thorough washing with cold water; Complete drying[10]
Acetic Anhydride Excess reactantOdor: Sharp, pungent smellQuenching with water post-reaction; Washing
Polymers (e.g., Salsalate) Self-esterification of salicylic acid[20]Melting Point: Broad and depressed rangeAvoid excessive heating during reaction

Experimental Protocols

Protocol 1: Purification of Crude Aspirin by Recrystallization

This protocol is designed to remove unreacted starting materials and soluble byproducts.

  • Dissolution: Transfer the crude aspirin product to an Erlenmeyer flask. Place the flask on a hot plate and add a minimum volume of a warm solvent (e.g., an ethanol/water mixture) dropwise until the solid just dissolves.[10][12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for approximately 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals completely on a watch glass or in a desiccator to remove all traces of solvent.

Protocol 2: Ferric Chloride Test for Phenolic Impurities

This is a qualitative test for the presence of unreacted salicylic acid.

  • Sample Preparation: Place a small amount (a few crystals) of your dried product into a clean test tube. In a separate test tube, place a small amount of salicylic acid as a positive control.

  • Dissolution: Add 1-2 mL of water or an ethanol/water mixture to each test tube and shake to dissolve the solid.

  • Reagent Addition: Add 1-2 drops of a dilute, neutral ferric chloride (FeCl₃) solution to each tube.[14][16]

  • Observation: Gently shake the tubes and observe any color change. A distinct purple, blue, or green coloration indicates the presence of a phenolic group, signifying contamination with salicylic acid.[13][14] The solution with pure aspirin should remain the pale yellow color of the FeCl₃ solution.

References

  • Study.com. (n.d.). Hydrolysis of Aspirin | Overview, Reactions & Mechanism. Retrieved from [Link]

  • Fersht, A. R., & Kirby, A. J. (2019). Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Study.com. (n.d.). Video: Hydrolysis of Aspirin | Overview, Reactions & Mechanism. Retrieved from [Link]

  • BYJU'S. (2020, May 19). Test for Phenolic Group. Retrieved from [Link]

  • Vedantu. (n.d.). Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation. Retrieved from [Link]

  • SciSpace. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Test for Phenolic Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Ferric chloride test. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. Retrieved from [Link]

  • UKEssays. (2018, June 8). Preparation of Recrystallization of Aspirin. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • Scribd. (n.d.). Recrystalliztion of Aspirin. Retrieved from [Link]

  • Save My Exams. (2025, January 7). Aspirin Preparation (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • Brainly.com. (2024, January 11). In the synthesis of aspirin, what is the written chemical name of the byproduct that is synthesized along. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

  • ChemTalk. (n.d.). Aspirin Synthesis. Retrieved from [Link]

  • Quora. (2021, May 10). Can salicylic acid react with itself, since it is both an alcohol and an acid?. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of salicylic acid.
  • Science Buddies. (n.d.). Natural Catalyst in the Synthesis of Aspirin. Biochemistry Science Fair Project. Retrieved from [Link]

  • Chem21Labs. (n.d.). SYNTHESIS OF ASPIRIN. Retrieved from [Link]

  • Quora. (2021, May 10). Why is it when salicylic acid reacts with itself that the ester is formed between the phenol.... Retrieved from [Link]

  • Reddit. (2017, August 26). Fischer Esterification of Salicylic Acid With Only Itself?. r/chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Explain how salicylic acid is capable of undergoing two different types of esterification reactions and give an example of each. Retrieved from [Link]

  • BYJU'S. (n.d.). Acetylsalicylic acid (Aspirin). Retrieved from [Link]

  • Baruch College. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Synthesis of Aspirin: A General Chemistry Experiment. Retrieved from [Link]

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stability issues and degradation products of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS: 671224-08-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and troubleshooting of this important pharmaceutical intermediate. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and success of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride should be stored in a cool, dry, and dark environment.[1][2] The recommended storage is in a tightly sealed container at 2-8°C. The hydrochloride salt form significantly enhances the compound's stability compared to the free base, primarily by preventing oxidative degradation of the amine group.[3]

Q2: My sample of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride has developed a yellowish or brownish tint. Is it still usable?

A2: A change in color from white or off-white to a yellowish or brownish hue is a common indicator of degradation. This is often due to oxidation or the formation of minor impurities. While the compound may still be suitable for some applications, its purity is compromised. We strongly recommend re-analyzing the material by HPLC to determine the purity before use. For applications requiring high purity, using a fresh, uncolored lot is advised.

Q3: The compound is listed as soluble in water. At what concentration can I expect it to dissolve?

A3: As a hydrochloride salt, the compound exhibits good solubility in water.[4][5] While the exact limit of solubility may vary between batches, you can typically prepare aqueous solutions in the low millimolar range. For higher concentrations, gentle warming or sonication may be required. If you encounter solubility issues, ensure the water is deionized and at a neutral or slightly acidic pH.

Q4: Can I prepare stock solutions for later use? If so, how should they be stored?

A4: Stock solutions can be prepared, but their stability is significantly lower than the solid compound. If you must prepare a stock solution, use a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-5) to maintain the protonated state of the amine, which is less prone to oxidation. Alternatively, aprotic solvents like anhydrous DMSO or DMF can be used. Aliquot the solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. We recommend a stability study on your specific solution to determine its viability over time.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start: Experimental Issue Observed Issue1 Unexpected Peaks in Chromatogram (HPLC, LC-MS) Start->Issue1 Issue2 Inconsistent Reaction Yields or Impurity Profile Start->Issue2 Issue3 Compound Fails to Dissolve or Precipitates from Solution Start->Issue3 CheckPurity Action: Re-check Purity of Starting Material via HPLC Issue1->CheckPurity Issue2->CheckPurity CheckSolvent Action: Verify Solvent Quality, pH, and Concentration Issue3->CheckSolvent PurityOK Purity Confirmed? CheckPurity->PurityOK ReviewStorage Action: Review Storage and Handling Procedures PurityOK->ReviewStorage  No Optimize Action: Optimize Reaction/ Formulation Conditions PurityOK->Optimize Yes ForcedDeg Advanced Troubleshooting: Perform Forced Degradation Study ReviewStorage->ForcedDeg For deeper insight UseFresh Resolution: Use Fresh Lot of Compound ReviewStorage->UseFresh IdentifyDeg Goal: Identify Degradation Products and Pathways ForcedDeg->IdentifyDeg Optimize->Issue2 Re-evaluate CheckSolvent->Optimize

Caption: Troubleshooting workflow for experimental issues.

Problem 1: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture.

  • Potential Cause 1: Degradation of Starting Material. The starting material may have degraded during storage. The presence of small, polar impurity peaks could indicate oxidation or hydrolysis products.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run an HPLC analysis of the 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride solid that you used for the reaction.

    • Compare Chromatograms: Compare this to the certificate of analysis or a chromatogram from a fresh batch. If new peaks are present, the starting material has likely degraded.

    • Resolution: Discard the degraded material and use a fresh lot for your experiments. Review your storage conditions to prevent future degradation.[2]

  • Potential Cause 2: Degradation Under Reaction Conditions. The compound may be unstable under your specific experimental conditions (e.g., high temperature, basic pH, presence of oxidizing agents).

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up a control experiment containing the solvent, reagents (excluding the reaction partner), and 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride under the same reaction conditions.

    • Monitor Over Time: Take aliquots at different time points and analyze by HPLC. If you observe the formation of the same unexpected peaks, your reaction conditions are causing degradation.

    • Resolution: Consider modifying the reaction conditions. This could involve lowering the temperature, changing the pH, or using degassed solvents to minimize oxidation.

Problem 2: My reaction is giving inconsistent yields or a variable impurity profile.

  • Potential Cause: Inconsistent Quality of Starting Material. As discussed above, degradation of the starting material is a primary cause of inconsistent results. An impure starting material means the actual molar quantity of the active compound is lower than calculated, leading to lower yields and introducing new variables.

  • Troubleshooting Steps:

    • Implement Quality Control: Institute a mandatory purity check via HPLC for all incoming batches of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride before use in synthesis.

    • Standardize Storage: Ensure all researchers are adhering to strict storage protocols (2-8°C, protected from light and moisture).

    • Consider Mass Balance: In a forced degradation study, accounting for the mass balance can help determine if the loss of the parent drug corresponds to the formation of degradants.[6]

Part 3: Scientific Deep Dive - Understanding Degradation Pathways

The structure of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride contains several functional groups that are susceptible to degradation under certain conditions. Understanding these liabilities is key to preventing the formation of impurities.

Potential Degradation Pathways Diagram

DegradationPathways Parent 2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Parent Compound) Oxidation Oxidative Stress (O2, H2O2, light) Parent->Oxidation Oxidation Hydrolysis Hydrolytic Stress (Acid/Base, Heat) Parent->Hydrolysis Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Photolysis OxProduct Oxidized Products (e.g., Imino-ketone, α-Diketone) Oxidation->OxProduct HyProduct Hydrolyzed Products (e.g., Demethylated Species) Hydrolysis->HyProduct PhoProduct Photodegradants (e.g., Radical Species, Polymers) Photolysis->PhoProduct

Caption: Potential degradation pathways of the compound.

  • Oxidation: The primary amine is the most likely site for oxidation.[4][7] Exposure to atmospheric oxygen, especially in solution and catalyzed by light or trace metals, can lead to the formation of an imine, which can further hydrolyze to an α-diketone. The use of oxidizing agents will accelerate this process. This is often the cause of the yellow/brown discoloration.

  • Hydrolysis: The ether linkages of the two methoxy groups on the phenyl ring can be susceptible to cleavage under harsh acidic conditions and elevated temperatures, leading to the formation of phenolic impurities. The ketone and amide bonds (if formed in subsequent reaction steps) are generally stable but can be hydrolyzed under extreme pH and heat.

  • Photodegradation: The aromatic ring and the ketone carbonyl group are chromophores that can absorb UV light. This energy can initiate radical reactions, leading to a complex mixture of degradation products or polymerization. Storing the compound in amber vials or protected from light is crucial.[2]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9][10]

Objective: To generate degradation products under various stress conditions. A target degradation of 5-20% is ideal.[10]

Materials:

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Deionized water

  • Methanol (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of methanol and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Use the control sample (compound in water). Incubate at 60°C for 48 hours.

    • Photolytic Stress: Expose the control sample to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: After the designated time, dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by a suitable HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 10% B to 90% B over 20 minutesA gradient is essential to elute both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 230 nm and 280 nmWavelengths selected based on the UV absorbance of the dimethoxyphenyl chromophore.
Injection Vol. 10 µLStandard injection volume.

System Suitability:

  • Peak Tailing: The tailing factor for the parent peak should be < 2.0.

  • Resolution: The resolution between the parent peak and the closest eluting impurity peak should be > 1.5.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1.
  • Baumann, M., et al. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug Testing and Analysis, 10(1), 229-236. [Link]

  • Baumann, M., et al. (2017). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones and aldehydes. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]

  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2). [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The content is structured in a question-and-answer format to directly address specific challenges, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Critical Issue - Low to No Product Yield

This is the most frequent challenge in cross-coupling reactions. A systematic approach is essential for effective troubleshooting.

Q1: My Suzuki-Miyaura reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with a failed reaction, a systematic diagnosis of the catalyst system, reagents, and reaction conditions is crucial. Often, the root cause lies in one of three areas: an inactive catalyst, poor substrate reactivity, or suboptimal reaction conditions.[1][2][3]

Here is a logical workflow to diagnose the issue:

G start Low / No Yield Observed cat_check 1. Catalyst System Check start->cat_check sub_check 2. Substrate & Reagent Check cat_check->sub_check If catalyst is active cat_active Is the Pd(0) active species generated? cat_check->cat_active cond_check 3. Reaction Conditions Check sub_check->cond_check If reagents are pure boronic_degraded Is the boronic acid/ester stable? (Check for protodeboronation) sub_check->boronic_degraded base_optimal Is the base appropriate? (Strength & Solubility) cond_check->base_optimal cat_active->sub_check Yes phosphine_oxidized Are phosphine ligands oxidized? cat_active->phosphine_oxidized No cat_sol2 Switch to a robust, air-stable precatalyst (e.g., Buchwald G3/G4 Palladacycles). cat_active->cat_sol2 Unsure phosphine_oxidized->sub_check No cat_sol1 Use fresh Pd precatalyst and ligand. Ensure proper inert atmosphere. phosphine_oxidized->cat_sol1 Yes cat_sol1->cat_check cat_sol2->cat_check halide_reactive Is the aryl halide reactive? (e.g., electron-rich or hindered) boronic_degraded->halide_reactive No sub_sol1 Use a more stable boronic acid derivative (MIDA ester, BPin, trifluoroborate). boronic_degraded->sub_sol1 Yes halide_reactive->cond_check No sub_sol2 Use more electron-rich, bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition. halide_reactive->sub_sol2 Yes sub_sol1->sub_check sub_sol2->sub_check solvent_degassed Is the solvent properly degassed? base_optimal->solvent_degassed Yes cond_sol1 Screen bases (e.g., K₃PO₄, Cs₂CO₃). Ensure fine powder & consider H₂O. base_optimal->cond_sol1 No cond_sol2 Improve degassing technique (freeze-pump-thaw or sparging). solvent_degassed->cond_sol2 No success Reaction Optimized solvent_degassed->success Yes cond_sol1->cond_check cond_sol2->cond_check

Troubleshooting workflow for low reaction yield.

Initial Checks:

  • Catalyst Activity : The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1][2] Inefficient reduction is a common failure point.[5] Phosphine ligands, especially electron-rich alkylphosphines, are prone to oxidation, which deactivates the catalyst.[6][7] The appearance of palladium black is a visual indicator of catalyst decomposition and aggregation.[7]

  • Reagent Integrity : Boronic acids and their derivatives can degrade over time, particularly through protodeboronation.[4][6] This is especially true for heteroaryl and electron-deficient boronic acids.[3][4] Ensure your aryl halide is pure and that your solvent and base are anhydrous and of high quality.[6]

  • Inert Atmosphere : Palladium-catalyzed reactions are highly sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst and promote side reactions like homocoupling.[2][6] Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintained under a positive pressure of nitrogen or argon.[8]

Q2: My reaction is still failing even after checking my reagents and setup. How can I improve the catalytic cycle itself?

A2: If the basic checks do not solve the problem, you need to dissect the catalytic cycle to identify the rate-limiting step. The Suzuki-Miyaura coupling consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

The Suzuki-Miyaura catalytic cycle.

Troubleshooting Each Step:

  • Oxidative Addition (R¹-X + Pd(0) → R¹-Pd(II)-X): This step is often rate-limiting, especially for electron-rich or sterically hindered aryl halides and aryl chlorides.[9][11]

    • Solution : Use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃).[3][12] These ligands promote the formation of highly reactive, monoligated Pd(0) species that accelerate oxidative addition.[12] For unreactive aryl chlorides, a stronger catalyst system is almost always required.[4]

  • Transmetalation (R¹-Pd(II)-X + R²-B(OH)₂ → R¹-Pd(II)-R²): This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13][14] Insufficient activation or slow transmetalation can stall the cycle.

    • Solution : The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3][15] The base must be sufficiently soluble; for heterogeneous bases like K₃PO₄, ensure it is finely powdered and consider adding a small amount of water to aprotic solvents (e.g., Dioxane, THF) to facilitate boronate formation.[2][3]

  • Reductive Elimination (R¹-Pd(II)-R² → R¹-R² + Pd(0)): This final step forms the C-C bond and regenerates the active Pd(0) catalyst. It is typically fast but can be slowed by certain ligand combinations.

    • Solution : Bulky ligands, which are beneficial for oxidative addition, also tend to accelerate reductive elimination.[4][11] If this step is suspected to be slow, ensuring a sufficiently high reaction temperature can help overcome the activation barrier.[3]

Ligand Type Recommended For Examples
Bulky, Electron-Rich Dialkylbiaryl Phosphines Electron-rich/hindered aryl chlorides, bromides; general high performance.SPhos, XPhos, RuPhos
Ferrocenyl Phosphines Wide range of substrates, good stability.dppf, dtbpf
Bulky Trialkylphosphines Electron-rich aryl halides; promoting oxidative addition.P(t-Bu)₃, PCy₃
N-Heterocyclic Carbenes (NHCs) Aryl chlorides and sterically demanding couplings.IPr, IMes
Section 2: Common Side Reactions and How to Mitigate Them

Even when the reaction proceeds, side reactions can significantly lower the yield and complicate purification.

Q3: I am observing a significant amount of a byproduct corresponding to my starting aryl halide without the halogen. What is happening?

A3: You are likely observing dehalogenation , where the halide is replaced by a hydrogen atom. This can occur after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture (often from the solvent or base) to form an Ar-Pd(II)-H species, which then reductively eliminates to give the dehalogenated arene.[4]

  • Mitigation Strategies :

    • Protect Amines : If your substrate contains an unprotected amine, it can be a source of hydride. Protecting the amine with a group like Boc or Cbz can prevent this.[8]

    • Choice of Base/Solvent : Use a non-coordinating, milder base. Some amine bases or alcoholic solvents can act as hydride donors.[4]

    • Optimize Conditions : Ensure that the desired transmetalation and reductive elimination steps are faster than the dehalogenation pathway by optimizing the ligand, base, and temperature.

Q4: My boronic acid seems to be disappearing from the reaction mixture, leading to low yields. What is this side reaction and how can I prevent it?

A4: This is a classic case of protodeboronation (or deboronation), where the C-B bond is cleaved and replaced by a C-H bond from a proton source, typically water.[16] This side reaction is a major cause of low yields, especially with electron-rich heterocyclic or vinyl boronic acids.[2][16][17] It is often accelerated by strong bases and high temperatures.[2][3]

  • Causality : The presence of a base, which is essential for the main reaction, can also catalyze protodeboronation.[18] Furthermore, some bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[18][19]

  • Mitigation Strategies :

    • Use Milder Bases : Switch from strong bases (like NaOH) to milder ones like potassium fluoride (KF), K₂CO₃, or K₃PO₄.[2][3]

    • Employ Anhydrous Conditions : Since water is the proton source, using strictly anhydrous solvents and reagents can significantly suppress this side reaction.[2]

    • Use a More Stable Boron Reagent : Convert the boronic acid to a more stable derivative. Pinacol esters (BPin), MIDA esters, or trifluoroborate salts are significantly more resistant to protodeboronation and act as a "slow release" source of the active boronic acid.[3][16]

    • Lower the Temperature : Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.[3]

Q5: My main impurity is a symmetrical biaryl derived from my boronic acid. How can I minimize this homocoupling?

A5: The formation of a biaryl from two molecules of your boronic acid is known as homocoupling . This is a common side reaction that consumes your nucleophile and reduces the yield of the desired product.[6][20]

  • Primary Causes & Mechanisms :

    • Oxygen-Mediated : The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[20][21]

    • Pd(II) Precatalyst-Mediated : If you use a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to form the homocoupled product at the start of the reaction, serving as a pathway to generate the active Pd(0) species.[4][20]

G cluster_O2 Oxygen-Mediated Homocoupling cluster_PdII Pd(II) Precatalyst-Mediated Homocoupling pd0 Pd(0) pd2 Pd(II) pd0->pd2 Oxidation o2 O₂ (Oxygen) o2->pd2 homo_product1 R-R pd2->homo_product1 Transmetalation x2 Reductive Elimination boronic1 2 x R-B(OH)₂ boronic1->homo_product1 homo_product1->pd0 Regenerates Pd(0) pd2_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) homo_product2 R-R pd2_pre->homo_product2 Reaction boronic2 2 x R-B(OH)₂ boronic2->homo_product2 active_pd0 Active Pd(0) homo_product2->active_pd0 Generates Active Catalyst

Proposed mechanisms for boronic acid homocoupling.
  • Mitigation Strategies :

    • Rigorous Degassing : The most critical step is to meticulously remove oxygen from your solvent and reaction headspace.[6][8][20]

    • Use a Pd(0) Source : Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a well-defined precatalyst that rapidly generates Pd(0) without an oxidative homocoupling step.[3]

    • Add a Mild Reducing Agent : The addition of a mild reducing agent, such as potassium formate, can help maintain a low concentration of free Pd(II) in the reaction mixture, suppressing homocoupling.[22]

Section 3: Reagent Selection & Handling

Q6: There are many bases available for Suzuki couplings. How do I choose the right one?

A6: The base plays a crucial role in activating the boronic acid for transmetalation.[13][23] The choice depends on the substrate's sensitivity, the solvent, and the reactivity of the coupling partners. There are two accepted pathways for its role: the "boronate" pathway, where the base activates the boronic acid to form a more nucleophilic boronate, and the "hydroxide" pathway, where the base forms a palladium(II) hydroxide complex that reacts with the neutral boronic acid.[15][24]

Base Typical Use Case / Comments Relative Strength Reference
K₃PO₄ A strong, effective base for challenging couplings, including heteroaryl chlorides. Often used in anhydrous or low-water conditions.Strong[2][15]
Cs₂CO₃ A very strong base, often used for difficult couplings where other bases fail (the "caesium effect").Very Strong[3][15]
K₂CO₃ A common, moderately strong base. Widely applicable for many standard couplings.Moderate[2]
NaOH / KOH Strong bases, but their high basicity and nucleophilicity can sometimes lead to side reactions like ester hydrolysis.Strong[15][25]
KF A mild base. Fluoride is believed to play a unique role in activating the boronic acid. Useful for base-sensitive substrates.Mild[2][14][15]
Organic Bases (e.g., Et₃N, DIPEA) Generally less effective and used in specific cases, sometimes to avoid hydrolysis of sensitive functional groups.Mild-Moderate[4]
References
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available at: [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • UTRGV ScholarWorks. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available at: [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Available at: [Link]

  • ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved | [Video]. YouTube. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • ACS Catalysis. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available at: [Link]

Sources

optimizing reaction conditions for the synthesis of (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (±)-Midodrine Hydrochloride

A Senior Application Scientist's Guide to Optimizing Reaction Conditions and Troubleshooting Common Issues

Welcome to the technical support center for the synthesis of (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, known pharmaceutically as Midodrine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important antihypotensive agent. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during this multi-step synthesis. We will explore the causality behind procedural choices, enabling you to troubleshoot effectively and optimize your reaction conditions for yield, purity, and reproducibility.

Overview of a Common Synthetic Pathway

The synthesis of Midodrine HCl can be approached through several routes. A prevalent and illustrative pathway begins with 1-(2,5-dimethoxyphenyl)-2-aminoethanol, proceeding through acylation, nucleophilic substitution, reduction, and final salt formation. Understanding the function of each step is critical for optimization.

Figure 1. High-level workflow for a common Midodrine HCl synthesis route.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis in a practical Q&A format.

Part 1: The Acylation Reaction

The reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol with chloroacetyl chloride is a critical step in forming the acetamide backbone. Success here hinges on managing the reactivity of the acid chloride and the nucleophilicity of the amine.

Q1: My acylation reaction is giving a low yield and multiple spots on TLC. What's going wrong?

A1: This is a frequent challenge. The primary causes are typically related to base, temperature, and pH control.

  • Insufficient Basicity: The starting material is often an amine hydrochloride salt, which is not nucleophilic. A base is required to generate the free amine in situ. A common and effective method is a biphasic system using an organic solvent like methylene chloride with an aqueous solution of a strong base such as potassium hydroxide.[1][2] This setup allows the free amine to be generated and react with the chloroacetyl chloride in the organic phase.

  • Poor Temperature Control: The acylation is highly exothermic. Adding chloroacetyl chloride too quickly or at too high a temperature can lead to side reactions, including the formation of di-acylated products or degradation. It is crucial to maintain the reaction temperature between 5-10°C during the addition.[1][3]

  • Incorrect pH: After the addition of chloroacetyl chloride, the pH of the aqueous layer should be checked. An optimal pH range is typically between 3 and 6.[1][2] If the solution is too basic, hydrolysis of the acid chloride can occur; if too acidic, the amine will be protonated and non-reactive.

Optimized Acylation Protocol (Biphasic System)

  • Charge the reaction vessel with 15.5 g of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, 115 mL of methylene chloride, and 100 mL of water.

  • Stir at 25-30°C to create a clear two-phase mixture.

  • Cool the mixture to 5-10°C using an ice bath.

  • Slowly add a solution of 18.7 g of 50% potassium hydroxide in 18.5 mL of water, ensuring the temperature remains at 5-10°C.

  • Stir for 15 minutes at this temperature.

  • Add 8.0 mL of chloroacetyl chloride dropwise over 30-45 minutes, maintaining the temperature strictly between 5-10°C.[1][3]

  • After addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Adjust the pH of the aqueous layer to 3-6 if necessary.

  • Separate the organic layer, which contains the desired product, for the next step.

Part 2: Nucleophilic Substitution (Azide Formation)

Replacing the chloride with an azide group is a common strategy. However, this step involves hazardous materials and can be sluggish if not optimized.

Q2: The conversion of the chloro-acetamide to the azido-acetamide is incomplete, even after prolonged reaction times. How can I drive it to completion?

A2: Incomplete conversion is often a matter of solvent choice and reaction energetics.

  • Solvent System: While some procedures use a mixture of acetone and water, the presence of water can lead to side reactions and lower yields.[4] Using anhydrous acetone as the solvent is often more effective.

  • Catalysis: The reaction can be significantly accelerated by the addition of a catalytic amount of potassium iodide.[5] The iodide, being a better nucleophile and a better leaving group than chloride, facilitates the substitution via the Finkelstein reaction mechanism.

  • Temperature: The reaction requires heating to proceed at a reasonable rate. Refluxing the mixture at approximately 60°C is a typical condition to ensure completion.[5]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent Acetone/WaterAnhydrous AcetoneMinimizes hydrolysis and other water-related side reactions.[4]
Catalyst NonePotassium Iodide (catalytic)Accelerates the reaction via the Finkelstein mechanism.[5]
Temperature Room TemperatureReflux (~60°C)Provides sufficient energy to overcome the activation barrier.[5]
Part 3: Reduction & Final Salt Formation

The final steps involve the reduction of the azide to a primary amine and the subsequent formation and purification of the hydrochloride salt.

Q3: My final product oils out during hydrochloride salt formation instead of crystallizing. What should I do?

A3: This is a classic crystallization problem, usually stemming from impurities or the presence of water.[6]

  • Ensure Anhydrous Conditions: The presence of water can prevent the formation of a crystalline solid. Your crude Midodrine free base should be thoroughly dried before attempting salt formation. Furthermore, use a solution of HCl in a dry organic solvent (e.g., isopropanol, ethanol) rather than concentrated aqueous HCl.[1][7]

  • Solvent Choice: The choice of solvent for crystallization is critical. Ethanol is commonly used and effective.[1] The free base is dissolved in hot ethanol, and then an ethanolic or isopropanolic HCl solution is added. The hydrochloride salt is much less soluble in ethanol than the free base and will precipitate upon formation and cooling.

  • Inducing Crystallization: If the product still oils out, you can try adding a non-polar "anti-solvent" like n-hexane or diethyl ether to the mixture to decrease the solubility of the salt and force crystallization.[7][8] Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

G start Product 'Oils Out' During Salt Formation q1 Is the system anhydrous? start->q1 sol1 Action: Dry crude base. Use HCl in dry organic solvent (e.g., Isopropanol). q1->sol1 No q2 Is the solvent choice optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Use a solvent where the salt is poorly soluble but the free base is soluble (e.g., Ethanol). q2->sol2 No q3 Try inducing crystallization. q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3a Action: Add a non-polar anti-solvent (e.g., Hexane). q3->sol3a sol3b Action: Scratch flask interior with a glass rod. q3->sol3b sol3c Action: Seed with a previous crystal. q3->sol3c end_node Crystalline Product Obtained sol3a->end_node sol3b->end_node sol3c->end_node

Figure 2. Troubleshooting logic for crystallization of the final product.

Optimized Salt Formation & Recrystallization Protocol

  • Charge a clean, dry reaction vessel with 5.0 g of crude, dry Midodrine free base and 60 mL of absolute ethanol.

  • Heat the mixture to reflux to obtain a completely clear solution.

  • To the hot, stirring solution, add 6.3 mL of a 22% solution of hydrochloric acid in isopropanol portion-wise. Crystallization should begin during the addition.[1]

  • Once the addition is complete, slowly cool the mixture to 5-10°C in an ice bath and hold for at least 1 hour to maximize crystal growth.

  • Filter the product using a Buchner funnel and wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum at 40-50°C to a constant weight. The expected melting point is in the range of 200-202°C.[1]

References

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (US Patent 7094928B2).
  • Process for the preparation of Midodrine. (US Patent 6444851B1).
  • Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. (Patent). Justia Patents. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Patsnap Eureka. [Link]

  • Mishra, P. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Growing Science. [Link]

  • Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. (US Patent 6201153B1).
  • Mishra, P. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]

  • A process for the preparation of midodrine. (European Patent EP 1234817 A1).
  • A process for the preparation of midodrine. (Patent 1234817). Espacenet. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). AlphaGalileo. [Link]

  • An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. (Patent WO2004018409A1).
  • Götte, M. et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. ACS Publications. [Link]

  • Götte, M. et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. National Institutes of Health. [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]

  • Converting to the hydrochloric salt for storage? (2008). Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Scale-Up of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

I. Overview of the Synthetic Pathway

The production of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The compound is a valuable intermediate in the synthesis of various pharmacologically active molecules.[1][2] A common synthetic route involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene to form an α-haloketone intermediate, followed by amination and subsequent conversion to the hydrochloride salt.[2][3]

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A 1,4-Dimethoxybenzene B Friedel-Crafts Acylation A->B Acylating Agent (e.g., Chloroacetyl chloride) Lewis Acid (e.g., AlCl₃) C α-Halo-2,5-dimethoxyacetophenone B->C D Amination C->D Amine Source (e.g., Hexamine) E 2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Free Base) D->E F HCl Salt Formation E->F HCl in Solvent G 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl F->G

Caption: Generalized workflow for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of each major synthetic step.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,4-dimethoxybenzene is a critical step that can be prone to side reactions and catalyst deactivation, especially at a larger scale.[4][5]

Problem 1: Low Yield and Formation of Regioisomers

  • Question: We are observing a lower than expected yield of the desired 2,5-dimethoxyacetophenone derivative and the formation of other isomers during our scale-up of the Friedel-Crafts acylation. What could be the cause and how can we mitigate this?

  • Answer: The methoxy groups on the aromatic ring are ortho- and para-directing, which can lead to the formation of regioisomers.[5] On a larger scale, localized temperature fluctuations and inefficient mixing can exacerbate this issue.

    • Causality: The choice and stoichiometry of the Lewis acid catalyst are critical. Strong Lewis acids like aluminum chloride (AlCl₃) can sometimes promote isomerization or demethylation, especially at elevated temperatures.[5]

    • Troubleshooting Steps:

      • Catalyst Choice: Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), which can offer better selectivity.[5]

      • Temperature Control: Implement robust temperature control to maintain a consistent reaction temperature. Exothermic reactions can lead to "hot spots" in large reactors, promoting side reactions. A reaction calorimetry study can help define a safe operating envelope.[6]

      • Order of Addition: A slow, controlled addition of the acylating agent (e.g., chloroacetyl chloride) to the mixture of 1,4-dimethoxybenzene and Lewis acid can help to minimize local concentration gradients and reduce byproduct formation.[3]

      • Solvent: The choice of solvent can influence catalyst activity and selectivity. Dichloromethane is commonly used, but for scale-up, consider higher-boiling point solvents to allow for better temperature control.[3]

Problem 2: Catalyst Deactivation

  • Question: Our reaction seems to stall before completion, suggesting catalyst deactivation. Why does this happen and what is the solution?

  • Answer: Friedel-Crafts acylation of aromatic ethers can be challenging due to catalyst deactivation by the ether itself or the acylated product.[4]

    • Causality: The Lewis acid can form a complex with the oxygen atoms of the methoxy groups, reducing its catalytic activity.

    • Troubleshooting Steps:

      • Stoichiometry: Ensure a sufficient stoichiometric amount of the Lewis acid is used to account for complexation with both the substrate and the product.

      • Catalyst Regeneration: While not always practical for in-situ scale-up, some solid acid catalysts can be regenerated.[4]

      • Alternative Catalysts: Investigating solid acid catalysts, such as certain zeolites or cation exchange resins like Amberlyst-15, can be beneficial as they may be less prone to deactivation and allow for easier separation.[4]

ParameterBench-Scale RecommendationScale-Up ConsiderationPotential Issue
Lewis Acid AlCl₃ (stoichiometric)Milder Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acidsDemethylation, isomerization[5]
Temperature Ice bath (0-5 °C)Precise temperature control with cooling jacketRunaway reaction, byproduct formation
Mixing Magnetic stirrerOverhead mechanical stirrer with proper baffle designPoor mass transfer, localized hot spots
Addition Rate Rapid additionSlow, controlled addition via pumpHigh local concentration of reactants
Step 2: Amination of the α-Haloketone

The conversion of the α-halo-2,5-dimethoxyacetophenone to the corresponding amine is a nucleophilic substitution reaction.[7] Challenges in this step often relate to controlling the reaction rate and preventing the formation of byproducts.

Problem 1: Formation of Poly-aminated Byproducts

  • Question: We are observing significant amounts of what appear to be di- and tri-substituted amine byproducts in our crude product. How can we improve the selectivity for the primary amine?

  • Answer: The newly formed primary amine is nucleophilic and can react with the starting α-haloketone, leading to the formation of secondary and tertiary amines.

    • Causality: This is a classic issue in amination reactions where the product is more nucleophilic than one of the reactants.

    • Troubleshooting Steps:

      • Use of a Masked Amine Source: Employing a reagent that delivers a single amino group and is less prone to over-reaction is highly recommended for scale-up. The Delépine reaction, which uses hexamine (hexamethylenetetramine), is a common and effective method.[8] The initial product is a quaternary ammonium salt, which is then hydrolyzed to yield the primary amine.

      • Reaction Conditions: If using ammonia, maintaining a large excess of ammonia can favor the formation of the primary amine. However, handling large quantities of ammonia on a large scale presents significant safety and engineering challenges.

Problem 2: Incomplete Reaction and Difficult Purification

  • Question: The amination reaction is sluggish, and the subsequent workup and purification are proving difficult. Are there ways to optimize this?

  • Answer: Incomplete reactions can be due to poor solubility of reactants or insufficient reactivity. Purification can be complicated by the presence of unreacted starting material and byproducts.

    • Causality: The choice of solvent plays a crucial role in ensuring all reactants are in solution and can interact effectively.

    • Troubleshooting Steps:

      • Solvent System: A mixed solvent system, such as tetrahydrofuran and water, can improve the solubility of both the organic α-haloketone and the amine source (like hexamine).[8]

      • Hydrolysis of the Intermediate: When using the Delépine reaction, ensure the hydrolysis of the quaternary ammonium salt intermediate is complete. This is typically achieved by heating with aqueous acid (e.g., HCl).[8]

      • Purification Strategy: The final product is a hydrochloride salt, which often has good crystallinity and can be purified by recrystallization.[9] This is generally a more scalable purification method than chromatography.

Amination_Troubleshooting cluster_0 Problem: Poly-amination cluster_1 Solution P1 Primary amine product reacts with starting α-haloketone S1 Use Hexamine (Delépine Reaction) P1->S1 Mitigation Strategy S2 Forms a quaternary salt intermediate, preventing over-alkylation. S1->S2

Caption: Logic diagram for troubleshooting poly-amination.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up of this process?

A1: The primary safety concerns include:

  • Thermal Runaway: The Friedel-Crafts acylation is highly exothermic. A failure in cooling or an uncontrolled addition of reactants can lead to a rapid increase in temperature and pressure.[6] A thorough thermal hazard assessment is crucial before scaling up.

  • Corrosive Reagents: The process uses strong acids (e.g., AlCl₃, HCl) and corrosive acylating agents. Appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated equipment are essential.

  • Solvent Handling: Many of the solvents used (e.g., dichloromethane, tetrahydrofuran) are flammable and have specific handling requirements. Ensure adequate ventilation and grounding of equipment to prevent static discharge.

Q2: How can we best monitor the progress of these reactions on a large scale?

A2: For large-scale production, in-process controls (IPCs) are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for monitoring the disappearance of starting materials and the appearance of the product. It can also be used to quantify the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method that can be used for rapid checks of reaction completion at the reactor side.

  • Gas Chromatography (GC): Can be useful for monitoring volatile starting materials or byproducts.

Q3: Our final product, the hydrochloride salt, is difficult to filter. What can we do to improve its physical properties?

A3: The physical properties of the final crystalline product are highly dependent on the crystallization conditions.

  • Solvent System: Experiment with different solvent or anti-solvent systems for the final crystallization. The goal is to find a system where the product has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Cooling Profile: A slow, controlled cooling rate generally leads to the formation of larger, more easily filterable crystals. Crash cooling by adding a cold anti-solvent quickly can lead to fine powders that are difficult to handle.

  • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can promote controlled crystal growth and improve the particle size distribution.

Q4: Are there any stability issues with the intermediates or the final product?

A4: The α-haloketone intermediate can be lachrymatory and should be handled with care in a well-ventilated area. The final 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride salt is generally a stable solid.[1] However, like many amine salts, it should be stored in a cool, dry place, protected from light, to prevent degradation over time. The free base form is less stable and more susceptible to oxidation and discoloration.

IV. References

  • Vertex AI Search. High-Quality 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1. Available from:

  • Yadav, G. D., & Mistry, C. K. (2018). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Reaction Kinetics, Mechanisms and Catalysis, 125(1), 203-225. Available from: [Link]

  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. US7094928B2. Available from:

  • Texter, K., et al. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug Testing and Analysis, 10(1), 229-236. Available from: [Link]

  • Wikipedia. α-Halo ketone. Available from: [Link]

  • O'Brien, A. G., & Toste, F. D. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 21-34. Available from: [Link]

  • ResearchGate. The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Available from: [Link]

  • City College of San Francisco. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Available from: [Link]

  • Jasperse, C. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available from: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]

  • Google Patents. (2008). Method for preparing 2,5-dimethoxy phenylethylamine. CN101311162A. Available from:

  • ResearchGate. (2002). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Available from: [Link]

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preventing the formation of pyrazine dimers during GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Analytical Artifacts and Ensuring Method Robustness

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines. Our focus is on maintaining analyte integrity, preventing the formation of artifacts, and ensuring the accuracy and reproducibility of your results.

Foundational Knowledge: Understanding In-System Analyte Behavior

Before delving into troubleshooting, it is crucial to understand the potential challenges inherent to pyrazine analysis. Pyrazines are nitrogen-containing heterocyclic compounds, and their chemical nature can lead to specific interactions within the GC-MS system.

FAQ: Are Pyrazine Dimers Forming in My GC-MS System?

Question: I am observing unexpected, higher molecular weight peaks in my pyrazine chromatogram. Could these be pyrazine dimers?

Answer: This is a common query from analysts observing unexpected peaks. While pyrazines can form non-covalently bound dimers under specific, controlled conditions (such as in supersonic jets for spectroscopic studies), the formation of covalently-bonded pyrazine dimers as a common artifact within a standard GC inlet is not a widely documented phenomenon in analytical literature.

The high-temperature, high-energy environment of the GC inlet and MS ion source is more likely to cause fragmentation or other chemical reactions rather than specific dimerization. The unexpected peaks you are observing are more likely attributable to one of the following, more common issues:

  • Thermal Degradation or Reaction: The hot inlet can induce reactions, especially if the sample matrix contains other reactive components. Pyrazines themselves are formed at high temperatures (e.g., Maillard reaction), but under analytical conditions, they can also degrade.[1][2]

  • Contamination and Carryover: Residue from previous injections, septum degradation, or contaminated solvents can introduce "ghost peaks" into your chromatogram.[3][4]

  • Active Site Interaction: Pyrazines are basic compounds and can interact strongly with active sites (e.g., acidic silanol groups) in the GC liner or on the column. This typically leads to peak tailing but can also cause analyte degradation and the appearance of breakdown products.[5]

This guide will focus on diagnosing and preventing these more probable causes of analytical interference.

Visual Troubleshooting Workflow for Unexpected Peaks

When an unexpected peak appears in your pyrazine analysis, a systematic approach is key to identifying the source. The following workflow can help guide your troubleshooting process.

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed in Pyrazine Chromatogram q1 Step 1: Inject a Solvent Blank. Is the peak present? start->q1 a1_yes Peak is in the Blank. Indicates System Contamination. q1->a1_yes Yes q2 Step 2: Re-inject a recent, clean standard. Is the peak still present? q1->q2 No contam_diag Diagnose Contamination Source a1_yes->contam_diag a2_yes Peak is present only with analyte. Indicates Analyte Degradation/Reaction. q2->a2_yes Yes a2_no Peak is gone. Indicates Carryover from a previous injection. q2->a2_no No contam_1 Check Syringe & Wash Solvents contam_diag->contam_1 contam_2 Check Carrier Gas & Traps contam_diag->contam_2 contam_3 Check for Septum Bleed (siloxane peaks?) contam_diag->contam_3 degrad_diag Troubleshoot Analyte Degradation a2_yes->degrad_diag carryover_sol Solution: Clean the inlet, bake out the column, and use solvent washes between highly concentrated samples. a2_no->carryover_sol degrad_1 Lower Inlet Temperature degrad_diag->degrad_1 degrad_2 Use a Deactivated Liner degrad_diag->degrad_2 degrad_3 Consider Cold On-Column Injection degrad_diag->degrad_3

Caption: Troubleshooting workflow for unexpected peaks in GC-MS.

Troubleshooting Guide: Common Issues in Pyrazine Analysis

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Q1: Why are my pyrazine peaks tailing and showing poor symmetry?

Answer: Peak tailing is the most common issue for basic compounds like pyrazines. It is almost always caused by undesirable secondary interactions with active sites in your system.

  • Likely Cause 1: Active Inlet Liner. The glass inlet liner is the first surface your sample contacts at high temperature. Any free, acidic silanol groups (-Si-OH) on the glass surface will strongly interact with the basic nitrogen atoms of the pyrazine ring, causing delayed elution for a portion of the analyte molecules, which results in a tailing peak.[5]

    • Solution: Always use high-quality, deactivated inlet liners.[6][7] Even deactivated liners have a finite lifetime, especially with complex sample matrices. Replace the liner regularly as part of routine maintenance. If you suspect liner activity, replacing it is the quickest way to diagnose the problem.

  • Likely Cause 2: Column Contamination or Degradation. The first few meters of the analytical column can accumulate non-volatile matrix components or become active over time. This creates active sites that cause peak tailing.

    • Solution: Trim the column. Remove 0.5 to 1 meter from the inlet side of the column. This provides a fresh, inert surface for the analytes. Also, ensure your column is suitable for basic compounds; a column with base-deactivation is often recommended.

  • Likely Cause 3: High Injection Port Temperature. Excessively high inlet temperatures can cause some thermally labile pyrazines or matrix components to break down on the liner surface, creating active sites.

    • Solution: Optimize the inlet temperature. It should be hot enough to ensure complete and rapid vaporization of the pyrazines but not so hot that it causes degradation. A typical starting point is 250 °C, but this may need to be lowered.[8]

Q2: My pyrazine signal is inconsistent or has decreased significantly. What's wrong?

Answer: A loss of sensitivity can be sudden or gradual and can often be traced back to the inlet or contamination.

  • Likely Cause 1: Inlet Liner Contamination. As sample matrix residue builds up on the liner, it can trap analytes, preventing them from being transferred to the column. This is a very common cause of sensitivity loss.

    • Solution: Replace the inlet liner and septum. This should be the first step in troubleshooting sensitivity issues. The frequency of replacement depends heavily on the cleanliness of your samples.

  • Likely Cause 2: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad, fronting peaks and poor quantitative reproducibility.

    • Solution: Dilute your sample and reinject. If the peak shape and response improve, you were likely overloading the column.

  • Likely Cause 3: System Leaks. A small leak in the carrier gas flow path, often at the septum or column fittings, can reduce the amount of analyte reaching the detector.

    • Solution: Use an electronic leak detector to check all fittings, especially after maintenance. Look for the presence of m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in your MS background to diagnose leaks.[9]

  • Likely Cause 4: Dirty MS Ion Source. Over time, the ion source will become coated with contaminants, reducing its ability to efficiently ionize analytes. This leads to a gradual decline in sensitivity for all compounds.[10]

    • Solution: Follow the manufacturer's procedure for cleaning the ion source. This is a more involved maintenance procedure but is essential for long-term instrument performance.

Preventative Strategies and Best Practices

Proactive maintenance is the most effective way to prevent the formation of artifacts and ensure high-quality data.

Optimizing GC Inlet Conditions

The GC inlet is where most problems originate. Careful optimization can prevent many of the issues described above.

ParameterRecommendation & Rationale
Injection Technique Splitless Injection is common for trace analysis. However, for thermally sensitive pyrazines, consider alternative techniques. Cold On-Column (COC) or Programmed Temperature Vaporization (PTV) injection minimizes thermal stress by introducing the sample into a cool inlet, which is then heated to transfer the analytes to the column.[11][12][13] This is the most effective way to prevent thermal degradation.
Inlet Temperature Start at 250 °C and optimize downwards. The goal is to find the lowest temperature that provides complete vaporization without causing peak broadening. For PTV, the initial temperature should be below the solvent's boiling point.[8][14]
Inlet Liner Selection Use a deactivated, single-taper liner, often with deactivated glass wool .[15][16] The taper helps to focus the sample onto the column, and the glass wool aids in sample vaporization and traps non-volatile residues, protecting the column. However, for very active compounds, a liner without wool may be preferable to minimize surface interactions.[17]
Protocol: Routine GC Inlet Maintenance

Regularly performing this procedure will prevent the vast majority of pyrazine analysis issues.

  • Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 50 °C). Turn off the carrier gas flow to the inlet.

  • Open the Inlet: Carefully remove the septum nut.

  • Remove Septum and Liner: Using clean forceps, remove the old septum and the liner O-ring. Then, carefully remove the inlet liner.

  • Inspect and Clean: Inspect the inside of the inlet for any residue or septum fragments. If necessary, clean it with appropriate solvents (e.g., methanol, hexane) using a lint-free swab.

  • Install New Components: Using clean forceps, install a new, deactivated liner, a new O-ring, and a new septum.

  • Reassemble and Leak Check: Re-tighten the septum nut (do not overtighten). Restore carrier gas flow and use an electronic leak detector to confirm the seal is tight.

  • Conditioning: Heat the inlet to its operating temperature and allow it to condition for 10-15 minutes before running samples.

Preventative_Maintenance_Workflow start Schedule Routine Maintenance (e.g., after 100 injections or weekly) step1 Cool Down Inlet & Oven start->step1 step2 Turn Off Carrier Gas step1->step2 step3 Remove Septum Nut & Old Consumables (Septum, O-Ring, Liner) step2->step3 step4 Inspect & Clean Inlet Body step3->step4 step5 Install New, Deactivated Consumables (Use clean forceps) step4->step5 step6 Reassemble & Tighten Fittings step5->step6 step7 Restore Carrier Gas Flow step6->step7 step8 Perform Electronic Leak Check step7->step8 step9 Heat Inlet & Condition System step8->step9 end System Ready for Analysis step9->end

Sources

Technical Support Center: Resolving Polymorphism in Crystalline Solids

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on a critical challenge in materials science and pharmaceutical development: polymorphism. While your query specified cathinone analogues, the principles and troubleshooting methodologies discussed here are broadly applicable to a wide range of active pharmaceutical ingredients (APIs) and crystalline small molecules. This guide focuses on the fundamental science of polymorphism to ensure robust and reproducible results in a research and development setting.

This guide is structured to help researchers, scientists, and drug development professionals understand, characterize, and control polymorphic outcomes during experimentation.

Section 1: Frequently Asked Questions (FAQs) about Polymorphism

This section addresses common foundational questions regarding polymorphism.

Q1: What is polymorphism and why is it a critical concern in drug development?

A1: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms, known as polymorphs.[1][2] These forms share the same chemical composition but have different arrangements of molecules in the crystal lattice.[3][4] This difference in internal structure can lead to significant variations in physical properties such as:

  • Solubility and Dissolution Rate: Directly impacting a drug's bioavailability.[1][5]

  • Stability: Affecting shelf-life and degradation pathways.[6][7]

  • Melting Point & Density: Influencing manufacturing processes like milling and tableting.[5]

  • Hygroscopicity: The tendency to absorb moisture from the air.[8]

The U.S. Food and Drug Administration (FDA) requires thorough investigation and control of polymorphism for new drug substances because an unintended polymorphic transformation can alter a drug's efficacy and safety.[7][9][10] For instance, the well-known case of the drug Ritonavir involved an unexpected appearance of a more stable, less soluble polymorph, which led to significant formulation challenges.[5]

Q2: What is the difference between a kinetic and a thermodynamic polymorph?

A2: The formation of polymorphs is governed by a competition between thermodynamics (stability) and kinetics (rate of formation).[11]

  • The Thermodynamic Polymorph is the most stable form at a given temperature and pressure. It has the lowest Gibbs free energy and is typically the least soluble. Given enough time and energy (e.g., in a slurry or at elevated temperatures), all other forms (metastable forms) will tend to convert to this stable form.[6][11]

  • The Kinetic Polymorph is the form that crystallizes fastest under a specific set of conditions.[11] It is a metastable form, meaning it is stable if undisturbed but will convert to the thermodynamic form over time.[6] Often, rapid crystallization processes like fast cooling or solvent evaporation will yield a kinetic polymorph.[12]

Understanding this distinction is crucial for process control. A process might be designed to produce a more soluble kinetic form for better bioavailability, but it must be rigorously demonstrated that this form will not convert to the less soluble stable form during the product's shelf life.[6][7]

Q3: What are the primary factors that influence which polymorph is formed during crystallization?

A3: The outcome of a crystallization process is highly sensitive to a variety of experimental conditions. Key factors include:[13]

  • Solvent Selection: The choice of solvent is one of the most critical factors. Solvent-solute interactions can stabilize certain molecular conformations or crystal packing arrangements, favoring the nucleation and growth of a specific polymorph.[14][15] The rate of solvent-mediated polymorphic transformation is often dependent on the solubility of the compound in that solvent.[16][17]

  • Temperature and Cooling Rate: Temperature affects solubility and nucleation rates. Slow cooling at lower supersaturation levels often favors the growth of the most stable thermodynamic polymorph. Conversely, rapid cooling (crash cooling) at high supersaturation can trap less stable, kinetically favored forms.[12][13]

  • Supersaturation: This is the driving force for crystallization. The level of supersaturation can determine which polymorph nucleates first.[12][18]

  • Additives and Impurities: Even small amounts of impurities or specifically chosen additives can inhibit the growth of one polymorph while allowing another to grow, thereby controlling the polymorphic outcome.[13][19]

  • Mechanical Stress: Grinding, milling, and high pressure can induce polymorphic transformations.[20]

Section 2: Troubleshooting Guide for Common Polymorphism Issues

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Problem 1: "My synthesis was successful, but the final product is a different polymorph than the one I obtained in a previous batch. What happened?"

This is a common and critical issue of reproducibility. The likely cause is a subtle, uncontrolled change in crystallization conditions between batches.

Troubleshooting Steps:

  • Review Your Crystallization Protocol: Compare the protocols of the two batches with meticulous detail. Look for minor variations in:

    • Solvent: Was the same grade and supplier used? Was the solvent anhydrous?

    • Temperature: Were the dissolution and crystallization temperatures precisely controlled? Was the cooling rate identical?

    • Stirring/Agitation: Was the stirring rate the same? Changes in hydrodynamics can affect nucleation.[18]

    • Concentration: Was the initial concentration of the solute identical, leading to the same level of supersaturation?

  • Characterize Both Batches Thoroughly: Use a suite of analytical techniques to confirm the polymorphic identity and purity of each batch. This provides the necessary data to understand the transformation.

    • Primary Technique: Powder X-Ray Diffraction (PXRD) is the gold standard for identifying crystalline phases.[1][21] Different polymorphs will produce distinct diffraction patterns.

    • Confirmatory Techniques:

      • Differential Scanning Calorimetry (DSC): Can distinguish polymorphs by their different melting points and enthalpies of fusion.[5][22] It can also detect phase transitions upon heating.

      • Vibrational Spectroscopy (FTIR/Raman): Polymorphs often show distinct peaks in their IR and Raman spectra due to differences in molecular conformation and intermolecular interactions within the crystal lattice.[21]

  • Perform a Solvent-Mediated Transformation Study: To determine the relative stability of the two forms, a slurry experiment is often conducted.

    • Workflow: An overview of determining thermodynamic stability.

      Caption: Workflow for a slurry conversion experiment.

    The polymorph that remains at the end of the experiment is the more thermodynamically stable one under those conditions.

Problem 2: "I need to produce the thermodynamically stable form consistently for regulatory filings. How can I ensure its formation?"

Controlling crystallization to target the most stable polymorph is a key goal in pharmaceutical manufacturing.[23]

Control Strategies:

  • Employ Thermodynamic Control Conditions:

    • Slow Crystallization: Use a slow cooling rate or slow anti-solvent addition. This keeps the supersaturation level low, giving the molecules time to arrange into the most stable crystal lattice.[11]

    • Seeding: Introduce a small quantity of high-purity crystals of the desired stable polymorph into the supersaturated solution. This provides a template for growth and bypasses the kinetic barrier of nucleation for other forms.

    • Slurry Crystallization: As described above, slurrying a metastable form in an appropriate solvent will convert it to the stable form.[22]

  • Optimize Solvent Selection:

    • Choose a solvent where the desired polymorph has lower solubility compared to other forms. According to Ostwald's Rule of Stages, the least stable (most soluble) form often crystallizes first before converting to a more stable form.[12][14]

    • Solvents that have strong, specific interactions (like hydrogen bonding) with the solute may favor one polymorph over another.[16]

    Parameter Favors Kinetic Polymorph Favors Thermodynamic Polymorph
    Cooling Rate Fast / Crash CoolSlow, controlled cooling
    Supersaturation HighLow to moderate
    Agitation High (can induce secondary nucleation)Gentle, controlled mixing
    Seeding UnseededSeeded with the stable form

Problem 3: "My compound is amorphous after purification. How can I crystallize it and screen for polymorphs?"

Amorphous solids lack long-range molecular order and are generally less stable but more soluble than their crystalline counterparts.[24] A systematic polymorph screen is necessary to find and characterize crystalline forms.

Polymorph Screening Protocol:

A comprehensive screen involves crystallizing the compound under a wide variety of conditions.

  • Solvent Selection: Choose a diverse set of ~20-30 solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., alcohols, ketones, esters, hydrocarbons, water).

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in various solvents at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Create saturated solutions at an elevated temperature and cool them at different rates (slow and fast).

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which the compound is insoluble.

    • Slurry Experiments: Slurry the amorphous material in different solvents at different temperatures (e.g., 5°C and 40°C) for several days.

  • Characterization: Every solid sample produced must be analyzed. PXRD is the primary tool to identify unique patterns, indicating different polymorphs. DSC, TGA, and microscopy are used for further characterization.

    • Workflow: A systematic approach to polymorph screening.

      PolymorphScreening cluster_methods Crystallization Methods cluster_analysis Primary Analysis cluster_char Further Characterization Amorphous Amorphous Starting Material Evap Slow Evaporation Amorphous->Evap Cool Cooling Crystallization Amorphous->Cool AntiSolv Anti-Solvent Amorphous->AntiSolv Slurry Slurry Conversion Amorphous->Slurry PXRD PXRD Analysis Evap->PXRD Cool->PXRD AntiSolv->PXRD Slurry->PXRD DSC DSC PXRD->DSC Unique Forms TGA TGA PXRD->TGA Unique Forms FTIR FTIR/Raman PXRD->FTIR Unique Forms Microscopy Microscopy PXRD->Microscopy Unique Forms

      Caption: High-level workflow for polymorph screening.

Section 3: Key Experimental Protocols

Protocol 1: Characterization by Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form of a solid sample.

Methodology:

  • Sample Preparation: Gently grind a small amount (~10-20 mg) of the sample to a fine, uniform powder using an agate mortar and pestle. Avoid excessive grinding which can induce phase changes.

  • Sample Mounting: Back-load the powder into a sample holder to minimize preferred orientation effects. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα (λ = 1.5406 Å).

    • Scan Range: A common range is 2° to 40° in 2θ.

    • Step Size: 0.02°

    • Scan Speed/Time per Step: Adjust to obtain good signal-to-noise ratio (e.g., 0.5 to 2 seconds per step).

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to reference patterns of known polymorphs. Differences in peak positions and relative intensities indicate different crystal structures.[21]

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (e.g., melting point, phase transitions) of a solid sample.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid. For samples that may sublime or decompose, use a hermetically sealed pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

    • Temperature Range: Start well below any expected thermal events and end well above the final melting point.

  • Data Analysis: Analyze the resulting heat flow curve. An endothermic peak corresponds to melting. The peak onset is typically reported as the melting point. Sharp, single melting peaks are indicative of a pure crystalline form, whereas multiple peaks or broad transitions can suggest the presence of multiple polymorphs or impurities.[5][6]

References

  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry.
  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. (2007). New Drug Approvals.
  • FDA Guidance on Polymorphic Compounds in Generic Drugs. (2014). New Drug Approvals.
  • FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Inform
  • ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Inform
  • Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and P
  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018). PMC - NIH.
  • Polymorphism. All About Drugs.
  • polymorphism and polymorph characterisation in pharmaceuticals. (2019).
  • Identification of polymorphism in ethylone hydrochloride: synthesis and characteriz
  • Polymorphism of pharmaceuticals. Oxford Academic.
  • Identification of polymorphism in ethylone hydrochloride: synthesis and characteriz
  • Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors. (2017).
  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
  • Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder
  • Formulation Instability Due to Polymorphic Changes in API. (2025). Pharma.Tips.
  • Identification of polymorphism in ethylone hydrochloride: synthesis and characteriz
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization.
  • Drug Polymorphism: A Key Consider
  • Polymorphism of Active Pharmaceutical Ingredients. Scite.ai.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024).
  • Structure–Activity Relationship of Synthetic Cathinones: An Upd
  • Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transform
  • Polymorph screening: Influence of solvents on the rate of solvent-mediated polymorphic transformation. (2025).
  • Crystallization of polymorphs: The effect of solvent. (2025).
  • Thermodynamic vs. Kinetic Basis for Polymorph Selection. (2019). MDPI.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
  • Synthetic cathinone abuse. (2013). PMC - PubMed Central - NIH.
  • Synthetic cathinones: an updated harms assessment (accessible). (2025). GOV.UK.
  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Indian Academy of Sciences.
  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. (2022). MDPI.
  • Strategy for control of crystallization of polymorphs. (2025).
  • Recent advances in the identification and prediction of polymorphs. Semantic Scholar.
  • Structure-Activity Relationships of Synthetic C
  • Polymorph Selection with Morphology Control Using Solvents. (2025).
  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects | Request PDF. (2025).
  • (PDF) Structure-Activity Relationships of Synthetic Cathinones.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI.
  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. NIH.
  • Kinetic vs Thermodynamic Control. UC Homepages.

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Validation & Comparative

A Comparative Analysis of Substituted Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenethylamine scaffold, a simple aromatic ring attached to an ethylamine side chain, is a fundamental building block for a vast array of biologically active compounds.[1][2][3] This structural motif is found in endogenous neurotransmitters essential for life, such as dopamine and norepinephrine, as well as in a wide range of synthetic compounds used in medicine and research.[2][3][4] The remarkable versatility of the phenethylamine structure lies in its susceptibility to chemical modification. The addition of substituents to the phenyl ring, the ethylamine sidechain, or the amino group can profoundly alter a compound's pharmacological properties, leading to a diverse spectrum of activities, from central nervous system stimulation to psychedelic effects.[1][3]

This guide provides a comparative analysis of various substituted phenethylamines, focusing on their structure-activity relationships (SAR), receptor binding affinities, functional activities, and metabolic profiles. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.

Comparative Pharmacodynamics: Receptor Interactions and Functional Outcomes

The biological effects of substituted phenethylamines are primarily mediated by their interactions with monoamine neurotransmitter systems.[1] Key targets include serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. The specific pattern of substitution dictates the affinity and efficacy at these targets, giving rise to distinct pharmacological profiles.

Serotonin Receptor Interactions: The 5-HT₂A Receptor

The 5-HT₂A receptor is a principal target for many psychedelic phenethylamines.[5] Structure-activity relationship studies have revealed that substitutions on the phenyl ring are critical for 5-HT₂A receptor affinity.[5][6]

  • Phenyl Ring Substitutions: The addition of methoxy groups at the 2 and 5 positions of the phenyl ring is a common feature of many potent 5-HT₂A agonists. Further substitution at the 4-position with a halogen (e.g., bromine in 2C-B) or an alkyl group can significantly enhance affinity.[5][6] In contrast, polar substituents like hydroxyl (-OH) or amino (-NH₂) groups at the 4-position tend to decrease affinity.[7]

  • N-Benzyl Substitution: The addition of a benzyl group to the nitrogen atom of the phenethylamine backbone can dramatically increase both binding affinity and functional activity at 5-HT₂A receptors.[7] This is particularly true for N-(2-methoxy)benzyl substitutions.[7]

Dopamine and Norepinephrine Transporter Interactions

Other classes of substituted phenethylamines, such as amphetamine and its derivatives, primarily exert their effects by interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET). These compounds can act as transporter substrates, leading to the reverse transport (efflux) of dopamine and norepinephrine, or as reuptake inhibitors, increasing the synaptic concentration of these neurotransmitters.[3][8]

  • Alpha-Methylation: The presence of a methyl group on the alpha-carbon of the ethylamine sidechain, as seen in amphetamine, is a key structural feature for potent stimulant activity. This modification provides resistance to metabolism by monoamine oxidase (MAO) and enhances the compound's ability to act as a releasing agent at DAT and NET.

  • Ring Substitutions: Substitutions on the phenyl ring of amphetamine can modulate its activity. For example, the addition of a methylenedioxy group at the 3 and 4 positions, as in 3,4-methylenedioxymethamphetamine (MDMA), shifts the pharmacological profile towards a greater interaction with the serotonin transporter (SERT), resulting in empathogenic and entactogenic effects.[9]

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of substituted phenethylamines at key monoamine receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT₂A (Ki, nM)D₂ (Ki, nM)DAT (Ki, nM)
Amphetamine>10,000>10,00034.4
Methamphetamine4,8001,30024.5
MDMA2,96010,000913
Mescaline1,200>25,000>25,000
2C-B494,8004,300
DOI0.71,2002,100

Data compiled from multiple sources.

Comparative Pharmacokinetics and Metabolism

Substitutions on the phenethylamine scaffold also significantly influence the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion.

The metabolism of phenethylamines can proceed through various pathways, including oxidation by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[10] As mentioned, alpha-methylation provides resistance to MAO, prolonging the duration of action. The specific CYP enzymes involved in metabolism can vary depending on the ring substituents.

Physicochemical Properties and Their Impact

Key physicochemical properties such as lipophilicity (logP) and ionization constant (pKa) play a crucial role in the overall pharmacological profile of substituted phenethylamines. These properties influence a compound's ability to cross the blood-brain barrier, its oral bioavailability, and its interaction with metabolic enzymes.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a standard method for determining the binding affinity of a test compound for a specific receptor, such as the 5-HT₂A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor

  • [³H]-Ketanserin (radioligand)

  • Test compound

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [³H]-Ketanserin, and either the test compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Gq/11-Mediated Calcium Flux

This protocol measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT₂A receptor, by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist at the 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound.

  • Use the fluorescence plate reader to measure the baseline fluorescence of each well.

  • Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

  • Analyze the data to determine the maximum change in fluorescence for each concentration of the test compound.

  • Plot the response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling Pathway of the 5-HT₂A Receptor

Gq_Pathway cluster_membrane Cell Membrane cluster_gprotein Agonist 5-HT2A Agonist (e.g., Substituted Phenethylamine) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq_alpha Gαq Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified Gq signaling pathway of the 5-HT₂A receptor.

Experimental Workflow for Receptor Affinity Screening

workflow start Start: Compound Library prep Prepare Serial Dilutions of Test Compounds start->prep assay Perform Radioligand Binding Assay prep->assay data_acq Data Acquisition: Scintillation Counting assay->data_acq analysis Data Analysis: Calculate % Inhibition data_acq->analysis hit_id Hit Identification (e.g., >50% Inhibition) analysis->hit_id dose_resp Dose-Response Curve Generation hit_id->dose_resp ki_calc Calculate Ki Values (Cheng-Prusoff) dose_resp->ki_calc end End: Affinity Data ki_calc->end

Caption: High-throughput screening workflow for receptor affinity.

References

  • Arzneimittelforschung. (1977). Structure-anorectic activity relationships in substituted phenethylamines. PubMed. Available at: [Link]

  • Kim, K. M., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(3), 266–276. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. Available at: [Link]

  • Brandt, S. D., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 9(7), 1776–1785. Available at: [Link]

  • Hill, S. L., & Thomas, S. H. (2011). 2C or not 2C: phenethylamine designer drug review. Journal of Medical Toxicology, 7(3), 215–225. Available at: [Link]

  • Kim, K. M., et al. (2019). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Blue Ridge Poison Center. (2024). Phenethylamines. University of Virginia School of Medicine. Available at: [Link]

  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1469–1479. Available at: [Link]

  • de la Torre, R., & Farré, M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(2), 241. Available at: [Link]

  • ACS Publications. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Substituted phenethylamine. Grokipedia. Available at: [Link]

  • Wikipedia. (n.d.). Methamphetamine. Wikipedia. Available at: [Link]

  • Barwell, C. J., et al. (1989). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. Xenobiotica, 19(7), 721–730. Available at: [Link]

  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458–468. Available at: [Link]

  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

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A Technical Guide to the Characterization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis, and its structurally related analogs. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to the analysis of these compounds.

Introduction: The Significance of Substituted Phenylethanones

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS 671224-08-1) belongs to the broader class of substituted phenethylamines and cathinones, compounds of significant interest in medicinal chemistry and pharmacology.[1] Its utility as a precursor in the synthesis of pharmaceuticals, including analgesics, necessitates a thorough understanding of its physicochemical properties and a reliable set of analytical methods for its identification and quality control.[1] This guide will delve into the synthesis, spectroscopic characterization, and chromatographic analysis of the title compound, while drawing comparisons with its relevant analogs to provide a holistic understanding of this chemical class.

I. Synthesis and Physicochemical Properties

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a critical first step in its characterization. A commonly employed method involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system.[2] This approach offers an efficient route to the corresponding aminoethanone.[2]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 671224-08-1[3]
Molecular Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.68 g/mol [3]
Appearance White to yellow solid[3]
Solubility Soluble in water

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling in various experimental settings.

II. Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The expected proton signals for the title compound would include distinct resonances for the aromatic protons, the methoxy groups, and the aliphatic protons of the ethanone backbone. The chemical shifts and coupling patterns are influenced by the substitution pattern on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the aliphatic carbon adjacent to the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Functional Group
~3400-3200N-H stretch (primary amine)
~3000-2800C-H stretch (aromatic and aliphatic)
~1680C=O stretch (ketone)
~1600, ~1500C=C stretch (aromatic ring)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Expected Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment, yielding characteristic ions. The molecular ion peak (M⁺) corresponding to the free base would be observed, along with fragment ions resulting from the loss of the aminoethyl side chain, methoxy groups, and other characteristic cleavages.

III. Chromatographic Analysis: Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride and for separating it from its analogs and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this compound.

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid)

  • Detection: UV at a wavelength corresponding to the compound's chromophore (e.g., ~230 nm and ~290 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium

  • Injection: Split/splitless

  • Detection: Mass spectrometer (Electron Ionization)

IV. Comparative Analysis with Analogs

The characterization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is enhanced by comparing its properties with those of its structural analogs.

Key Analogs for Comparison:
  • 2C-H (2,5-Dimethoxyphenethylamine): The corresponding phenethylamine analog, lacking the keto group. This comparison highlights the influence of the carbonyl group on the physicochemical and pharmacological properties.

  • bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone): A bromo-substituted analog. Comparing their analytical data can help in understanding the effect of halogen substitution on fragmentation patterns and chromatographic retention.

  • Positional Isomers: Isomers with different substitution patterns on the aromatic ring (e.g., 3,4-dimethoxy). This comparison is crucial for developing selective analytical methods.

V. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

This protocol is based on the method described in US Patent 7,094,928 B2.[2]

Materials:

  • 1-(2,5-dimethoxyphenyl)-2-bromoethanone

  • Hexamine (Hexamethylenetetramine)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl)

  • Acetone

Procedure:

  • Dissolve 1-(2,5-dimethoxyphenyl)-2-bromoethanone in a mixture of THF and a small amount of water.

  • Add hexamine to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with HCl to precipitate the hydrochloride salt.

  • Filter the precipitate and wash with acetone to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Caption: Synthetic workflow for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl.

Protocol 2: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program.

    • Monitor the elution at the predetermined wavelengths.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample based on the peak area percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 analysis1 Equilibrate C18 Column prep2->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 Run Gradient Elution analysis2->analysis3 analysis4 UV Detection analysis3->analysis4 data1 Determine Retention Time analysis4->data1 data2 Calculate Peak Area % data1->data2

Caption: Workflow for HPLC analysis.

Conclusion

The comprehensive characterization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride and its analogs is paramount for its application in research and pharmaceutical development. This guide has outlined the key synthetic, spectroscopic, and chromatographic methodologies required for a thorough analysis. By adhering to these protocols and understanding the comparative data of related analogs, researchers can ensure the quality and identity of this important chemical entity.

References

  • De Campos, E. G., Krotulski, A. J., De Martinis, B. S., & Luiz Costa, J. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science. [Link]

  • Ellegaard, M. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University. [Link]

  • Frison, G., O'Brien, J., & Kavanagh, P. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug testing and analysis, 10(1), 229–236. [Link]

  • Gore, V. G., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S.
  • Kavanagh, P., O'Brien, J., & Frison, G. (2017). The analysis of 2,5-dimethoxy-N-(N-methoxybenzyl) phenethylamine (NBOMe) isomers using traditional and fast gas chromatography-mass spectrometry. The Research Repository @ WVU. [Link]

  • Namera, A., Kawamura, M., & Nakamoto, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 33(2), 175–193. [Link]

  • Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta- phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques. Journal of mass spectrometry : JMS, 41(11), 1509–1519. [Link]

  • UNODC. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Ziegleder, G., Stojacic, E., & Stumpf, B. (1992). [Occurrence of beta-phenylethylamine and its derivatives in cocoa and cocoa products]. Zeitschrift fur Lebensmittel-Untersuchung und -Forschung, 195(3), 235–238. [Link]

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A Researcher's Guide to Distinguishing Hydrochloride and Hydrobromide Salts of Cathinone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Form Selection

In the landscape of drug development and scientific research, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that extends far beyond mere chemical convenience. For cathinone analogues, a prominent class of psychoactive compounds, the choice between the commonly used hydrochloride (HCl) and hydrobromide (HBr) salts can profoundly influence the molecule's physicochemical properties. These properties—including solubility, dissolution rate, stability, and hygroscopicity—are not just academic curiosities; they are critical determinants of a compound's bioavailability, shelf-life, and suitability for formulation.[1]

This guide provides an in-depth technical comparison of hydrochloride and hydrobromide salts of cathinone analogues. It is designed for researchers, scientists, and drug development professionals, offering a framework for unambiguous differentiation through a suite of analytical techniques and a clear understanding of the underlying physicochemical principles. The narrative that follows is grounded in field-proven insights, explaining the causality behind experimental choices to empower you to make informed decisions in your own research.

The Counter-Ion's Influence: A Physicochemical Comparison

The fundamental difference between a hydrochloride and a hydrobromide salt lies in the counter-ion—chloride (Cl⁻) versus bromide (Br⁻). This seemingly minor substitution has a cascading effect on the salt's solid-state properties due to differences in ionic radius (Br⁻ is larger than Cl⁻), electronegativity, and hydrogen bonding capabilities.

PropertyHydrochloride (HCl) SaltHydrobromide (HBr) SaltRationale for a Senior Application Scientist
Molecular Weight LowerHigherA fundamental parameter affecting molar calculations and dosimetry.
Crystal Packing Often results in different crystal packing and lattice energy compared to the HBr salt.[2]The larger ionic radius of bromide leads to distinct crystal packing arrangements.[2]The crystal lattice energy directly impacts the melting point and solubility of the salt.
Melting Point Unique to the specific cathinone HCl salt.Generally different from the corresponding HCl salt.A key indicator of purity and can be used as a preliminary differentiation point.
Solubility Generally high in aqueous solutions. May be subject to the "common-ion effect" in high-chloride environments (e.g., gastric fluid), potentially reducing solubility.[3]Also exhibits high aqueous solubility. The larger, "softer" bromide ion can sometimes lead to slightly different solubility profiles compared to the chloride salt.[1]Solubility is a critical factor for bioavailability and formulation development.
Stability Stability can be an issue; some cathinone HCl salts are known to be unstable in air.[4]The stability profile may differ from the HCl salt. Salt formation generally improves stability over the free base by preventing amine oxidation.[5]Long-term stability is crucial for the shelf-life and reliability of research compounds and pharmaceutical products.
Hygroscopicity Can be hygroscopic, which may present challenges in handling and formulation.[6]Also potentially hygroscopic. The degree of water uptake can differ from the HCl salt.[7]Hygroscopicity affects powder flow, handling, and the physical stability of the solid form.

Analytical Workflows for Unambiguous Differentiation

A multi-faceted analytical approach is essential for the definitive identification and characterization of the salt form. The following workflow outlines the logical progression of experiments.

Salt_Form_Differentiation_Workflow cluster_0 Initial Characterization cluster_1 Definitive Identification cluster_2 Confirmation and Reporting Start Sample Received Thermal_Analysis Thermal Analysis (TGA/DSC) Start->Thermal_Analysis Assess thermal properties (melting point, stability) FTIR FTIR-ATR Spectroscopy Thermal_Analysis->FTIR Obtain vibrational fingerprint XRPD X-ray Powder Diffraction (XRPD) FTIR->XRPD Determine crystalline structure NMR ¹H NMR Spectroscopy XRPD->NMR Confirm organic cation structure IC Ion Chromatography (IC) NMR->IC Quantify halide counter-ion Data_Integration Integrate All Data IC->Data_Integration Report Final Report: Confirmed Salt Form Data_Integration->Report

Caption: A logical workflow for the differentiation and characterization of cathinone salt forms.

X-ray Powder Diffraction (XRPD): The Gold Standard for Crystalline Form Identification

XRPD is the most powerful and definitive non-destructive technique for distinguishing between different crystalline salts. Each unique crystal lattice produces a characteristic diffraction pattern, which serves as a "fingerprint" for that specific solid form.

Causality Behind the Method: The different ionic radii and coordination geometries of chloride and bromide ions result in distinct three-dimensional arrangements of the ions in the crystal lattice. These differences in crystal packing lead to unique sets of diffraction peaks in the XRPD pattern, allowing for unambiguous differentiation. A comparative study on the hydrochloride and hydrobromide salts of (S)-amphetamine, a structurally similar compound, demonstrated significant differences in their crystal structures, with the hydrochloride salt exhibiting a more complex packing arrangement.[2]

  • Sample Preparation: Gently grind a small amount (typically 5-10 mg) of the salt powder using a mortar and pestle to ensure a random orientation of the crystallites. Overly aggressive grinding should be avoided as it can induce phase transformations.[8]

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

    • Geometry: Bragg-Brentano is common for reflection-based measurements.

    • Scan Range (2θ): A typical range is 2° to 40°.

    • Step Size: 0.02° per step.

    • Scan Speed: 1-2° per minute.

  • Data Acquisition: Collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffractogram with reference patterns if available. For novel compounds, the unique peak positions (in degrees 2θ) and their relative intensities are used to distinguish the hydrochloride and hydrobromide forms.

Thermal Analysis: Probing Thermal Stability and Phase Transitions

DSC and TGA provide critical information about the thermal behavior of the salts.

Causality Behind the Method: The melting point of a crystalline solid is directly related to the strength of its crystal lattice. Since the hydrochloride and hydrobromide salts have different crystal packing and intermolecular forces, their melting points will be distinct. TGA measures changes in mass as a function of temperature, which is useful for identifying the presence of water or solvent molecules in the crystal lattice and determining the decomposition temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup (DSC):

    • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[9]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to a temperature above the expected melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.[10]

  • Instrument Setup (TGA):

    • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[9]

    • Temperature Program: Same as DSC.

  • Data Analysis:

    • DSC: Identify the onset and peak of the endothermic event corresponding to the melting point.

    • TGA: Determine the onset of any significant weight loss, which indicates decomposition.

FTIR-ATR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy provides information about the vibrational modes of the molecules. While the spectra of the two salts will be dominated by the features of the cathinone cation, subtle but significant differences can be observed.

Causality Behind the Method: The different masses and electronegativities of the chloride and bromide ions, as well as their differing abilities to act as hydrogen bond acceptors, will slightly alter the vibrational environment of the protonated amine (N-H⁺) and the surrounding parts of the cathinone molecule. This results in small shifts in the positions and shapes of absorption bands, particularly in the fingerprint region (<1500 cm⁻¹).[11]

  • Sample Preparation: Place a small amount of the powder directly onto the ATR crystal. No further preparation is needed, which avoids potential ion exchange that can occur with KBr pellets.[12][13]

  • Instrument Setup:

    • Accessory: Attenuated Total Reflectance (ATR).

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal, followed by the sample spectrum.

  • Data Analysis: Compare the spectra of the two salt forms. Look for shifts in the broad N-H⁺ stretching bands (typically 2400-2700 cm⁻¹) and differences in the fingerprint region. The spectrum of an amine salt is distinctly different from its free base form.[14]

¹H NMR Spectroscopy: Confirming the Cation Structure

¹H NMR is the primary tool for confirming the structure of the organic cathinone cation.

Causality Behind the Method: While ¹H NMR does not directly detect the halide counter-ion, the electronic environment created by the anion can cause subtle changes in the chemical shifts (δ) of the protons, especially those close to the protonated amine. A downfield shift of the protons on or near the nitrogen atom is expected upon salt formation.[15] Comparing the spectra of the hydrochloride and hydrobromide salts may reveal slight differences in these shifts.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field instrument is recommended.

    • Experiment: Standard 1D proton experiment.

  • Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, multiplicities, and integration values to confirm the structure of the cathinone cation. A careful comparison of the chemical shifts of the protons adjacent to the nitrogen atom between the two salt forms may reveal minor differences.

Ion Chromatography (IC): Direct Counter-Ion Quantification

For absolute confirmation and quantification of the counter-ion, ion chromatography is the method of choice.

Causality Behind the Method: IC separates ions based on their interaction with a stationary phase. This allows for the separation and subsequent detection and quantification of chloride and bromide ions in a dissolved sample.[12][16]

  • Sample Preparation: Prepare an accurate solution of the salt in a suitable solvent (e.g., deionized water) at a known concentration.

  • Instrument Setup:

    • Column: Anion-exchange column.

    • Mobile Phase: An appropriate aqueous buffer.

    • Detection: Suppressed conductivity detection is typically used for high sensitivity.[17]

  • Data Acquisition and Analysis: Run the sample and compare the retention time of the detected anion peak to that of chloride and bromide standards. Quantify the amount of the detected halide to confirm the salt stoichiometry.

Logical Differentiation Pathway

The following decision tree illustrates the logical process for distinguishing between the two salt forms based on the analytical data.

Distinguishing_HCl_vs_HBr Start Analyze Unknown Cathinone Salt XRPD Perform XRPD Analysis Start->XRPD DSC Perform DSC Analysis XRPD->DSC Unique Diffractogram FTIR Perform FTIR-ATR Analysis DSC->FTIR Distinct Melting Point IC Perform Ion Chromatography FTIR->IC Subtle Spectral Shifts HCl_Salt Identified as Hydrochloride Salt IC->HCl_Salt Chloride Peak Detected HBr_Salt Identified as Hydrobromide Salt IC->HBr_Salt Bromide Peak Detected

Caption: A decision tree for the identification of hydrochloride vs. hydrobromide cathinone salts.

References

  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. (2025). Request PDF. [Link]

  • Quality Control Methodologies for Pharmaceutical Counterions. LCGC International. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. waters.com. [Link]

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  • Pharmaceutical Salts Optimization of Solubility or Even More?. researchgate.net. [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed Central. [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. PubMed Central. [Link]

  • The hydrochloride and hydrobromide salt forms of (S)-amphetamine. PubMed. [Link]

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  • Some physico-chemical properties of amphetamine and related drugs. PubMed. [Link]

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  • The Selection of a Pharmaceutical Salt—The Effect of the Acidity of the Counterion on Its Solubility and Potential Biop…. OUCI. [Link]

  • Bath Salt-type Aminoketone Designer Drugs - Analytical and Synthetic Studies on Substituted Cathinones. Office of Justice Programs. [Link]

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  • Bupropion. Wikipedia. [Link]

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  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. pubs.acs.org. [Link]

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  • Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. ResearchGate. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Physicochemical Properties of Amphetamine-Based Drugs. ResearchGate. [Link]

  • Structure of cathinone (2-amino-1-phenyl-1-propanone). ResearchGate. [Link]

  • Alkaloids and Selected Topics in Their Thermochemistry. PMC. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]

  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. PubMed. [Link]

  • Salts of purine alkaloids caffeine and theobromine with 2,6-dihydroxybenzoic acid as coformer: structural, theoretical, thermal and spectroscopic studies. PubMed. [Link]

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A Comparative Pharmacological Guide to Benzodiazepine Derivatives: Diazepam, Lorazepam, and Alprazolam

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacological effects of diazepam and its key derivatives, lorazepam and alprazolam. By examining their distinct pharmacodynamic and pharmacokinetic profiles, this document aims to elucidate the rationale behind their specific clinical applications and inform future drug development.

Introduction: The Benzodiazepine Class

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain.[1][2] The first benzodiazepine, chlordiazepoxide, was introduced in 1960, followed by diazepam (Valium) in 1963.[2][3] The development of derivatives like lorazepam (Ativan) and alprazolam (Xanax) was driven by the need to refine the pharmacological properties of the parent compounds, seeking variations in potency, onset of action, duration of effects, and metabolic pathways to optimize therapeutic outcomes for conditions such as anxiety, insomnia, seizures, and muscle spasms.[2][4]

The core mechanism involves binding to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits.[5][6] This binding enhances the affinity of GABA for its own site, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability.[5][6] This action results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of the drug class.[2]

Comparative Pharmacodynamics

The subtle structural differences among benzodiazepine derivatives lead to significant variations in their interaction with the GABA-A receptor, influencing their potency and clinical profile.

GABA-A Receptor Binding and Potency

The primary determinant of a benzodiazepine's effect is its affinity for the benzodiazepine binding site on the GABA-A receptor. While specific Ki values can vary between studies, the relative potencies are well-established.

Table 1: Comparative Pharmacodynamic Properties

Compound Relative Potency (Compared to Diazepam) Primary Therapeutic Effects
Diazepam 1Anxiolytic, Sedative, Anticonvulsant, Muscle Relaxant[7][8]
Lorazepam 5 - 10Anxiolytic, Sedative, Amnestic[9][10]
Alprazolam 10 - 20Anxiolytic (especially for panic disorder), Sedative[8][11]

Rationale for Experimental Choices: The differences in potency are a direct result of how the chemical structure of each derivative fits into the benzodiazepine binding pocket at the α+/γ2– interface of the GABA-A receptor.[12] These differences are critical in determining the clinical dosage required to achieve a therapeutic effect. For instance, alprazolam's higher potency means that a much smaller dose is needed to achieve the same level of anxiolysis as diazepam.[11]

Signaling Pathway: GABA-A Receptor Modulation

The binding of a benzodiazepine potentiates the natural inhibitory effect of GABA. It does not activate the receptor directly but enhances the efficacy of the endogenous neurotransmitter.

GABA_A_Receptor cluster_neuron Postsynaptic Neuron cluster_sites Binding Sites GABA_A GABA-A Receptor α β γ α β Cl- Channel Cl_ion Cl- GABA_A:f6->Cl_ion Influx GABA_Site GABA Site (α/β interface) GABA_Site->GABA_A:f6 Opens Channel BZD_Site Benzodiazepine Site (α/γ interface) BZD_Site->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_Site Binds BZD Benzodiazepine (e.g., Diazepam) BZD->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Causes

Caption: Benzodiazepine action at the GABA-A receptor.

Comparative Pharmacokinetics

Pharmacokinetic properties dictate the speed of onset and duration of action, which are critical factors in selecting the appropriate derivative for a specific clinical scenario.[13]

Table 2: Comparative Pharmacokinetic Properties

Parameter Diazepam (Valium) Lorazepam (Ativan) Alprazolam (Xanax)
Onset of Action (Oral) Fast (30-60 min)[14]Intermediate (60-120 min)[15]Intermediate (60-120 min)[15]
Time to Peak Concentration 1 - 1.5 hours[16]~2 hours[15]1 - 2 hours[16]
Half-life (t1/2) 20-100 hours (long-acting, includes active metabolites)[10]10-20 hours (intermediate-acting)[10][13]11.2 hours (short-to-intermediate acting)[16]
Metabolism Hepatic (Oxidation via CYP3A4/2C19); produces active metabolites (e.g., oxazepam)[6]Hepatic (Glucuronidation); no significant active metabolites[10]Hepatic (Oxidation via CYP3A4); produces minimally active metabolites[6]
Protein Binding ~99%[6]~85-90%[6]~70-80%[6]

Causality Behind Experimental Choices: The choice between these derivatives is heavily influenced by their pharmacokinetic profiles.

  • Diazepam's rapid onset and long half-life, due to its redistribution and active metabolites, make it suitable for treating acute seizures (status epilepticus) and alcohol withdrawal, where sustained action is beneficial.[8][14]

  • Lorazepam has a slower onset but its anticonvulsant effects are longer-lasting than diazepam's due to slower redistribution from the CNS.[14] Its metabolism via glucuronidation, which is less affected by age or liver disease, makes it a safer choice in elderly patients or those with hepatic impairment.[10][17]

  • Alprazolam's intermediate half-life is well-suited for managing panic disorder, where a relatively rapid onset and a duration of action that covers the period between doses are desirable.[8] However, its shorter duration can also lead to a higher potential for dependence and inter-dose withdrawal symptoms.[17]

Experimental Protocols

To quantify the pharmacological properties discussed, specific and validated assays are employed. Below are representative protocols for determining receptor binding affinity and in-vivo anxiolytic effects.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a benzodiazepine derivative) for the GABA-A receptor. It measures the displacement of a known radioactive ligand.[18]

Objective: To calculate the inhibition constant (Ki) of a test compound.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors).[19]

  • [3H]-Flumazenil (radioligand for the benzodiazepine site).[18]

  • Test compounds (Diazepam, Lorazepam, Alprazolam).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]

  • Unlabeled Flumazenil or Diazepam (for non-specific binding).

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[19] Resuspend the final pellet in the binding buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + [3H]-Flumazenil.

    • Non-specific Binding: Membrane preparation + [3H]-Flumazenil + high concentration of unlabeled Diazepam (e.g., 10 µM).

    • Displacement: Membrane preparation + [3H]-Flumazenil + varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[20]

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.[21]

  • Washing: Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Brain Membrane Homogenate B Set up 96-well Plate (Total, Non-specific, Displacement) A->B C Add [3H]-Flumazenil & Test Compounds B->C D Incubate at 4°C (Allow Equilibrium) C->D E Rapid Vacuum Filtration (Separate Bound/Unbound) D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (IC50 → Ki Calculation) G->H

Caption: Workflow for a Radioligand Binding Assay.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Effects

The EPM is a standard behavioral assay to assess anxiety-like behavior in rodents and is used to screen for anxiolytic drug effects.[22][23] The test is based on the animal's natural aversion to open and elevated spaces.[24]

Objective: To measure the anxiolytic effect of a benzodiazepine derivative by observing the animal's exploration of the maze.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[25]

  • Two arms are open, and two are enclosed by high walls.[24]

  • Video tracking software for automated recording and analysis.

Step-by-Step Methodology:

  • Acclimatization: Bring the animals (mice or rats) to the testing room at least 60 minutes before the experiment to acclimate.[25]

  • Drug Administration: Administer the test compound (e.g., Diazepam 1-2 mg/kg) or vehicle (control) via intraperitoneal (IP) injection 30 minutes prior to testing.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[23]

    • Allow the animal to explore the maze freely for a 5-minute session.[25]

    • Record the session using an overhead video camera.

  • Data Collection: The tracking software measures several parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Data Analysis:

    • An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic effect.[23]

    • Compare the results from the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • No significant change in total distance traveled ensures the observed effects are due to anxiolysis and not hyperactivity.

Trustworthiness and Self-Validation: For both protocols, consistency is paramount. The use of positive controls (known anxiolytics), vehicle controls, and blinding the experimenter to the treatment conditions are essential practices to ensure the validity and reliability of the results.[22]

Therapeutic Indications and Side Effect Profiles

The distinct pharmacological profiles of these derivatives translate directly into their clinical use and potential for adverse effects.

Table 3: Comparative Clinical Applications and Side Effects

Diazepam Lorazepam Alprazolam
Primary FDA-Approved Indications Anxiety, Alcohol Withdrawal, Seizures (Status Epilepticus), Muscle Spasms[6][8]Anxiety, Insomnia, Status Epilepticus, Preanesthetic Medication[6][10]Anxiety Disorders, Panic Disorder[6][26]
Common Side Effects Drowsiness, fatigue, muscle weakness, ataxia[8]Drowsiness, dizziness, weakness, unsteadiness[17]Drowsiness, light-headedness, depression, headache[26]
Key Risks Long half-life can lead to accumulation, especially in the elderly; risk of dependence[2][17]Anterograde amnesia, sedation; risk of dependence[9]High potential for dependence and abuse; inter-dose rebound anxiety[15][17]

All benzodiazepines carry a boxed warning from the FDA regarding the risks of abuse, misuse, addiction, physical dependence, and withdrawal reactions.[26] Combining them with opioids or other CNS depressants significantly increases the risk of severe sedation, respiratory depression, coma, and death.[26]

Conclusion

The comparative study of diazepam and its derivatives, lorazepam and alprazolam, demonstrates a clear structure-activity relationship that has been successfully leveraged to create therapeutic agents with distinct clinical advantages. Differences in receptor affinity, potency, and pharmacokinetic profiles—particularly metabolism and duration of action—are the primary determinants of their specific applications. Diazepam's long-acting nature is ideal for sustained control in withdrawal and seizures, lorazepam offers a safer metabolic profile for vulnerable populations, and alprazolam provides potent, shorter-term relief for panic disorders. A thorough understanding of these pharmacological nuances, validated through rigorous experimental protocols, is essential for both the rational prescribing of these agents and the strategic development of next-generation CNS modulators.

References

  • Sigel, E., & Buhr, A. (n.d.). The benzodiazepine binding site of GABAA receptors. PubMed. Retrieved from [Link]

  • Ellinwood, E. H., Jr, Heatherly, D. G., Nikaido, A. M., Bjornsson, T. D., & Kilts, C. (1985). Comparative pharmacokinetics and pharmacodynamics of lorazepam, alprazolam and diazepam. PubMed. Retrieved from [Link]

  • Squires, R. F. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. Retrieved from [Link]

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  • Sigel, E. (2002). The Benzodiazepine Binding Sites of GABAA Receptors. PubMed. Retrieved from [Link]

  • Baur, R., Tan, K. R., Lüscher, C., & Sigel, E. (2009). On the benzodiazepine binding pocket in GABAA receptors. PubMed. Retrieved from [Link]

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  • Ellinwood, E. H., Heatherly, D., Nikaido, A., Bjornsson, T., & Kilts, C. (1985). Comparative pharmacokinetics and pharmacodynamics of lorazepam, alprazolam and diazepam. R Discovery. Retrieved from [Link]

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  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J. P., Ecker, G. F., & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • Ellinwood, E., Heatherly, D., Nikaido, A., Bjornsson, T., & Kilts, C. (2004). Comparative pharmacokinetics and pharmacodynamics of lorazepam, alprazolam and diazepam. Semantic Scholar. Retrieved from [Link]

  • Shoemaker, R. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. PubMed. Retrieved from [Link]

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  • Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2023). Benzodiazepines. NCBI Bookshelf. Retrieved from [Link]

  • (n.d.). Benzodiazepine. Wikipedia. Retrieved from [Link]

  • Stefański, R., Pałucha, A., & Kostowski, W. (1992). The comparison of benzodiazepine derivatives and serotonergic agonists and antagonists in two animal models of anxiety. PubMed. Retrieved from [Link]

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  • Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

  • (2023). Benzodiazepines: What They Are, Uses, Side Effects & Risks. Cleveland Clinic. Retrieved from [Link]

  • Campbell, G. (2020). Comparing the Pharmacokinetics of Benzodiazepines | Lorazepam, Clonazepam, Alprazolam, Diazepam, etc. YouTube. Retrieved from [Link]

  • Prokudin, V. N. (1973). [Features of the clinical effect of benzodiazepine derivatives (according to the findings of comparative studies). Review of the literature]. PubMed. Retrieved from [Link]

  • (n.d.). BENZODIAZEPINES (DIAZEPAM, LORAZEPAM, AND MIDAZOLAM). AccessMedicine. Retrieved from [Link]

  • (n.d.). Alprazolam vs. Diazepam: Differences, Effects, Uses & Addiction. MedicineNet. Retrieved from [Link]

  • Dundee, J. W., McGowan, W. A., Lilburn, J. K., McKay, A. C., & Hegarty, J. E. (1979). Comparison of the actions of diazepam and lorazepam. PubMed. Retrieved from [Link]

  • (2025). Lorazepam vs. diazepam: Differences, similarities, and which is better for you. SingleCare. Retrieved from [Link]

  • (2024). Lorazepam vs Xanax: What is the difference?. Drugs.com. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Drug Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of a therapeutic product are built. When analytical methods are transferred between laboratories, or when data from different analytical techniques must be compared, we face a critical challenge: ensuring that the results are consistent, reliable, and reproducible. This is the domain of cross-validation.

This guide provides an in-depth comparison of cross-validation strategies, moving beyond a simple recitation of steps to explain the causality behind experimental choices. It is designed to be a practical, field-proven resource grounded in global regulatory expectations to ensure your analytical data is robust and defensible.

The Imperative for Cross-Validation: Why and When?

Cross-validation is the formal process of comparing results from two or more bioanalytical methods or the same method across different laboratories to ensure the data is comparable.[1][2] Its necessity is not merely a regulatory checkbox; it is a scientific imperative to guarantee data integrity throughout the lifecycle of a drug development program.[3][4] The International Council for Harmonisation (ICH) M10 guideline, along with guidance from the FDA and EMA, establishes a harmonized framework for bioanalytical method validation, where cross-validation is a key component.[5][6][7][8]

CrossValidationDecision cluster_scenarios Triggering Scenarios start Is there a change in the analytical method or testing site for a study? lab_transfer Method Transfer: Moving a validated method to a new lab, site, or CRO start->lab_transfer Yes multi_site Multi-Site Studies: Multiple labs analyzing samples for the same clinical trial start->multi_site method_change Methodology Change: e.g., switching from LC-MS/MS to a Ligand-Binding Assay (LBA) start->method_change reagent_change Significant Method Change: Change in critical reagents, instruments, or sample processing start->reagent_change no_cv No Cross-Validation Required start->no_cv No perform_cv Perform Cross-Validation lab_transfer->perform_cv multi_site->perform_cv method_change->perform_cv reagent_change->perform_cv

Caption: Decision workflow for initiating analytical method cross-validation.

A Comparative Guide to Cross-Validation Strategies

The strategy for cross-validation depends on the nature of the change. The choice involves a trade-off between resources, complexity, and the level of risk associated with the method and its transfer.

StrategyDescriptionPrimary Use CaseKey Consideration
Comparative Testing The most common approach. The transferring and receiving labs analyze the same set of homogenous samples (QCs and incurred samples).[9]Standard method transfer between two laboratories.Requires careful planning for sample shipment and stability. Results are directly compared statistically.
Co-Validation The receiving laboratory participates directly in the validation of the analytical method alongside the transferring lab.[9][10]New method being implemented at multiple sites simultaneously; accelerated drug development timelines.[10]Fosters collaboration and ensures the receiving lab is qualified upon completion of the validation.[10]
Partial Revalidation The receiving lab conducts a subset of the full validation experiments (e.g., accuracy, precision, selectivity).[2][9]Minor changes to a validated method, such as a change in instrumentation or sample volume.[11]A risk-based approach is needed to determine which validation parameters to re-evaluate.[1]
Transfer Waiver A formal transfer study is waived. This is only justifiable in specific, low-risk situations.[9]The method is a simple, compendial procedure (e.g., USP/Ph. Eur.), or the receiving lab is already proficient with the method.Requires strong justification and documentation. Not typically acceptable for complex bioanalytical methods.

Experimental Protocol: A Self-Validating Inter-Laboratory Study

A robust cross-validation protocol is a self-validating system. It must be meticulously planned with predefined objectives and acceptance criteria before any samples are analyzed.[12] The following outlines a standard protocol for a comparative testing study between a reference (Lab A) and a receiving (Lab B) laboratory.

ExperimentalWorkflow protocol Step 1: Develop Protocol - Define Objectives - Set Acceptance Criteria a priori - Detail Procedures samples Step 2: Prepare & Ship Samples - Prepare single batch of LQC, MQC, HQC - Aliquot incurred samples - Split samples for Lab A and Lab B protocol->samples analysis Step 3: Sample Analysis - Both labs use the identical validated method - Analyze QCs (e.g., n=3) over multiple runs (e.g., 3 runs) - Analyze incurred samples samples->analysis data_eval Step 4: Statistical Evaluation - Calculate accuracy and precision for QCs - Perform regression and/or Bland-Altman analysis - Compare results to acceptance criteria analysis->data_eval report Step 5: Document & Report - Summarize all data - Conclude if methods are equivalent - Document any deviations or investigations data_eval->report

Caption: Workflow of the inter-laboratory cross-validation process.

Detailed Step-by-Step Methodology
  • Objective: To demonstrate the equivalency of analytical results for a specific analyte in a given biological matrix between Lab A and Lab B.[13]

  • Materials & Samples:

    • Quality Control (QC) Samples: A single batch of QC samples at low, medium, and high concentrations (LQC, MQC, HQC) must be prepared at one location.[13] This eliminates variability from QC preparation. The batch is then divided into two sets, one for each laboratory.

    • Incurred Samples (IS): A minimum of 20-30 incurred samples from the study population should be selected to cover the expected concentration range. These are critical for assessing method performance with "real-world" samples.[1]

  • Analytical Procedure:

    • Both laboratories must use the exact same validated analytical method, including identical procedures for sample extraction, chromatographic separation, and mass spectrometric detection.[13]

    • QC samples should be analyzed in triplicate in at least three separate analytical runs to assess inter-run variability.[13]

    • Incurred samples are typically analyzed in a single determination.

  • Data Analysis & Statistical Tools:

    • The primary goal is to evaluate bias and variability between the two data sets.[3]

    • Accuracy & Precision: Calculate the mean concentration, percent accuracy (%Nominal), and precision (coefficient of variation, %CV) for the QC samples from each lab.

    • Statistical Comparison: Utilize tools such as regression analysis and Bland-Altman plots to visualize and quantify the agreement between the two labs.[3][14] A t-test can be used to compare the means of the results.[14]

Acceptance Criteria: The Definition of Success

The acceptance criteria must be clearly defined in the protocol before the study begins. These criteria are largely harmonized across global regulatory bodies.[1][5]

Assay TypeParameterAcceptance Criterion
Chromatographic Assays Mean Accuracy (QCs) The mean value at each concentration level should be within ±15% of the nominal concentration.[1][13]
(e.g., LC-MS/MS)Precision (QCs) The coefficient of variation (%CV) should not exceed 15% .[1][13]
Incurred Samples At least 67% of the samples must be within ±20% of the mean of the two laboratories' results.
Ligand-Binding Assays Mean Accuracy (QCs) The mean value at each concentration level should be within ±20% of the nominal concentration.[1]
(e.g., ELISA)Precision (QCs) The coefficient of variation (%CV) should not exceed 20% .[1]
Incurred Samples At least 67% of the samples must be within ±30% of the mean of the two laboratories' results.

Note: For both assay types, the criteria for the Lower Limit of Quantitation (LLOQ) may be wider (e.g., ±20-25% for accuracy and ≤20-25% for precision).[2]

Data Interpretation: A Hypothetical Case Study

Scenario: An LC-MS/MS method for quantifying "Drug-X" in human plasma is transferred from a Reference Lab to a Receiving Lab.

Table 1: Cross-Validation QC Sample Results

QC LevelNominal Conc. (ng/mL)Ref. Lab Mean (ng/mL)Rec. Lab Mean (ng/mL)% Bias (vs. Ref.)Ref. Lab %CVRec. Lab %CVPass/Fail
LQC5.005.154.88-5.2%4.5%6.1%Pass
MQC50.048.951.2+4.7%3.1%4.2%Pass
HQC400408395-3.2%2.5%3.3%Pass

Table 2: Statistical Analysis Summary

ParameterResultAcceptance CriterionPass/Fail
Mean % Bias (All QCs) -1.23%N/A (Informational)N/A
Regression (Rec. vs. Ref.) Slope = 0.970.90 - 1.10Pass
Y-Intercept is not significantp > 0.05Pass
R² = 0.9992≥ 0.99Pass
Incurred Samples 92% (23/25) within ±20%≥ 67%Pass

Interpretation: The results from this hypothetical study demonstrate a successful cross-validation. The accuracy and precision of the QC samples at the receiving lab were well within the ±15% and ≤15% criteria, respectively. The statistical analysis shows a strong correlation and minimal bias between the two laboratories, and the incurred sample results confirm this agreement. The analytical method is considered successfully transferred and validated for use at the receiving lab.

Troubleshooting Cross-Validation Failures

A failed cross-validation requires a thorough, documented investigation to identify the root cause.[15] A systematic approach is essential.

TroubleshootingWorkflow cluster_causes Potential Root Causes start Cross-Validation Fails Acceptance Criteria Not Met investigate Initiate Investigation: - Review all raw data - Check for calculation errors - Interview analysts start->investigate reagents Reagents & Materials: - Different reagent lots/suppliers - Improper standard preparation - Sample stability issues investigate->reagents equipment Equipment & Environment: - Instrument calibration drift - Different instrument models - Environmental differences (temp/humidity) investigate->equipment procedure Procedural Deviations: - Analyst technique differences - Misinterpretation of SOP - Inconsistent sample processing investigate->procedure remediate Implement Corrective Action (CAPA) - Retrain analysts - Revise SOP for clarity - Standardize reagents/equipment reagents->remediate equipment->remediate procedure->remediate repeat_cv Repeat Cross-Validation Experiment remediate->repeat_cv

Caption: A systematic workflow for troubleshooting cross-validation failures.

Common causes often relate to subtle differences in execution, such as variations in reagent preparation, equipment from different manufacturers, or minor deviations in analyst technique.[16] The investigation must pinpoint the source of the discrepancy, which will then be rectified through corrective and preventive actions (CAPAs) before the cross-validation is repeated.

References

  • ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • Bioanalytical method validation. European Medicines Agency. [Link]

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  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]

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comparing the efficacy of different synthetic routes for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of various pharmacologically active compounds.[1][2][3] This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights to inform your selection of the most efficacious pathway for your research needs.

The predominant and most practical synthetic strategies commence with the readily available 2',5'-dimethoxyacetophenone and proceed via a common intermediate, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone. The divergence in the synthetic pathways occurs in the subsequent conversion of this α-bromo ketone to the desired α-amino ketone. Herein, we will dissect and compare two classical and robust methods for this transformation: the Delépine reaction and the Gabriel synthesis.

Foundational Step: α-Bromination of 2',5'-Dimethoxyacetophenone

The initial and critical step in these synthetic sequences is the regioselective bromination of 2',5'-dimethoxyacetophenone at the α-position to the carbonyl group. The electron-donating nature of the two methoxy groups on the aromatic ring activates it towards electrophilic substitution. However, by carefully controlling the reaction conditions, selective bromination of the more nucleophilic enol or enolate form of the ketone can be achieved.

Two primary methods for this transformation are prevalent:

  • Direct Bromination with Molecular Bromine (Br₂): This classic method typically involves the reaction of the acetophenone derivative with elemental bromine in a suitable solvent, such as glacial acetic acid or methanol.[4][5] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

  • Bromination with N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often preferred for its ease of handling and reduced formation of byproducts.[6][7][8][9] The reaction is typically carried out in a solvent like acetonitrile or methanol, and can be catalyzed by a radical initiator or an acid.[8]

The choice between these methods often depends on the desired scale, safety considerations, and the specific substrate. For the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, both methods are viable, with the selection influencing the overall efficiency and purity of the intermediate.

Comparative Analysis of Amination Routes

The conversion of the α-bromo ketone intermediate to the primary amine is the defining stage of these synthetic pathways. We will now explore the intricacies of the Delépine reaction and the Gabriel synthesis.

Route 1: The Delépine Reaction

The Delépine reaction provides a direct route to primary amines from alkyl halides via a two-step, one-pot procedure.[10] It involves the reaction of the α-bromo ketone with hexamethylenetetramine (hexamine), followed by acidic hydrolysis of the resulting quaternary ammonium salt.[10][11]

Mechanism: The reaction is initiated by the SN2 attack of one of the nitrogen atoms of hexamine on the electrophilic carbon of the α-bromo ketone, forming a stable, often crystalline, quaternary ammonium salt. This salt is then hydrolyzed, typically with ethanolic hydrochloric acid, to yield the primary amine hydrochloride, along with ammonium chloride and formaldehyde as byproducts.[10]

Delepine_Reaction BromoKetone 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone QuaternarySalt Quaternary Ammonium Salt Intermediate BromoKetone->QuaternarySalt Sₙ2 Reaction Hexamine Hexamethylenetetramine AmineHCl 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride QuaternarySalt->AmineHCl Hydrolysis Byproducts Formaldehyde + NH₄Cl QuaternarySalt->Byproducts Hydrolysis HCl_EtOH HCl / Ethanol (Hydrolysis)

Advantages:

  • Operational Simplicity: The reaction is often straightforward to perform, and the intermediate quaternary salt frequently precipitates from the reaction mixture, simplifying its isolation.

  • Selectivity for Primary Amines: The reaction is highly selective for the formation of primary amines, avoiding the over-alkylation issues that can plague direct ammonolysis.[10]

  • Readily Available Reagents: Hexamethylenetetramine is an inexpensive and stable reagent.[12]

Disadvantages:

  • Poor Atom Economy: The hydrolysis step generates significant amounts of formaldehyde and ammonium chloride as byproducts, leading to a low atom economy.[10]

  • Safety Concerns: The use of chlorinated solvents like chloroform is common in the initial step, which is a significant environmental and health concern.[10] Furthermore, the generation of formaldehyde, a known carcinogen, during hydrolysis requires careful handling and disposal.

  • Harsh Hydrolysis Conditions: The acidic hydrolysis step can be harsh and may not be suitable for substrates with acid-sensitive functional groups.

Route 2: The Gabriel Synthesis

The Gabriel synthesis is a cornerstone method for the preparation of primary amines, renowned for its ability to prevent over-alkylation.[13][14][15] This multi-step process involves the N-alkylation of potassium phthalimide with the α-bromo ketone, followed by the liberation of the primary amine.

Mechanism: The synthesis begins with the deprotonation of phthalimide to form the nucleophilic potassium phthalimide. This anion then displaces the bromide from the α-bromo ketone in an SN2 reaction to form an N-alkylated phthalimide. The final step is the cleavage of the phthalimide group to release the desired primary amine. This deprotection can be achieved under acidic or basic conditions, or more commonly and under milder conditions, by hydrazinolysis (the Ing-Manske procedure).[13]

Gabriel_Synthesis BromoKetone 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone N_AlkylPhthalimide N-Alkylated Phthalimide Intermediate BromoKetone->N_AlkylPhthalimide Sₙ2 Reaction K_Phthalimide Potassium Phthalimide Amine 2-Amino-1-(2,5-dimethoxyphenyl)ethanone N_AlkylPhthalimide->Amine Hydrazinolysis Phthalhydrazide Phthalhydrazide (byproduct) N_AlkylPhthalimide->Phthalhydrazide Hydrazinolysis Hydrazine Hydrazine (N₂H₄) (Hydrazinolysis) AmineHCl 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride Amine->AmineHCl HCl HCl

Advantages:

  • Clean Reaction: The Gabriel synthesis is known for producing clean primary amines, as the bulky phthalimide group prevents the over-alkylation that is a common side reaction in direct amination.[15]

  • Milder Deprotection Options: The Ing-Manske procedure, using hydrazine, offers a milder alternative to harsh acidic or basic hydrolysis for the deprotection step, which is beneficial for sensitive substrates.[13]

  • Versatility: The Gabriel synthesis is a versatile and widely applicable method for the synthesis of a broad range of primary amines.[14]

Disadvantages:

  • Multi-step Process: The synthesis involves multiple distinct steps (formation of potassium phthalimide, alkylation, and deprotection), which can make it more time-consuming than the Delépine reaction.

  • Byproduct Removal: The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes be challenging to separate from the desired amine product.[13]

  • Harsh Conditions for Hydrolysis: If hydrazinolysis is not used, the alternative acidic or basic hydrolysis methods require harsh conditions that may not be compatible with all functional groups.

Quantitative Comparison of Synthetic Routes

ParameterDelépine ReactionGabriel Synthesis
Starting Material 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
Key Reagents Hexamethylenetetramine, HClPotassium phthalimide, Hydrazine (or acid/base)
Number of Steps 2 (often one-pot)3
Typical Yield Good to excellent (A yield of 85% is reported for a similar process[11])Generally good to excellent
Purity of Product Generally good, requires purificationHigh, avoids over-alkylation byproducts
Scalability Scalable, but safety concerns with formaldehyde generation may limit industrial scale-up.Readily scalable.
Safety & Environmental Use of chlorinated solvents is a concern. Generation of carcinogenic formaldehyde. Poor atom economy.[10]Use of hydrazine, which is toxic. Phthalhydrazide byproduct requires disposal.
Cost-Effectiveness Inexpensive reagents.Phthalimide and hydrazine are relatively inexpensive.

Detailed Experimental Protocols

Protocol 1: α-Bromination of 2',5'-Dimethoxyacetophenone

Materials:

  • 2',5'-Dimethoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2',5'-dimethoxyacetophenone (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(2,5-dimethoxyphenyl)ethanone.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis via the Delépine Reaction

Materials:

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

  • Hexamethylenetetramine

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (concentrated)

  • Methanol

  • Acetone

  • Round-bottom flask, magnetic stirrer

Procedure: (Adapted from US Patent 7,094,928 B2[11])

  • Quaternization: In a large round-bottom flask, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (1.0 eq) in a mixture of THF and a small amount of water.

  • Add hexamethylenetetramine (1.0 eq) to the solution with stirring. A thick precipitate of the quaternary ammonium salt should form. Continue stirring at ambient temperature for approximately 2 hours.

  • Hydrolysis: Filter the precipitated salt and wash with THF.

  • Suspend the salt in a mixture of methanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to effect hydrolysis.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Triturate the residue with acetone, filter the solid, wash with acetone, and dry under vacuum to yield 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Protocol 3: Synthesis via the Gabriel Synthesis

Materials:

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture with stirring for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide intermediate.

  • Filter the solid, wash with water, and dry.

  • Hydrazinolysis: In a clean flask, suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux for several hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with concentrated hydrochloric acid.

  • Filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to yield pure 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Conclusion and Recommendation

Both the Delépine reaction and the Gabriel synthesis represent viable and effective pathways for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride from its corresponding α-bromo ketone.

The Delépine reaction offers the advantage of operational simplicity and is often a quicker route to the desired product. However, its poor atom economy and the generation of hazardous byproducts, particularly formaldehyde, are significant drawbacks, especially for large-scale synthesis where waste disposal and safety are critical concerns.

The Gabriel synthesis , while being a more protracted process, provides a cleaner reaction with a higher degree of control, effectively preventing the formation of over-alkylated impurities. The use of the Ing-Manske procedure for deprotection offers a milder alternative to harsh hydrolysis conditions, making it more compatible with complex molecules.

For laboratory-scale synthesis where purity is of utmost importance and the multi-step nature of the process is not a significant hindrance, the Gabriel synthesis is often the preferred method . Its reliability and the high purity of the resulting primary amine often outweigh the additional time investment. For industrial applications, a thorough process safety and environmental impact assessment would be crucial in choosing between the two, with the potential for developing a more sustainable version of the Delépine reaction being a key consideration.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production campaign, including scale, required purity, available resources, and safety and environmental considerations. This guide provides the foundational data and insights to make an informed decision tailored to your specific needs.

References

  • Vertex AI Search. High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1.
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Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The landscape of psychoactive substances is in a constant state of flux, with New Psychoactive Substances (NPS) emerging at an unprecedented rate.[1] These substances, often marketed as "legal highs" or "research chemicals," are frequently consumed via inhalation through smoking or vaping.[2][3] This route of administration subjects the parent compounds to intense heat, leading to thermal degradation, or pyrolysis. The resulting chemical transformation is not merely a physical change of state but a complex process that can generate a host of new, potentially more toxic, and pharmacologically active compounds.[3][4] Understanding the identity of these pyrolysis products is paramount for forensic toxicologists, clinicians, and drug development professionals to accurately assess the full spectrum of physiological and toxicological effects associated with NPS use.

This guide provides a comparative analysis of the pyrolysis products of major NPS classes, outlines the premier analytical methodologies for their characterization, and offers field-proven insights into experimental design.

Core Analytical Strategy: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

The gold standard for identifying the volatile and semi-volatile products of thermal degradation is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).[5] This technique offers a direct and powerful approach to characterizing the complex mixtures generated during pyrolysis.

Why Py-GC/MS? The Causality Behind the Choice:

  • Simulated Real-World Consumption: A pyrolyzer can be programmed to heat a sample to temperatures (typically 200°C to 900°C) that mimic the conditions of smoking or vaping, providing a realistic snapshot of the chemicals an individual is exposed to.[2][4]

  • Direct Analysis: It allows for the analysis of solid or liquid samples with minimal preparation, reducing the potential for sample loss or alteration.

  • Separation and Identification: The gas chromatograph separates the complex mixture of pyrolysis products, and the mass spectrometer provides high-confidence identification of the individual components based on their mass-to-charge ratio and fragmentation patterns.[6]

The workflow for a typical Py-GC/MS analysis is a multi-step process designed for precision and reproducibility.

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample NPS Sample (10-100 µg) Loading Load into Pyrolysis Cup Sample->Loading Pyrolyzer Pyrolyzer (e.g., 300-800°C) Loading->Pyrolyzer GC_Inlet GC Inlet (Heated) Pyrolyzer->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection/Identification) GC_Column->MS_Detector Data_Acq Data Acquisition System MS_Detector->Data_Acq Library_Search MS Library Search (e.g., NIST, SWGDRUG) Data_Acq->Library_Search Struct_Elucid Structural Elucidation Library_Search->Struct_Elucid

Caption: Py-GC/MS Experimental Workflow.

Comparative Analysis: Pyrolysis Products by NPS Class

The chemical structure of an NPS parent compound dictates its thermal stability and the resulting pyrolysis products.[3] Thermal decomposition often begins with the cleavage of the weakest chemical bond, frequently a C-N bond, generating free radicals that rearrange to form more stable products.[3]

Synthetic Cannabinoid Receptor Agonists (SCRAs)

SCRAs are the largest and most structurally diverse class of NPS.[1][7] Smoking is the predominant route of administration, making the study of their pyrolysis products particularly crucial.[2][8]

  • Common Structural Scaffolds: Indole, indazole, and quinoline cores.

  • Key Pyrolysis Reactions:

    • N-Dealkylation: Cleavage of the N-alkyl chain is a common degradation pathway. For example, the popular SCRA JWH-018 can lose its pentyl chain.

    • Ester/Amide Hydrolysis & Cleavage: For SCRAs containing ester or amide linkages (e.g., 5F-PB-22, AB-FUBINACA), these functional groups are thermally labile.[2][9]

    • Ring Opening/Rearrangement: Some structures, like the tetramethylcyclopropyl group in UR-144, can undergo ring-opening to form an alkene.[8][10] This specific pyrolysis product has been proposed as a key biomarker for identifying UR-144 use, as its metabolites are often more prevalent in urine samples than those of the parent compound.[8][10]

Parent SCRA Pyrolysis Temperature (°C) Major Pyrolysis Products Identified References
UR-144 500-800Tetramethylcyclopropane ring-opened alkene[8][10]
MDMB-CHMICA ~600-800Dihydro-1H-pyridoindole-dione (novel combustion product)[2][8]
5F-PB-22 ~600-8001-(5-fluoropentyl)-indole, 1-pentyl-indole[2]
JWH-018 500-900Naphthalene, N-dealkylated indole[2]

It is critical to note that some of these degradation products retain high affinity for cannabinoid receptors and may produce significant psychotropic effects themselves.[7]

Synthetic Cathinones (β-keto Amphetamines)

Often sold as "bath salts," synthetic cathinones are derivatives of the naturally occurring cathinone.[11] They are characterized by a β-keto functional group, which influences their thermal degradation.[11][12]

  • Common Structural Scaffolds: Phenylalkylamine backbone with a β-ketone. Many contain a pyrrolidine ring (e.g., MDPV).[13]

  • Key Pyrolysis Reactions:

    • Oxidative Degradation: A common pathway involves the loss of two hydrogen atoms, resulting in a 2 Da mass shift from the parent drug.[12] This often leads to the formation of a 2,3-enamine in pyrrolidine-containing cathinones.[12]

    • N-Dealkylation and Demethylation: Similar to other amphetamine-type substances.

    • Formation of Iminium Ions: The degradation products are often characterized by prominent iminium base peaks in their mass spectra.[12]

A study of 18 different synthetic cathinones identified in-situ thermal degradation during standard GC-MS analysis, highlighting the lability of this class.[12] Degradation could be minimized by lowering GC inlet temperatures, but this underscores the transformations that readily occur when these substances are smoked.[12]

Parent Cathinone Analytical Condition Major Degradation Products/Fragments References
Mephedrone Pyrolysis with lighterα-chloro ketones (when Cl- is present)[4]
MDPV GC-MS InletOxidative degradation product (M-2 Da)[12]
Methylone GC-MS InletOxidative degradation product (M-2 Da)[12]
Pyrovalerone GC-MS InletOxidative degradation product (M-2 Da), prominent molecular ion from 2,3-enamine[12]
Novel Benzodiazepines

While typically administered orally, there are reports of novel ("designer") benzodiazepines being smoked. Their thermal stability varies significantly based on their chemical structure.[14]

  • Key Pyrolysis Reactions: The thermal decomposition of benzodiazepines is highly structure-dependent.[14][15]

    • Loss of Functional Groups: α-hydroxy ketones like lorazepam and oxazepam can decompose with the loss of water.[14] N-oxides can lose an oxygen radical.[14]

    • Reduction: 7-nitro compounds such as nitrazepam and clonazepam can be partially reduced to the corresponding amine during GC analysis.[14]

    • Rearrangement/Decomposition: Some compounds like ketazolam can quantitatively decompose to diazepam upon heating.[14]

Studies have shown that while some benzodiazepines like diazepam are relatively stable, others like lorazepam experience significant degradation even under moderate heat stress over time.[16][17][18] This instability must be considered when analyzing samples that may have been exposed to heat.

Standardized Protocol: Py-GC/MS Analysis of a Seized NPS Sample

This protocol provides a self-validating system for the characterization of pyrolysis products from a solid NPS sample.

Objective: To identify the thermal degradation products of an unknown solid NPS sample when subjected to a pyrolysis temperature simulating smoking.

Instrumentation:

  • Micro-furnace Pyrolyzer (e.g., Frontier Lab, CDS Analytical)

  • Gas Chromatograph with a capillary column (e.g., DB-5ms or equivalent)

  • Mass Spectrometric Detector

Procedure:

  • Sample Preparation:

    • Homogenize the seized powder sample.

    • Using a micro-spatula, weigh approximately 50-100 µg of the sample directly into a deactivated stainless steel pyrolysis sample cup.

    • Record the exact weight.

  • Instrumental Setup:

    • Pyrolyzer: Set the pyrolysis furnace temperature to 800°C. Rationale: This temperature is often used to simulate the combustion point of a cigarette.[4] Set the interface temperature to 300°C to ensure the transfer of products without condensation.

    • GC: Set the injection port temperature to 300°C in split mode (e.g., 50:1). Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

    • GC Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 320°C.

      • Hold: 5 minutes at 320°C.

      • Rationale: This program provides good separation for a wide range of volatile and semi-volatile compounds.

    • MS: Set the transfer line temperature to 280°C and the ion source to 230°C. Acquire data in full scan mode over a mass range of m/z 40-550.

  • Analysis Sequence:

    • Run a solvent blank (e.g., methanol wash of a clean sample cup) to ensure system cleanliness.

    • Place the loaded sample cup into the autosampler.

    • Initiate the Py-GC/MS sequence. The sample cup will drop into the pre-heated furnace, and the pyrolysis products are swept directly into the GC inlet.

  • Data Analysis:

    • Process the resulting total ion chromatogram (TIC).

    • For each significant peak, obtain the mass spectrum.

    • Compare the acquired mass spectra against established libraries (e.g., NIST/Wiley, SWGDRUG) for tentative identification.[9]

    • Where possible, confirm identifications by comparing retention times and mass spectra with certified reference standards.

    • For unknown compounds, interpret fragmentation patterns to propose candidate structures.

Chemical_Transformation Simplified Pyrolysis Transformation Parent Parent NPS Compound (e.g., UR-144) Heat High Heat (>500°C) Parent->Heat Products Mixture of Pyrolysis Products (e.g., Ring-Opened Alkene, Degraded Fragments) Heat->Products Thermal Degradation

Caption: Pyrolysis transforms a parent drug into multiple products.

Conclusion and Future Outlook

The analysis of pyrolysis products is a non-negotiable aspect of understanding the true toxicological and pharmacological impact of new psychoactive substances. As NPS structures become more complex, their thermal degradation pathways will likely yield an even wider array of novel compounds. The methodologies described herein, particularly Py-GC/MS, provide a robust framework for identifying these products. Future research should focus on coupling these analytical findings with in-vitro and in-vivo toxicological studies to determine the biological activity of the identified pyrolysis products, thereby closing the loop between chemical identification and public health risk assessment.

References

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  • Qualitative and quantitative analysis of synthetic cannabinoids in e-liquids by pyrolysis–gas chromatography/mass spectrometry. (2019). ResearchGate. [Link]

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  • Pyrolysis studies of synthetic cannabinoids in herbal products. (n.d.). ResearchGate. [Link]

  • Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator. (2019). Royal Society of Chemistry. [Link]

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  • “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. (2013). National Institutes of Health. [Link]

  • Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. (2022). ResearchGate. [Link]

  • Plastics in Heritage Science: Analytical Pyrolysis Techniques Applied to Objects of Design. (2020). MDPI. [Link]

  • Rapid Screening of Cannabinoids in Edibles by Thermal Desorption (TD)-GC/MS & TD-GC/FID. (n.d.). Frontier-Lab. [Link]

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. (2024). Vrije Universiteit Amsterdam. [Link]

  • Characterization of Legal Highs and their Pyrolysis Products. (2014). UAB Digital Commons. [Link]

  • Characterization of Legal Highs and their Pyrolysis Products. (2014). The University of Alabama at Birmingham. [Link]

  • Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. (2022). PubMed. [Link]

  • Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. (2019). PubMed. [Link]

  • New psychoactive substances: a review and updates. (2021). National Institutes of Health. [Link]

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The Structure-Activity Relationship of 2C-C and its Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the psychedelic phenethylamine 2C-C (2,5-dimethoxy-4-chlorophenethylamine) and its analogs. By objectively comparing the pharmacological performance of these compounds and providing supporting experimental data, this document serves as a critical resource for researchers and scientists in the field of drug discovery and development. We will explore the nuanced ways in which subtle structural modifications to the 2C-C scaffold influence receptor binding, functional activity, and ultimately, in vivo effects.

The 2C-x Scaffold: A Foundation for Psychedelic Activity

The 2C family of compounds, first extensively synthesized and explored by Alexander Shulgin, are substituted 2,5-dimethoxyphenethylamines.[1][2] The core structure consists of a phenethylamine backbone with two methoxy groups at the 2 and 5 positions of the phenyl ring. The nomenclature "2C" refers to the two carbon atoms connecting the amino group to the phenyl ring.[1] The primary psychoactive effects of these compounds are mediated through their agonist activity at serotonin receptors, particularly the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][3]

The SAR of the 2C-x series is predominantly dictated by the nature of the substituent at the 4-position of the phenyl ring. The methoxy groups at the 2 and 5 positions are generally considered essential for conferring the characteristic psychedelic activity of this class of compounds.[1]

The Critical Role of the 4-Position Substituent

The substituent at the 4-position of the benzene ring is the most critical modulator of potency and efficacy at the 5-HT2A receptor.[1] Variations at this position can dramatically alter the pharmacological profile of the compound.

Impact of Halogen Substitution

Replacing the hydrogen atom at the 4-position with a halogen atom generally increases potency. The nature of the halogen plays a significant role in this enhancement. For instance, 2C-B (4-bromo) is more potent than 2C-C (4-chloro).

Compound4-Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)
2C-H-H>10,000>10,000
2C-C -Cl 23.5 11
2C-B-Br13.74.8
2C-I-I8.32.9

Data compiled from multiple sources. Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

As the table above illustrates, there is a clear trend of increasing potency with increasing atomic size of the halogen at the 4-position. This is likely due to a combination of electronic and steric factors that influence how the ligand binds to the 5-HT2A receptor.

Influence of Alkyl and Alkoxy Groups

The introduction of small alkyl or alkoxy groups at the 4-position also modulates activity. Generally, smaller, lipophilic groups tend to enhance potency, while larger or more polar groups can decrease or abolish activity.[1]

Compound4-Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)
2C-D-CH35523
2C-E-CH2CH33012
2C-O-4-O(CH2)3CH311.2-

Data compiled from multiple sources.

Modifications to the Phenethylamine Backbone

While the 4-position is a primary focus for SAR studies, modifications to the ethylamine side chain also have a significant impact on the pharmacological profile.

N-Substitution

Substitution on the primary amine group generally reduces potency.[1] However, a notable exception is N-benzyl substitution, which has been shown to dramatically improve both binding affinity and functional activity. This has led to the development of the highly potent "NBOMe" series of compounds.[4][5]

α-Carbon Methylation

The addition of a methyl group to the α-carbon of the ethylamine side chain converts the phenethylamine (2C-x) into an amphetamine, creating the "DOx" series of compounds (e.g., DOC, DOI). This modification often increases the metabolic stability of the compound, leading to a longer duration of action, while maintaining high affinity for the 5-HT2A receptor.[1][6]

In Vitro and In Vivo Pharmacological Evaluation

To elucidate the SAR of 2C-C and its analogs, a combination of in vitro and in vivo experimental techniques is employed.

In Vitro Assays

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki).[7]

Functional Assays: These assays measure the ability of a compound to activate a receptor and elicit a cellular response. For Gq-coupled receptors like 5-HT2A, common functional assays include measuring the mobilization of intracellular calcium or the production of inositol phosphates.[7][8]

In Vivo Models

Head-Twitch Response (HTR) in Rodents: The HTR is a rapid, side-to-side head movement that is a characteristic behavioral response to 5-HT2A receptor activation in rodents.[2][9] The frequency of head twitches is used as a behavioral proxy for the psychedelic potency of a compound.[10]

Signaling Pathways of 2C-C and its Analogs

The primary mechanism of action for 2C-C and its analogs is through agonism at the 5-HT2A receptor, which is a Gq/11-coupled GPCR.[1][3]

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2C-C 2C-C / Analog 5-HT2A_R 5-HT2A Receptor 2C-C->5-HT2A_R Binds to Gq_protein Gq/11 Protein 5-HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling cascade initiated by 2C-C.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular effects that are thought to underlie the psychoactive properties of these compounds.[7] More recent research has also indicated the involvement of β-arrestin signaling pathways, which may contribute to the functional selectivity and diverse pharmacological profiles observed among different 5-HT2A agonists.[1][11]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]ketanserin (radioligand)

  • Test compounds (2C-C and analogs)

  • Mianserin (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]ketanserin, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of mianserin instead of the test compound.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity on each filter using a microplate scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Add Scintillation Fluid & Count D->E F Data Analysis (Calculate Ki) E->F

Caption: Workflow for a 5-HT2A receptor radioligand binding assay.

Calcium Imaging Functional Assay

This protocol measures the functional potency (EC50) of test compounds by detecting changes in intracellular calcium levels in cells expressing the 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (2C-C and analogs)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate the plate in the dark at 37°C for 60 minutes.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence microplate reader.

  • Measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells using the automated injector.

  • Immediately begin recording the fluorescence intensity over time.

  • Determine the EC50 values from the concentration-response curves.

Calcium_Imaging_Assay_Workflow A Plate Cells B Load with Calcium Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Add Test Compound & Record Fluorescence D->E F Data Analysis (Calculate EC50) E->F HTR_Assay_Workflow A Habituate Mice B Administer Test Compound A->B C Observe and Record Head Twitches B->C D Data Analysis (Dose-Response) C->D

References

A Senior Application Scientist's Guide to the Identification of Impurities in Commercial Batches of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a vital chemical intermediate in the synthesis of various pharmaceutical compounds, including analgesics like tramadol.[1] The purity of this starting material is paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of analytical methodologies for the robust identification and characterization of impurities in commercial batches of this compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative regulatory standards.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the identification and qualification of impurities in new drug substances.[3][4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities, making their accurate detection a non-negotiable aspect of drug development.[2][6] This guide will equip researchers and quality control professionals with the necessary knowledge to select and implement the most appropriate analytical techniques for comprehensive impurity profiling.

Chapter 1: The Landscape of Potential Impurities

Understanding the potential impurities in 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride requires a thorough examination of its synthesis and potential degradation pathways. Impurities are broadly classified into organic, inorganic, and residual solvents.[2][6][7]

Organic Impurities are the most common and can originate from several sources:

  • Starting Materials: Unreacted 2,5-dimethoxyacetophenone is a likely process-related impurity.[8]

  • Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates.

  • By-products: Side reactions during the synthesis can generate structurally related compounds.

  • Degradation Products: The compound may degrade under stress conditions such as heat, light, oxidation, and hydrolysis, leading to the formation of new impurities.[9][10]

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] These studies involve subjecting the compound to harsh conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to accelerate degradation.[9][10]

Table 1: Potential Impurities in 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Impurity Name Potential Origin Chemical Structure (if known)
2,5-dimethoxyacetophenoneStarting MaterialC₁₀H₁₂O₃
1-(2,5-dimethoxyphenyl)ethanoneDegradation ProductC₁₀H₁₂O₃
Pyrazine DimerThermal Degradation/GC ArtifactDimer of the parent compound
5-(2,5-dimethoxyphenyl)oxazoleThermal Degradation/GC ArtifactC₁₁H₁₁NO₃

Note: The list is not exhaustive and is based on common synthetic routes and degradation patterns of similar phenethylamine derivatives.[11]

Chapter 2: A Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The choice of technique depends on the nature of the impurity (volatile vs. non-volatile, known vs. unknown) and the required sensitivity.[7][12][13]

High-Performance Liquid Chromatography (HPLC/UPLC) with UV Detection

Principle and Rationale: HPLC is the workhorse for impurity analysis of non-volatile organic compounds. Its high resolving power allows for the separation of structurally similar impurities from the main compound. UV detection is often suitable for aromatic compounds like 2-Amino-1-(2,5-dimethoxyphenyl)ethanone and its related impurities.

Expertise in Action: The choice of a reversed-phase C18 or Phenyl-Hexyl column is strategic. A C18 column provides good hydrophobic retention for the parent compound and less polar impurities. A Phenyl-Hexyl column can offer alternative selectivity due to pi-pi interactions with the aromatic rings of the analyte and its impurities. Gradient elution is typically employed to ensure the timely elution of all components with good peak shape.

Experimental Protocol: A Validated HPLC-UV Method

  • Instrumentation: HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or as determined by UV scan of the main peak).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., Mobile Phase A/B 50:50) to a concentration of 1 mg/mL.

Data Presentation: Performance Characteristics of the HPLC Method

Parameter Typical Performance Significance
Linearity (r²) > 0.999Ensures quantitative accuracy over a range of concentrations.
LOD ~0.01%The lowest concentration of an impurity that can be detected.
LOQ ~0.03%The lowest concentration of an impurity that can be accurately quantified.
Precision (%RSD) < 2%Demonstrates the reproducibility of the method.
Accuracy (% Recovery) 98-102%Shows how close the measured value is to the true value.

Workflow Visualization: HPLC Impurity Profiling

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc Inject into HPLC prep3->hplc sep Chromatographic Separation hplc->sep det UV Detection sep->det chrom Generate Chromatogram det->chrom integ Peak Integration chrom->integ quant Quantify Impurities integ->quant report report quant->report Generate Report

Caption: HPLC workflow for impurity identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. For a compound like 2-Amino-1-(2,5-dimethoxyphenyl)ethanone, which is thermally labile, derivatization is often necessary to improve volatility and thermal stability, preventing on-column degradation.[14] The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.

Expertise in Action: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common strategy for amines and ketones.[15] This step replaces active hydrogens with bulky, non-polar silyl groups, making the molecule more suitable for GC analysis. The choice of a short analytical column can also minimize thermal degradation.[14]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Source Temperature: 230 °C.

Data Presentation: Comparison of HPLC and GC-MS for Impurity Profiling

Feature HPLC-UV GC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes.
Identification Power Based on retention time comparison with standards.Provides structural information from mass spectra.
Quantification Excellent with reference standards.Good with reference standards, can be semi-quantitative for unknowns.
Sample Preparation Simple dissolution.Often requires derivatization.
Primary Application Routine QC, quantification of known impurities.Identification of unknown volatile impurities, structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is an unparalleled tool for the definitive structural elucidation of organic molecules.[16] It is particularly crucial when an impurity is detected by a separation technique but a reference standard is not available for confirmation. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular structure.[17]

Expertise in Action: For a suspected impurity isolated by preparative HPLC, a full suite of NMR experiments is conducted. The ¹H NMR spectrum provides information on the number and environment of protons. The ¹³C NMR spectrum reveals the carbon skeleton.[18] 2D NMR experiments establish connectivity: COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is key to connecting different fragments of the molecule.[17][19]

Workflow Visualization: Structural Elucidation by NMR

NMR_Workflow cluster_isolate Impurity Isolation cluster_nmr NMR Data Acquisition cluster_analysis Structure Determination isolate Isolate Impurity (e.g., Prep HPLC) nmr_1d 1D NMR (¹H, ¹³C) isolate->nmr_1d Sufficient Quantity nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign Assign Signals nmr_2d->assign connect Establish Connectivity assign->connect elucidate Propose Structure connect->elucidate

Caption: NMR workflow for structural elucidation.

Conclusion: An Integrated Approach for Assured Quality

No single analytical technique is sufficient for the comprehensive identification of all potential impurities in 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. A robust quality control strategy employs an orthogonal approach:

  • HPLC-UV serves as the primary method for routine purity testing and quantification of known impurities due to its precision and simplicity.

  • GC-MS is an essential complementary technique for identifying volatile or thermally labile impurities that may not be amenable to HPLC analysis. Its strength lies in the structural information it provides for unknown peaks.

  • NMR Spectroscopy is the ultimate tool for the definitive structural elucidation of unknown impurities, providing unequivocal evidence of their molecular structure.

By integrating these techniques, researchers and drug development professionals can build a complete picture of the impurity profile, ensuring the quality and safety of the final pharmaceutical product and satisfying stringent regulatory requirements.

References

Safety Operating Guide

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS No. 671224-08-1), a compound of interest in pharmaceutical and biochemical research.[1] While this compound is valuable for its role as an intermediate in synthesizing pharmacologically active molecules, its handling and disposal require adherence to strict safety protocols to mitigate potential hazards.[1]

This document is designed to be a practical resource for laboratory personnel, offering clear, actionable guidance rooted in established safety principles and regulatory standards. By understanding the "why" behind each step, we can foster a culture of safety and ensure the integrity of our research environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is classified with the GHS07 "Warning" pictogram, indicating potential hazards.[1]

Known Hazards:

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity, Category 4, with the hazard statement H302: Harmful if swallowed.[1][2]

  • Skin Irritation: It is associated with the hazard statement H315, indicating it causes skin irritation.[3]

  • Eye Irritation: The compound is also linked to H319, meaning it causes serious eye irritation.[3]

  • Respiratory Irritation: The hazard statement H335 suggests it may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

A risk assessment will dictate the necessary PPE. However, as a minimum, the following should be worn when handling this compound or its waste:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or in case of a spill.[5]

Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially dangerous reactions.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be sealable and in good condition.[6]

  • Labeling: The label must include the full chemical name, "2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride," and the words "Hazardous Waste."[7] The date of waste accumulation should also be clearly marked.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid compound, as well as contaminated items like weigh boats, gloves, and paper towels, should be placed directly into the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

On-Site Management and Accumulation

All laboratories generating hazardous waste must adhere to regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][8]

Satellite Accumulation Areas (SAAs):

For laboratories that generate small quantities of hazardous waste, the concept of a Satellite Accumulation Area (SAA) is often applied.

  • Location: The SAA should be at or near the point of generation and under the control of the personnel generating the waste.

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.

  • Quantity Limits: Up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste may be accumulated in an SAA.

Central Accumulation Areas (CAAs):

Once the SAA limits are reached, or on a regular schedule, the waste must be moved to a Central Accumulation Area (CAA) for subsequent disposal by a licensed service.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

DisposalWorkflow start Waste Generation (Unused chemical, contaminated materials, solutions) hazard_assessment Hazard Assessment (Consult SDS) start->hazard_assessment segregation Waste Segregation & Containment hazard_assessment->segregation solid_waste Solid Waste (e.g., contaminated gloves, wipes) segregation->solid_waste Solids liquid_waste Liquid Waste (e.g., solutions) segregation->liquid_waste Liquids labeling Proper Labeling ('Hazardous Waste', full chemical name, date) solid_waste->labeling liquid_waste->labeling storage Storage in Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) or Licensed Disposal Service storage->ehs_contact professional_disposal Professional Disposal (Incineration or other approved method) ehs_contact->professional_disposal

Caption: Disposal workflow for 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary. Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container.[4] For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[4][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.[4][9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion: Do not induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[4][9]

Final Disposal

The ultimate disposal of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride must be conducted by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations. The most common method for the disposal of organic chemical waste is high-temperature incineration.

Conclusion

The responsible disposal of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental protection. By adhering to the guidelines outlined in this document, researchers can effectively manage the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). Retrieved from [Link]

  • Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride CAS#: 671224-08-1. (n.d.). ChemWhat. Retrieved from [Link]

  • CAS#:671224-08-1 | 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. (2025, August 25). Chemsrc. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS No: 671224-08-1). As a compound of interest in pharmaceutical and biochemical research, its safe handling is paramount to protect laboratory personnel from potential hazards.[1][2][3] This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Hazard Assessment: Understanding the Imperative for Caution

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is classified with specific hazard statements that dictate our handling procedures. According to its Safety Data Sheet (SDS), the primary hazards include:

  • H302: Harmful if swallowed[1][4].

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[5].

  • H335: May cause respiratory irritation[5].

The assigned GHS pictogram is the GHS07 exclamation mark, with the signal word "Warning".[1][4][5]

These classifications underscore the principal routes of occupational exposure: ingestion, dermal (skin) contact, ocular (eye) contact, and inhalation of the solid particulate.[6][7] The hydrochloride salt form enhances its solubility in water, which can facilitate absorption.[1][3] Therefore, our defense strategy must establish robust barriers against these entry pathways through a comprehensive Personal Protective Equipment (PPE) ensemble.

Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a system designed to provide layered protection against specific, identified risks. For 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, which is handled as a solid powder, the following ensemble is mandatory.[8]

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving with powder-free nitrile gloves.[9]The primary defense against dermal absorption. Double-gloving provides redundancy; if the outer glove is breached, the inner glove maintains protection.[10] Powder-free gloves are critical to prevent the aerosolization of the compound, which could adhere to powder particles and become an inhalation hazard.[9]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[9]Protects the body and personal clothing from contamination by powder or splashes. The back-closing design minimizes the risk of frontal contamination during handling and doffing. Low-permeability fabric prevents chemical seepage.[6]
Eye & Face Protection Chemical safety goggles or a full-face shield.[9][11]Protects the eyes and face from airborne particles and accidental splashes. A full-face shield is recommended when there is a significant risk of splashing.
Respiratory Protection For small quantities (mg scale): A minimum of an N100, R100, or P100 disposable filtering facepiece respirator.[9] For larger quantities or potential aerosolization: A powered air-purifying respirator (PAPR).This compound is a respiratory irritant.[5] Handling the powder, especially during weighing, can generate airborne particulates. An N100/P100 respirator provides a high level of filtration. A PAPR is required for higher-risk scenarios as it creates positive pressure, offering superior protection.[9]
Foot Protection Disposable shoe covers.[9]Prevents the tracking of chemical contaminants out of the controlled laboratory space, minimizing secondary exposure risks.

Risk-Based PPE Selection Workflow

The required level of PPE, particularly respiratory protection, is dictated by the experimental conditions. This workflow provides a logical pathway for determining the appropriate safety measures.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Determination cluster_2 Execution start Start: Handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanone HCl task_assessment Assess Task: - Quantity Handled - Potential for Aerosolization (e.g., weighing, sonicating) start->task_assessment decision High Aerosolization Risk? (e.g., >1g, vigorous mixing) task_assessment->decision low_risk Standard PPE Ensemble: - Double Nitrile Gloves - Gown - Goggles - Shoe Covers - N100/P100 Respirator decision->low_risk No high_risk Enhanced PPE Ensemble: - Double Nitrile Gloves - Gown - Face Shield - Shoe Covers - Powered Air-Purifying  Respirator (PAPR) decision->high_risk Yes proceed Proceed with Experiment Following Donning/Doffing Protocols low_risk->proceed high_risk->proceed

Caption: Logical workflow for selecting appropriate PPE.

Operational Protocols: Donning and Doffing Procedures

A systematic approach to donning and doffing PPE is non-negotiable to prevent cross-contamination. The sequence is designed to progress from the "cleanest" to the "most contaminated" areas.

Donning (Putting On) Sequence:

  • Shoe Covers: Don first before entering the designated handling area.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[9]

  • Respirator: Perform a fit check as per manufacturer and institutional guidelines.

  • Eye/Face Protection: Position goggles or face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second (outer) pair of gloves over the first, extending the cuff over the gown sleeve.[9]

Doffing (Taking Off) Sequence: The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste container.[10]

  • Gown and Shoe Covers: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. Remove shoe covers and dispose of both in the hazardous waste container.

  • Exit Handling Area: Step out of the immediate handling area into a "clean" zone.

  • Eye/Face Protection: Remove by handling the strap, not the front surface.

  • Respirator: Remove the respirator without touching the front.[12]

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[4]

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) don1 1. Shoe Covers don2 2. Gown don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles don3->don4 don5 5. Gloves (Inner then Outer) don4->don5 doff1 1. Outer Gloves doff2 2. Gown & Shoe Covers doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands doff5->doff6

Caption: Procedural steps for donning and doffing PPE.

Decontamination and Waste Disposal Plan

All disposable PPE and materials that have come into contact with 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride must be treated as hazardous chemical waste.[9]

Operational Plan:

  • Collection: Immediately after doffing, place all used disposable PPE into a designated, labeled, and sealed hazardous waste container.[9] The container should be a durable, leak-proof polyethylene bag or drum.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and list the chemical constituents.[13]

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.[13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations.[4][11]

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[4][11]

  • Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][11]

  • If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

By adhering to these detailed protocols, you build a self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed without compromising personal health.

References

  • Benchchem. (n.d.). Safeguarding Researchers: Personal Protective Equipment Protocols for Handling (+)-Cathinone.
  • Echemi. (2019, July 15). Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride Safety Data Sheets.
  • chemBlink. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1].
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • AKSci. (n.d.). 671224-08-1 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.
  • ChemicalBook. (2025, July 4). Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Guidechem. (n.d.). Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride.
  • ChemWhat. (n.d.). Ethanone, 2-aMino-1-(2,5-diMethoxyphenyl)-, hydrochloride CAS#: 671224-08-1.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Centers for Disease Control and Prevention. (2006, December 1). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubMed. (2018, January). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I.
  • Ningbo Inno Pharmchem. (n.d.). High-Quality 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride | CAS: 671224-08-1.
  • NIOSH. (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Amino-2',5'-dimethoxyacetophenone Hydrochloride | 671224-08-1.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.